Product packaging for 2-Methyl-5-(methylsulfonyl)aniline(Cat. No.:CAS No. 1671-48-3)

2-Methyl-5-(methylsulfonyl)aniline

Cat. No.: B2565284
CAS No.: 1671-48-3
M. Wt: 185.24
InChI Key: CVZREHYXQNAPKJ-UHFFFAOYSA-N
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Description

2-Methyl-5-(methylsulfonyl)aniline is a useful research compound. Its molecular formula is C8H11NO2S and its molecular weight is 185.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2S B2565284 2-Methyl-5-(methylsulfonyl)aniline CAS No. 1671-48-3

Properties

IUPAC Name

2-methyl-5-methylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-6-3-4-7(5-8(6)9)12(2,10)11/h3-5H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZREHYXQNAPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-5-(methylsulfonyl)aniline: A Core Moiety in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, 2-Methyl-5-(methylsulfonyl)aniline has emerged as a compound of significant interest. Its unique structural arrangement, featuring a nucleophilic aniline group for synthetic elaboration, a methyl group for steric and electronic modulation, and a polar methylsulfonyl moiety to enhance solubility and facilitate hydrogen bonding, makes it a highly valuable intermediate. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, exploring its chemical properties, synthesis, and critical applications, grounded in established scientific principles and field-proven insights.

Section 1: Molecular Identity and Physicochemical Characteristics

The foundational step in leveraging any chemical entity is a thorough understanding of its structure and intrinsic properties. This compound is an aromatic amine with the CAS Number 1671-48-3.[1][2][3]

Caption: Chemical structure of this compound.

The compound's physicochemical properties are critical for predicting its behavior in both reaction and biological systems. These are summarized below.

PropertyValueSource(s)
CAS Number 1671-48-3[1][4]
Molecular Formula C₈H₁₁NO₂S[1][3][5]
Molecular Weight 185.24 g/mol [1][3][4]
Physical Form Solid[1]
Melting Point 117-118 °C[1]
Boiling Point 397.4 ± 42.0 °C at 760 mmHg[1]
InChI Key CVZREHYXQNAPKJ-UHFFFAOYSA-N[1][4]
Purity Typically ≥98%[1]
Storage Temperature 4°C, protect from light[1]

Section 2: Synthesis and Reaction Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and logical approach involves the nitration of a commercially available toluene derivative, followed by thioalkylation, oxidation of the sulfide to the sulfone, and finally, reduction of the nitro group to the target aniline.

SynthesisWorkflow Start 2-Methyl-5-nitroaniline Step1 Diazotization & Thiolation (Sandmeyer-type reaction) Start->Step1 Intermediate1 2-Methyl-5-nitro-thiophenol derivative Step1->Intermediate1 Step2 S-Alkylation (e.g., with CH₃I) Intermediate1->Step2 Intermediate2 2-Methyl-1-(methylthio)-4-nitrobenzene Step2->Intermediate2 Step3 Oxidation (e.g., H₂O₂, m-CPBA) Intermediate2->Step3 Intermediate3 1-(Methylsulfonyl)-2-methyl-4-nitrobenzene Step3->Intermediate3 Step4 Nitro Group Reduction (e.g., H₂/Pd-C, SnCl₂) Intermediate3->Step4 End This compound Step4->End

Caption: A representative synthetic workflow for this compound.

Protocol: Oxidation of 2-Methyl-1-(methylthio)-4-nitrobenzene

This protocol details the critical oxidation step, a self-validating process that can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis.

Causality: The choice of an oxidant is crucial. While stronger agents can be used, hydrogen peroxide in acetic acid is often preferred for its cost-effectiveness and relatively clean reaction profile. The exothermic nature of the reaction necessitates careful temperature control to prevent over-oxidation or side reactions.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-Methyl-1-(methylthio)-4-nitrobenzene in glacial acetic acid (approx. 10 mL per gram of starting material).

  • Reagent Addition: Cool the flask in an ice-water bath. Slowly add 30% hydrogen peroxide (H₂O₂) solution (approx. 2.5-3.0 equivalents) dropwise, ensuring the internal temperature does not exceed 20-25°C.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system) until the starting material is fully consumed (typically 4-6 hours).

  • Workup and Isolation: Carefully pour the reaction mixture into a beaker of crushed ice and water. The product, 1-(Methylsulfonyl)-2-methyl-4-nitrobenzene, will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

  • Validation: Confirm the structure and purity of the intermediate using ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding to the final reduction step.

Section 3: Role in the Drug Discovery Pipeline

This compound is not an active pharmaceutical ingredient (API) itself but rather a key intermediate. Its value lies in the strategic positioning of its functional groups, which allows for its incorporation into more complex molecules.

  • Aniline (-NH₂) Group: This primary amine is a versatile synthetic handle. It readily undergoes acylation to form amides, reductive amination to form secondary amines, and diazotization for Sandmeyer reactions, enabling the introduction of a wide variety of other functional groups.

  • Methylsulfonyl (-SO₂CH₃) Group: This group is a bioisostere for other hydrogen bond acceptors like esters or amides. It is chemically stable, metabolically robust, and its polarity often improves the aqueous solubility and overall pharmacokinetic profile of a drug candidate.

  • Aniline Scaffold Concern: It is well-established in the field that aniline-containing compounds can be susceptible to metabolic oxidation by liver enzymes (e.g., Cytochrome P450), potentially leading to the formation of reactive, toxic metabolites.[6] A key task for medicinal chemists using this building block is to design the final molecule in a way that sterically or electronically shields the aniline nitrogen or ensures that any potential metabolites are non-toxic.

DrugDiscoveryFlow BuildingBlock This compound LibrarySynth Combinatorial Chemistry (e.g., Amide Coupling) BuildingBlock->LibrarySynth Input Screening High-Throughput Screening (HTS) LibrarySynth->Screening Generates Library Hit Initial 'Hit' Compound Screening->Hit Identifies SAR Structure-Activity Relationship (SAR) Studies Hit->SAR LeadOpt Lead Optimization (ADMET Profiling) SAR->LeadOpt Informs Candidate Drug Candidate LeadOpt->Candidate Yields

Caption: Logical flow of using a building block in drug discovery.

Section 4: Analytical and Spectroscopic Profile

Rigorous characterization is essential to confirm the identity and purity of this compound. While experimental spectra are lot-specific, the expected data based on its structure are tabulated below.

TechniqueExpected Characteristics
¹H NMR Aromatic protons (3H) in the ~6.8-7.8 ppm range.Broad singlet for the amine protons (-NH₂) (~4.0-5.0 ppm).Singlet for the sulfonyl methyl protons (-SO₂CH₃) (~3.0 ppm).Singlet for the aromatic methyl protons (-CH₃) (~2.2 ppm).
¹³C NMR Aromatic carbons in the ~110-150 ppm range.Sulfonyl methyl carbon (~44 ppm).Aromatic methyl carbon (~17 ppm).
IR Spectroscopy N-H stretching (asymmetric and symmetric) for the primary amine at ~3350-3500 cm⁻¹.S=O stretching (asymmetric and symmetric) for the sulfone at ~1300-1350 cm⁻¹ and ~1120-1160 cm⁻¹.C-N stretching at ~1250-1340 cm⁻¹.
Mass Spec. (ESI) Expected [M+H]⁺ ion at m/z 186.0583.[5]
Protocol: Sample Preparation for NMR Spectroscopy

Trustworthiness: This protocol ensures a high-quality, reproducible spectrum by using a standard deuterated solvent and an internal reference.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Addition: Transfer the solid to a clean, dry NMR tube. Using a pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

  • Dissolution: Gently agitate or vortex the tube until the sample is completely dissolved.

  • Internal Standard (Optional but Recommended): Add a small drop of Tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Analysis: The sample is now ready for insertion into the NMR spectrometer for data acquisition.

Section 5: Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is classified as harmful and an irritant.

Hazard ClassGHS Statement(s)
Acute Toxicity H302: Harmful if swallowed.[1]
Skin Irritation H315: Causes skin irritation.[1][7]
Eye Irritation H319: Causes serious eye irritation.[1][7]
Respiratory Irritation H335: May cause respiratory irritation.[1][7]

Handling Recommendations:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.

  • Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place.[8]

  • As recommended, keep at 4°C and protect from light to ensure long-term stability.[1]

References

Spectroscopic Characterization of 2-Methyl-5-(methylsulfonyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Functional Groups

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. 2-Methyl-5-(methylsulfonyl)aniline consists of a benzene ring substituted with a methyl group, an aniline (amino) group, and a methylsulfonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.[1]

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[2] The choice of solvent is critical, and CDCl₃ is a common choice for many organic molecules. Residual solvent peaks should be noted; for CDCl₃, a singlet for residual CHCl₃ appears at approximately 7.26 ppm in the ¹H NMR spectrum and a triplet at around 77.16 ppm in the ¹³C NMR spectrum.[3][4]
  • Ensure the sample is fully dissolved to achieve homogeneity.

2. Instrument Setup:

  • The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal resolution and line shape.
  • Determine the 90° pulse width for both ¹H and ¹³C nuclei.

3. Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 or 32 scans), and a relaxation delay of 1-2 seconds.
  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals for the aromatic protons, the amine protons, and the two methyl groups.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.5d1HAromatic H
~ 7.3dd1HAromatic H
~ 6.8d1HAromatic H
~ 4.0 (broad)s2H-NH₂
~ 3.0s3H-SO₂CH₃
~ 2.2s3HAr-CH₃
  • Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm). Due to their different chemical environments and coupling with each other, they are expected to show splitting patterns (doublets and a doublet of doublets).

  • Amine Protons: The protons of the primary amine group (-NH₂) are expected to appear as a broad singlet. The chemical shift of these protons can be variable and is dependent on concentration, temperature, and solvent.

  • Methyl Protons: The two methyl groups are in different chemical environments. The methyl group attached to the sulfonyl group (-SO₂CH₃) will be deshielded and is expected to appear at a higher chemical shift compared to the methyl group attached to the aromatic ring (Ar-CH₃). Both are expected to be singlets as they have no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~ 148Quaternary C (C-NH₂)
~ 138Quaternary C (C-SO₂CH₃)
~ 132Aromatic CH
~ 125Quaternary C (C-CH₃)
~ 120Aromatic CH
~ 115Aromatic CH
~ 45-SO₂CH₃
~ 17Ar-CH₃
  • Aromatic Carbons: The six carbons of the benzene ring will resonate in the downfield region (typically 110-160 ppm). The carbons directly attached to the electron-withdrawing sulfonyl group and the electron-donating amino and methyl groups will have their chemical shifts influenced accordingly.

  • Methyl Carbons: The carbon of the methylsulfonyl group will be more deshielded than the carbon of the aromatic methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Data Acquisition

1. Sample Preparation:

  • Solid Sample (KBr Pellet): Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[5]
  • Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[5]

2. Data Acquisition:

  • Record a background spectrum of the empty sample compartment or the clean ATR crystal.
  • Place the sample in the instrument and record the spectrum.
  • Typically, spectra are collected over a range of 4000-400 cm⁻¹.[6]

Predicted IR Spectrum

The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the amine, C-H bonds of the methyl and aromatic groups, S=O bonds of the sulfonyl group, and C=C bonds of the aromatic ring.

Frequency Range (cm⁻¹) Vibration Functional Group
3400-3300N-H stretch (asymmetric and symmetric)Primary Amine
3100-3000C-H stretchAromatic
3000-2850C-H stretchMethyl
1620-1580N-H bendPrimary Amine
1600-1450C=C stretchAromatic Ring
1350-1300S=O stretch (asymmetric)Sulfone
1160-1120S=O stretch (symmetric)Sulfone
1335-1250C-N stretchAromatic Amine
  • N-H Stretching: The primary amine will show two distinct bands in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.[7][8]

  • S=O Stretching: The sulfonyl group will exhibit two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds.[9]

  • Aromatic C=C Stretching: The benzene ring will show characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry Data Acquisition

1. Sample Introduction and Ionization:

  • Introduce a dilute solution of the sample into the mass spectrometer.
  • Common ionization techniques for small molecules include Electrospray Ionization (ESI) or Electron Impact (EI).[10][11]

2. Mass Analysis:

  • The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

3. Data Acquisition:

  • Acquire a full scan mass spectrum to determine the molecular ion peak.
  • Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data for structural confirmation.

Predicted Mass Spectrum
  • Molecular Ion Peak (M⁺): The molecular weight of this compound is 185.25. In the mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ (m/z 186) is expected.

  • Fragmentation Pattern: The molecular ion can undergo fragmentation, leading to characteristic daughter ions. Common fragmentation pathways for aromatic sulfones involve the loss of SO₂ (64 Da) or the methylsulfonyl radical (•SO₂CH₃, 79 Da).[12][13] Cleavage of the C-S bond is also a possibility. The fragmentation of anilines can involve the loss of HCN or other small molecules.[14]

Plausible Fragmentation Pathways:

  • Loss of SO₂: [C₈H₁₁NO₂S]⁺ → [C₈H₁₁N]⁺ + SO₂ (m/z 121)

  • Loss of •CH₃: [C₈H₁₁NO₂S]⁺ → [C₇H₈NO₂S]⁺ + •CH₃ (m/z 170)

  • Loss of •SO₂CH₃: [C₈H₁₁NO₂S]⁺ → [C₇H₈N]⁺ + •SO₂CH₃ (m/z 106)

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion NMR_acq NMR Acquisition (¹H & ¹³C) NMR_analysis NMR Analysis (Chemical Shifts, Coupling) NMR_acq->NMR_analysis IR_acq IR Acquisition (FT-IR) IR_analysis IR Analysis (Functional Groups) IR_acq->IR_analysis MS_acq MS Acquisition (EI or ESI) MS_analysis MS Analysis (Molecular Weight, Fragmentation) MS_acq->MS_analysis Structure_confirmation Structural Confirmation NMR_analysis->Structure_confirmation IR_analysis->Structure_confirmation MS_analysis->Structure_confirmation

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide outlines the essential spectroscopic methodologies for the comprehensive characterization of this compound. By following the detailed protocols for NMR, IR, and MS, researchers can obtain high-quality data. The provided predictions for the spectral features, based on the known effects of the constituent functional groups, serve as a robust framework for the interpretation of the experimental results. The combination of these techniques provides a self-validating system for the unambiguous confirmation of the structure and purity of this important chemical intermediate, ensuring its suitability for downstream applications in research and development.

References

An In-Depth Technical Guide to the Synthesis of 2-Methyl-5-(methylsulfonyl)aniline from o-Toluidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and reliable synthetic pathway for the preparation of 2-methyl-5-(methylsulfonyl)aniline, a key intermediate in the pharmaceutical and agrochemical industries. Commencing with the readily available starting material, o-toluidine, this document delineates a multi-step synthesis, offering detailed, step-by-step experimental protocols. Each stage of the synthesis is accompanied by a thorough discussion of the underlying reaction mechanisms, causality behind procedural choices, and critical process parameters. The synthesis involves a five-step sequence: nitration of o-toluidine, diazotization of the resulting 2-methyl-5-nitroaniline, conversion to the corresponding sulfonyl chloride via a Sandmeyer-type reaction, reduction to the sulfinate salt, methylation to the sulfone, and a final reduction of the nitro group to the desired aniline. This guide is intended for researchers, scientists, and drug development professionals, providing them with the necessary technical information to successfully and safely execute this synthesis.

Introduction: The Significance of this compound

This compound is a valuable building block in organic synthesis, primarily utilized in the development of a variety of biologically active molecules. Its structural motif, featuring an aniline core substituted with a methyl and a methylsulfonyl group, is present in a range of compounds with therapeutic and agricultural applications. The methylsulfonyl group, in particular, is a key pharmacophore that can enhance the physicochemical properties of a molecule, such as its solubility and metabolic stability, and can also engage in specific interactions with biological targets.

The synthesis of this aniline derivative from a simple, commercially available starting material like o-toluidine is of significant interest for process chemists and medicinal chemists alike. The ability to efficiently construct this intermediate allows for the exploration of new chemical space in drug discovery and the development of cost-effective manufacturing processes for active pharmaceutical ingredients (APIs) and other high-value chemicals. This guide aims to provide a clear, logical, and experimentally validated pathway to achieve this synthesis.

Overall Synthetic Strategy: A Five-Step Approach

The synthesis of this compound from o-toluidine is strategically designed in a five-step sequence. This approach ensures high regioselectivity and provides isolable intermediates at each stage, allowing for purification and characterization, which is crucial for maintaining quality control throughout the synthesis. The overall transformation is depicted in the workflow diagram below.

Synthesis_Workflow o_toluidine o-Toluidine nitroaniline 2-Methyl-5-nitroaniline o_toluidine->nitroaniline Nitration diazonium 2-Methyl-5-nitrobenzenediazonium Chloride nitroaniline->diazonium Diazotization sulfonyl_chloride 2-Methyl-5-nitrobenzenesulfonyl Chloride diazonium->sulfonyl_chloride Sandmeyer-type Reaction sulfinate Sodium 2-Methyl-5-nitrobenzenesulfinate sulfonyl_chloride->sulfinate Reduction sulfone 2-Methyl-5-(methylsulfonyl)nitrobenzene sulfinate->sulfone Methylation final_product This compound sulfone->final_product Reduction

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Mechanistic Insights

This section provides a detailed, step-by-step guide for each reaction in the synthetic sequence. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the process.

Step 1: Nitration of o-Toluidine to 2-Methyl-5-nitroaniline

The initial step involves the regioselective nitration of o-toluidine. The amino group of the starting material is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. However, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion, which is a meta-directing group. This, in conjunction with the ortho-, para-directing effect of the methyl group, leads to the desired 2-methyl-5-nitroaniline as the major product.[1]

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid and cool the flask in an ice-salt bath to -10 °C.

  • Slowly add o-toluidine to the cold sulfuric acid with vigorous stirring, ensuring the temperature is maintained below 0 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the o-toluidine/sulfuric acid mixture over a period of approximately 2 hours, maintaining the reaction temperature at -10 °C.[1]

  • After the addition is complete, allow the reaction to stir for an additional 30 minutes at -10 °C.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Basify the cold acidic solution with a concentrated aqueous solution of sodium hydroxide until a precipitate forms.

  • Collect the orange precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.

Reagent/ParameterQuantity/ValueMolar Ratio (relative to o-toluidine)
o-Toluidine1.0 eq1.0
Conc. Sulfuric Acid~10-15 vol. eq-
Conc. Nitric Acid1.1 eq1.1
Temperature-10 °C-
Reaction Time~2.5 hours-

Table 1: Reagents and conditions for the nitration of o-toluidine.

Step 2: Diazotization of 2-Methyl-5-nitroaniline

The second step is the conversion of the primary aromatic amine, 2-methyl-5-nitroaniline, into a diazonium salt. This reaction is carried out in the presence of a strong mineral acid and sodium nitrite at a low temperature to ensure the stability of the resulting diazonium salt.[2]

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-methyl-5-nitroaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite in cold water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 30-45 minutes, ensuring the temperature remains between 0 and 5 °C.[2]

  • After the addition is complete, continue stirring for an additional 30 minutes in the ice bath. The formation of a clear, yellowish solution indicates the successful formation of the diazonium salt.

Reagent/ParameterQuantity/ValueMolar Ratio (relative to 2-methyl-5-nitroaniline)
2-Methyl-5-nitroaniline1.0 eq1.0
Conc. Hydrochloric Acid2.5 eq2.5
Sodium Nitrite1.05 eq1.05
Temperature0-5 °C-
Reaction Time~1-1.5 hours-

Table 2: Reagents and conditions for the diazotization of 2-methyl-5-nitroaniline.

Step 3: Sandmeyer-Type Reaction to 2-Methyl-5-nitrobenzenesulfonyl Chloride

The diazonium salt is then converted to the corresponding sulfonyl chloride. This is achieved through a Sandmeyer-type reaction, where the diazonium group is replaced by a chlorosulfonyl group using sulfur dioxide in the presence of a copper(I) chloride catalyst.[3]

Experimental Protocol:

  • In a separate reaction vessel, prepare a solution of sulfur dioxide in glacial acetic acid by bubbling SO2 gas through the acid.

  • Add a catalytic amount of copper(I) chloride to the sulfur dioxide/acetic acid solution and cool it in an ice bath.

  • Slowly add the freshly prepared cold diazonium salt solution from Step 2 to the sulfur dioxide/acetic acid/copper(I) chloride mixture with vigorous stirring, maintaining the temperature at or below 5 °C.[3]

  • After the addition is complete, continue stirring for an additional 45 minutes.

  • Pour the reaction mixture into ice water, which will cause the sulfonyl chloride to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Reagent/ParameterQuantity/ValueMolar Ratio (relative to diazonium salt)
2-Methyl-5-nitrobenzenediazonium Chloride1.0 eq1.0
Sulfur DioxideExcess-
Glacial Acetic AcidSolvent-
Copper(I) ChlorideCatalytic-
Temperature≤ 5 °C-
Reaction Time~1.5 hours-

Table 3: Reagents and conditions for the formation of 2-methyl-5-nitrobenzenesulfonyl chloride.

Sandmeyer_Mechanism diazonium Ar-N₂⁺ aryl_radical Ar• + N₂ diazonium->aryl_radical Single Electron Transfer cu_i Cu(I)Cl cu_ii Cu(II)Cl₂ cu_i->cu_ii Oxidation so2_radical ArSO₂• aryl_radical->so2_radical Radical Addition cu_ii->cu_i Reduction so2 SO₂ so2->so2_radical sulfonyl_chloride ArSO₂Cl so2_radical->sulfonyl_chloride Chlorine Atom Transfer

Caption: Simplified mechanism of the Sandmeyer-type reaction.

Step 4: Reduction of 2-Methyl-5-nitrobenzenesulfonyl Chloride to Sodium 2-Methyl-5-nitrobenzenesulfinate

The sulfonyl chloride is then reduced to the corresponding sulfinate salt. A common and effective method for this transformation is the use of sodium sulfite in an aqueous solution.

Experimental Protocol:

  • In a beaker, dissolve sodium sulfite in water.

  • Add the 2-methyl-5-nitrobenzenesulfonyl chloride portion-wise to the sodium sulfite solution with stirring.

  • Heat the mixture gently to facilitate the reaction.

  • After the reaction is complete (as indicated by the dissolution of the sulfonyl chloride), cool the solution.

  • The sodium 2-methyl-5-nitrobenzenesulfinate can be isolated by salting out with sodium chloride or used directly in the next step.

Reagent/ParameterQuantity/ValueMolar Ratio (relative to sulfonyl chloride)
2-Methyl-5-nitrobenzenesulfonyl Chloride1.0 eq1.0
Sodium Sulfite2.0 eq2.0
WaterSolvent-
TemperatureGentle heating-

Table 4: Reagents and conditions for the reduction of the sulfonyl chloride.

Step 5: Methylation of Sodium 2-Methyl-5-nitrobenzenesulfinate

The sulfinate salt is a good nucleophile and can be readily methylated to form the desired methyl sulfone. Methyl iodide is a common methylating agent for this purpose.

Experimental Protocol:

  • Dissolve the sodium 2-methyl-5-nitrobenzenesulfinate in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Add methyl iodide to the solution and stir the mixture at room temperature.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically poured into water to precipitate the product.

  • The solid 2-methyl-5-(methylsulfonyl)nitrobenzene is collected by filtration, washed with water, and dried.

Reagent/ParameterQuantity/ValueMolar Ratio (relative to sulfinate)
Sodium 2-Methyl-5-nitrobenzenesulfinate1.0 eq1.0
Methyl Iodide1.1 eq1.1
DMFSolvent-
TemperatureRoom Temperature-

Table 5: Reagents and conditions for the methylation of the sulfinate.

Step 6: Reduction of 2-Methyl-5-(methylsulfonyl)nitrobenzene to this compound

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[4]

Experimental Protocol:

  • In a hydrogenation vessel, dissolve 2-methyl-5-(methylsulfonyl)nitrobenzene in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Pressurize the vessel with hydrogen gas (typically 1-4 bar).

  • Stir the mixture vigorously at room temperature until the hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • The final product, this compound, can be purified by recrystallization.

Reagent/ParameterQuantity/Value
2-Methyl-5-(methylsulfonyl)nitrobenzene1.0 eq
10% Pd/C5-10 mol%
Hydrogen Gas1-4 bar
SolventEthanol or Ethyl Acetate
TemperatureRoom Temperature

Table 6: Reagents and conditions for the final reduction step.

Conclusion

This technical guide has presented a detailed and scientifically grounded synthetic route for the preparation of this compound from o-toluidine. By breaking down the synthesis into five manageable and well-defined steps, this document provides researchers and process chemists with a clear and actionable set of protocols. The inclusion of mechanistic insights and the rationale behind experimental choices is intended to empower the user to not only replicate the synthesis but also to troubleshoot and adapt the procedures as needed. The successful implementation of this synthesis will provide access to a valuable chemical intermediate for the advancement of pharmaceutical and agrochemical research and development.

References

Technical Guide: Comprehensive Characterization of 2-Methyl-5-(methylsulfonyl)aniline (CAS 1671-48-3)

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword: 2-Methyl-5-(methylsulfonyl)aniline is a substituted aniline that serves as a crucial building block in modern synthetic chemistry. Its unique electronic and structural features, imparted by the electron-donating amino and methyl groups in conjunction with the strongly electron-withdrawing methylsulfonyl group, make it a valuable intermediate in the development of novel pharmaceutical agents and functional materials like dyes.[1][2] This guide provides a comprehensive technical overview of its core characteristics, offering field-proven insights into its synthesis, reactivity, and analytical characterization. In the absence of publicly available experimental spectra, this document presents a robust, predictive analysis grounded in fundamental spectroscopic principles, coupled with validated protocols for empirical verification.

Part 1: Core Chemical and Physical Identity

A precise understanding of a molecule's fundamental properties is the bedrock of its application in any research or development context. The identity and physical characteristics of this compound are summarized below.

Molecular Structure

The structural arrangement of the functional groups on the aniline ring dictates the molecule's chemical behavior, including its reactivity and spectroscopic signature.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

The following table consolidates the key identifiers and physical properties of the compound, essential for laboratory handling, reaction setup, and purification processes.

PropertyValueSource
CAS Number 1671-48-3[3]
Molecular Formula C₈H₁₁NO₂S[4]
Molecular Weight 185.24 g/mol [4]
Physical Form Solid[3]
Melting Point 117-118 °C[3]
Boiling Point 397.4 ± 42.0 °C at 760 mmHg[3]
InChI Key CVZREHYXQNAPKJ-UHFFFAOYSA-N[3]
Purity (Typical) ≥95% - 98%[3][5]

Part 2: Synthesis and Chemical Reactivity

As an intermediate, understanding the synthesis of this compound provides context for its purity profile and potential side products. Its reactivity is governed by the interplay of its functional groups.

Plausible Synthetic Pathway

A common and effective strategy for synthesizing substituted anilines of this type involves a multi-step process starting from a readily available precursor, such as m-toluidine. The workflow is designed to carefully install the sulfonyl group while protecting the reactive amine.

Caption: Proposed multi-step synthesis of the target compound.

Causality in Synthesis:

  • Amine Protection: The initial acetylation of the amine group is critical. The unprotected aniline is highly susceptible to oxidation under the harsh conditions of chlorosulfonation. Acetylation deactivates the ring slightly but, more importantly, protects the amine, directing the sulfonation to the para position due to steric hindrance from the ortho-methyl group.

  • Sulfonyl Group Installation & Modification: Direct sulfonylation to form the methylsulfonyl group is challenging. A more controlled approach involves creating the sulfonyl chloride, reducing it to a thiol, methylating the thiol to a thioether, and finally oxidizing the thioether to the desired sulfone. This sequence provides higher yields and purity.

  • Deprotection: The final hydrolysis step removes the acetyl group to liberate the free aniline, yielding the target product.

Core Reactivity
  • Nucleophilic Amine: The primary amine (-NH₂) is a key reactive site, capable of undergoing acylation, alkylation, and diazotization reactions, making it a versatile handle for further synthetic transformations.

  • Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution. The powerful directing effects of the -NH₂ (ortho, para-directing) and -CH₃ (ortho, para-directing) groups are opposed by the meta-directing -SO₂CH₃ group. The positions ortho to the amine group are the most activated and likely sites for electrophilic attack, although steric hindrance from the adjacent methyl group will influence regioselectivity.

Part 3: Spectroscopic Characterization (Predictive Analysis)

This section details the expected spectroscopic signatures of this compound. These predictions are derived from established principles of NMR, IR, and Mass Spectrometry and serve as a benchmark for experimental verification.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the two different methyl groups. The solvent for analysis would typically be CDCl₃ or DMSO-d₆.

Predicted ¹H NMR Data (in CDCl₃, relative to TMS at 0.00 ppm):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.65d1HAr-H (H-4)Downfield due to deshielding from the para-sulfonyl group. Appears as a doublet due to coupling with H-6.
~7.58s1HAr-H (H-6)Deshielded by the ortho-sulfonyl group. Appears as a singlet (or narrow doublet) due to small meta-coupling.
~6.70d1HAr-H (H-3)Upfield due to the strong electron-donating effect of the para-amine. Appears as a doublet from coupling to H-4.
~4.0 (broad)s2H-NH₂ Labile protons, chemical shift is concentration and solvent dependent. Appears as a broad singlet.
~3.00s3H-SO₂CH₃ Singlet in a region typical for methyl groups attached to a sulfonyl moiety.
~2.15s3HAr-CH₃ Singlet in the typical upfield region for an aromatic methyl group.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a carbon "fingerprint" of the molecule, with six distinct aromatic signals and two aliphatic signals.

Predicted ¹³C NMR Data (in CDCl₃, relative to TMS at 0.00 ppm):

Chemical Shift (δ, ppm)AssignmentRationale
~148.0C -NH₂ (C-1)Carbon attached to nitrogen, significantly deshielded.
~139.5C -SO₂CH₃ (C-5)Attached to the electron-withdrawing sulfonyl group, causing a downfield shift.
~131.0C -H (C-3)Aromatic CH carbon.
~125.0C -H (C-6)Aromatic CH carbon.
~121.0C -CH₃ (C-2)Aromatic quaternary carbon attached to the methyl group.
~115.0C -H (C-4)Aromatic CH carbon.
~44.5-SO₂C H₃Methyl carbon attached to the sulfonyl group, deshielded compared to a simple alkane.
~17.0Ar-C H₃Aliphatic carbon of the aromatic methyl group, appearing in the typical upfield region.
Predicted FT-IR Spectrum

The infrared spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

Predicted FT-IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)A characteristic two-pronged peak confirming the presence of the primary amine.
3100 - 3000C-H Aromatic StretchAromatic RingIndicates C-H bonds on the benzene ring.
3000 - 2850C-H Aliphatic StretchMethyl Groups (-CH₃)Confirms the presence of the two methyl groups.
1620 - 1580N-H Scissoring BendPrimary Amine (-NH₂)A strong absorption that further confirms the amine group.
~1320 & ~1150S=O Asymmetric & Symmetric StretchSulfonyl (-SO₂-)Two strong, sharp peaks that are definitive evidence for the methylsulfonyl group.
850 - 800C-H Out-of-Plane BendSubstituted BenzeneBending pattern indicative of 1,2,4-trisubstitution on the aromatic ring.
Predicted Mass Spectrum (Electron Ionization)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 185 . Due to the presence of a nitrogen atom, this follows the nitrogen rule (an odd molecular weight for a molecule with an odd number of nitrogen atoms). The aromatic nature of the compound should make the molecular ion peak reasonably intense.[6]

  • Key Fragmentation Pathways:

    • Loss of a methyl radical from the sulfonyl group: A significant fragment at m/z = 170 ([M-15]⁺) is expected from the cleavage of the S-CH₃ bond.

    • Loss of SO₂: A fragment at m/z = 121 ([M-64]⁺) corresponding to the loss of sulfur dioxide.

    • Benzylic cleavage: While less common for anilines, some fragmentation of the aromatic methyl group could occur.

Part 4: Standard Operating Protocols for Verification

To empirically validate the predicted data, the following self-validating experimental protocols are recommended.

Protocol: NMR Spectroscopy (¹H and ¹³C)

Figure 2: NMR Characterization Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis prep1 Weigh 10-15 mg of This compound prep2 Dissolve in ~0.7 mL of CDCl₃ or DMSO-d₆ prep1->prep2 prep3 Add internal standard (TMS, 0.03% v/v) prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Insert sample, lock, and shim B₀ field prep4->acq1 acq2 Acquire ¹H Spectrum (e.g., 16 scans) acq1->acq2 acq3 Acquire ¹³C Spectrum (e.g., 1024 scans) acq1->acq3 proc1 Apply Fourier Transform, phase correction, and baseline correction acq2->proc1 acq3->proc1 proc2 Calibrate ¹H spectrum to TMS at 0.00 ppm proc1->proc2 proc3 Integrate ¹H signals proc2->proc3 proc4 Identify peak multiplicities and coupling constants proc3->proc4 proc5 Assign peaks to molecular structure based on predicted data proc4->proc5

Caption: Standard workflow for NMR sample preparation and analysis.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the compound into a clean, dry vial.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Causality: The choice of solvent is critical; the compound must be fully soluble to obtain high-resolution spectra.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to maximize homogeneity, ensuring sharp, symmetrical peaks. Self-Validation: A narrow half-height width of the TMS signal (<1 Hz) indicates successful shimming.

    • Acquire the ¹H NMR spectrum. A typical acquisition involves 16 scans.

    • Acquire the proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the raw free induction decay (FID) data.

    • Perform phase and baseline corrections to ensure accurate integration and peak identification.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the signals in the ¹H spectrum and normalize them to a known number of protons (e.g., the 3H of a methyl group). Self-Validation: The integrations should correspond to whole-number ratios of protons consistent with the molecular structure.

    • Analyze the splitting patterns (multiplicities) to determine proton coupling relationships.

Protocol: FT-IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small, representative amount of the solid powder directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal. Causality: Good contact is essential for obtaining a strong, high-quality spectrum.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals from the sample spectrum.

    • Acquire the sample spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The software will automatically ratio the sample spectrum against the background.

    • Identify and label the major absorption bands and compare them to the predicted values for the key functional groups.

Protocol: Mass Spectrometry (LC-MS with ESI)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Data Acquisition (LC-MS):

    • Inject a small volume (1-5 µL) of the sample solution into a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.

    • Acquire data in positive ion mode. Causality: The basic amine group will be readily protonated in the ESI source, leading to a strong signal for the [M+H]⁺ ion.

    • Perform a full scan analysis (e.g., m/z 50-500) to detect the protonated molecular ion.

  • Data Analysis:

    • Identify the base peak in the mass spectrum. This should correspond to the [M+H]⁺ ion at m/z = 186 .

    • Confirm the molecular weight by subtracting the mass of a proton (1.007 Da). Self-Validation: High-resolution mass spectrometry can confirm the elemental composition to within a few parts per million (ppm) of the theoretical value for C₈H₁₁NO₂S.

Part 5: Safety and Handling

Adherence to safety protocols is paramount when working with any chemical intermediate.

  • Hazard Identification: this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3] The GHS pictogram is GHS07 (Exclamation mark).[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7] Avoid creating dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] The material should be protected from light.[3] Recommended storage is at 2-8 °C.[7]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes.[7]

    • Ingestion: Wash out mouth with water and consult a physician.[7]

    • Inhalation: Move the person to fresh air.[7]

Part 6: Applications in Drug Discovery and Research

The aniline scaffold is a privileged structure in medicinal chemistry, but its tendency to undergo metabolic oxidation in the liver can lead to toxicity.[8] The strategic placement of substituents, such as the methyl and methylsulfonyl groups in this compound, is a key approach to modulate metabolic stability and pharmacological activity.

  • Bioisosteric Replacement: The methylsulfonyl group is often used as a bioisostere for other functional groups to improve properties like solubility, metabolic stability, and target binding.

  • Kinase Inhibitors: Many small-molecule kinase inhibitors utilize substituted aniline cores to form key hydrogen bonds within the ATP-binding pocket of the target enzyme. The specific substitution pattern of this compound provides a vector for synthetic elaboration to explore structure-activity relationships (SAR).

  • Intermediate for Complex Scaffolds: This compound serves as a foundational starting material for building more complex heterocyclic systems that are common in modern drug candidates.[1]

Conclusion

This compound (CAS 1671-48-3) is a well-defined chemical entity with significant potential as a synthetic intermediate. This guide has provided a comprehensive framework for its characterization, from its fundamental physicochemical properties to a detailed, predictive analysis of its spectroscopic signatures. The experimental protocols outlined herein offer a robust, self-validating system for researchers to confirm these characteristics empirically. A thorough understanding of its synthesis, reactivity, and analytical profile, as detailed in this document, empowers scientists to utilize this valuable building block with confidence and precision in their research and development endeavors.

References

A Comprehensive Technical Guide to the Solubility of 2-Methyl-5-(methylsulfonyl)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the solubility characteristics of 2-Methyl-5-(methylsulfonyl)aniline (CAS 1671-48-3), a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide offers a robust framework for understanding and determining its solubility profile. By synthesizing information on the compound's physicochemical properties, theoretical principles of solubility, and established experimental methodologies, this document serves as an essential resource for scientists engaged in synthesis, purification, formulation, and drug development processes involving this compound.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

This compound is a substituted aniline derivative with a molecular formula of C8H11NO2S and a molecular weight of 185.25 g/mol .[1][2] Its structure, featuring a methylsulfonyl group and an aniline moiety, makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The methylsulfonyl group, in particular, can influence the molecule's polarity and its potential for hydrogen bonding, both of which are critical determinants of solubility.

The solubility of a compound is a fundamental physicochemical property that significantly impacts its journey from a laboratory curiosity to a viable therapeutic agent.[3][4] Poor solubility can lead to a host of challenges in drug development, including difficulties in formulation, reduced bioavailability, and unreliable in vitro and in vivo testing results.[3][5] Therefore, a thorough understanding of the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, designing effective purification strategies, and developing stable and bioavailable drug formulations.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValueSource
Molecular FormulaC8H11NO2S[1][2]
Molecular Weight185.25 g/mol [1]
Melting Point117-118 °C[1]
Boiling Point (Predicted)397.4 ± 42.0 °C at 760 mmHg[1]
XlogP (Predicted)0.1[6]
TPSA (Topological Polar Surface Area)60.16 Ų[7]
Hydrogen Bond Donors1[7]
Hydrogen Bond Acceptors3[7]

The predicted XlogP value of 0.1 suggests that this compound has a relatively balanced hydrophilic-lipophilic character.[6] The presence of a primary amine (aniline) and a sulfonyl group provides sites for hydrogen bonding, which will significantly influence its interaction with protic and aprotic polar solvents.[7]

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. The overall Gibbs free energy of mixing determines the extent to which a solute will dissolve. For dissolution to be favorable, the energy released from solute-solvent interactions must overcome the energy required to break the solute-solute and solvent-solvent interactions.

Key factors influencing the solubility of this compound include:

  • Solvent Polarity: The polarity of the solvent will play a crucial role. Polar solvents, such as alcohols and dimethyl sulfoxide (DMSO), are likely to be effective at solvating the polar sulfonyl and aniline groups.

  • Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor will significantly impact solubility. Protic solvents like methanol and ethanol can donate hydrogen bonds to the oxygen atoms of the sulfonyl group and the nitrogen of the aniline group, and accept hydrogen bonds from the aniline N-H. Aprotic polar solvents like DMF and DMSO can act as hydrogen bond acceptors.

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the increased kinetic energy helps to overcome the lattice energy of the solid. However, this relationship is not universal and should be determined experimentally.

Predicted Solubility Profile of this compound

In the absence of extensive experimental data, a qualitative and predicted quantitative solubility profile can be constructed based on the compound's structure and the properties of similar molecules, such as other substituted anilines and sulfonyl-containing compounds.[8][9]

Qualitative Solubility Prediction:

  • High Solubility Expected: In polar aprotic solvents like DMSO and DMF, and in polar protic solvents like methanol and ethanol, due to the potential for strong dipole-dipole interactions and hydrogen bonding.

  • Moderate Solubility Expected: In less polar solvents like dichloromethane (DCM) and chloroform, and in ethers like tetrahydrofuran (THF).

  • Low Solubility Expected: In non-polar solvents such as hexane and heptane, where the solute-solvent interactions would be weak.

Predicted Quantitative Solubility Profile:

The following table presents a hypothetical, yet scientifically reasoned, quantitative solubility profile for this compound in a selection of common organic solvents at 25 °C. It is crucial to note that these values are predictions and should be confirmed by experimental determination.

Solvent ClassSolventPredicted Solubility (mg/mL)Rationale
Polar Protic Methanol50 - 100Strong hydrogen bonding potential.
Ethanol40 - 80Similar to methanol, but slightly less polar.
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100Excellent solvent for a wide range of organic compounds.
N,N-Dimethylformamide (DMF)> 100High polarity and hydrogen bond accepting capability.
Acetonitrile20 - 40Less polar than DMSO and DMF.
Halogenated Dichloromethane (DCM)10 - 25Moderate polarity.
Chloroform15 - 30Similar to DCM.
Ethers Tetrahydrofuran (THF)15 - 30Moderate polarity and hydrogen bond accepting capability.
Non-polar Toluene< 5Limited interaction with the polar functional groups.
Hexane< 1Mismatch in polarity.

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[10][11] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[12][13] The concentration of the dissolved compound in the saturated solution is then determined analytically.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid, >98% purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[10][12] The time required for equilibration should be determined in preliminary experiments by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

    • Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Analysis:

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the experimental samples.

  • Calculation:

    • Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualizing the Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sample Processing cluster_analysis Analysis & Calculation prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-72 hours) prep2->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Centrifuge sep1->sep2 sample1 Withdraw supernatant sep2->sample1 sample2 Filter through 0.22 µm filter sample1->sample2 sample3 Dilute sample sample2->sample3 analysis1 Analyze by HPLC sample3->analysis1 analysis2 Quantify using calibration curve analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of this compound. While a lack of extensive published quantitative data necessitates a predictive approach, the principles and methodologies outlined here offer a solid foundation for researchers and drug development professionals. The provided experimental protocol for the shake-flask method is a robust and reliable means of obtaining the critical solubility data required for informed decision-making in synthesis, purification, and formulation.

For future work, the systematic experimental determination of the solubility of this compound in a broad range of pharmaceutically relevant solvents at different temperatures is highly recommended. Such data would be invaluable to the scientific community and would facilitate the more efficient and effective use of this important chemical intermediate.

References

The Pivotal Role of Substituted Anilines in Drug Discovery: A Technical Guide to Harnessing Their Potential and Mitigating Risks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract Aniline and its substituted derivatives represent a cornerstone of modern medicinal chemistry, forming the structural backbone of a significant portion of marketed pharmaceuticals. Their synthetic tractability and versatile physicochemical properties have made them indispensable scaffolds for targeting a wide array of biological entities. However, the aniline motif is a well-documented "structural alert," prone to metabolic activation into reactive species that can lead to significant toxicity. This guide provides an in-depth technical exploration of the dual nature of substituted anilines in drug discovery. We will dissect their therapeutic applications, particularly in oncology, delve into the mechanisms of their metabolic liabilities, and present scientifically-grounded strategies for risk mitigation, including structure-activity relationship (SAR) navigation and bioisosteric replacement. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed protocols, and a robust framework for the rational design of safer, more effective aniline-containing therapeutics.

Introduction: The Aniline Moiety, A Double-Edged Sword in Medicinal Chemistry

The journey of aniline from an industrial dye component to a pillar of the pharmaceutical industry is a testament to its chemical versatility.[1] Historically, aniline derivatives were at the forefront of synthetic medicine, with acetanilide being one of the first synthetic analgesics and the discovery of sulfonamides heralding the age of antibiotics.[1][2] This legacy continues today; an analysis in 2018 revealed that 48 of the 200 top-selling drugs contained an aniline motif, underscoring its continued prevalence and importance.[3][4]

The utility of the aniline scaffold lies in its ability to be readily modified, allowing chemists to fine-tune a molecule's properties to achieve desired biological activity, bioavailability, and stability.[5][6] However, this synthetic gift is shadowed by a significant challenge: the aniline core is inherently susceptible to metabolic oxidation, a characteristic that presents a major hurdle in late-stage drug development.[4][7] The central dilemma for medicinal chemists is, therefore, how to harness the therapeutic power of this scaffold while intelligently designing out its metabolic vulnerabilities.

The "Structural Alert": Understanding Aniline-Associated Toxicity

The term "structural alert" refers to chemical moieties known to be associated with toxicity, and the aniline group is a classic example.[8] The primary concern stems from its metabolism by cytochrome P450 (CYP450) enzymes in the liver.[4]

Metabolic Activation Pathway

The electron-rich nature of the aniline ring makes it a prime substrate for oxidative metabolism. CYP450-mediated oxidation of the amino group can generate highly electrophilic and reactive metabolites, such as nitrosoarenes and quinone-imines.[4][8] These reactive species are not efficiently detoxified and can instead form covalent bonds with cellular macromolecules, including proteins and DNA.[8][9] This indiscriminate binding can disrupt cellular function and trigger a cascade of adverse events, leading to idiosyncratic adverse drug reactions (IADRs), hepatotoxicity, and even carcinogenicity.[3][8][10]

Metabolic_Activation Metabolic Activation of Aniline Aniline Substituted Aniline (Drug) P450 Cytochrome P450 (Oxidation) Aniline->P450 Metabolism in Liver ReactiveMetabolite Reactive Metabolite (e.g., Quinone-imine) P450->ReactiveMetabolite Adduct Covalent Adduct (Protein Dysfunction) ReactiveMetabolite->Adduct Covalent Bonding Protein Cellular Protein (Nucleophilic Residue) Protein->Adduct Toxicity Cellular Toxicity (IADRs, Hepatotoxicity) Adduct->Toxicity Leads to

Caption: Metabolic activation of an aniline-containing drug.

Therapeutic Landscape of Substituted Anilines

Despite the metabolic risks, the structural benefits of anilines have led to their successful incorporation into a vast range of therapeutics. Their ability to form key hydrogen bonds and participate in pi-stacking interactions makes them exceptional pharmacophores.

Oncology: The Kinase Inhibitor Powerhouse

Substituted anilines are particularly prominent in oncology, where they form the core of numerous small-molecule kinase inhibitors.[2] The aniline nitrogen and its attached phenyl ring often act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding pocket, a foundational interaction for potent inhibition.

  • Case Study 1: 4-Anilinoquinazolines as EGFR Inhibitors: This class of compounds, which includes drugs like Gefitinib and Erlotinib, potently inhibits the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] The 4-anilino moiety is essential for binding to the ATP pocket of EGFR, blocking the signaling pathway that drives proliferation in many non-small cell lung cancers.[2]

  • Case Study 2: Anilinopyrimidines as Multi-Targeted TKIs: Imatinib, a landmark in targeted cancer therapy, is an anilinopyrimidine derivative that effectively inhibits the Abl, KIT, and PDGFR kinases.[11] This multi-targeting capability has made it a highly effective treatment for chronic myeloid leukemia and gastrointestinal stromal tumors. More recently, 2-substituted aniline pyrimidine derivatives have been developed as potent dual inhibitors of Mer and c-Met kinases, which are overexpressed in various tumors.[12]

EGFR_Pathway Simplified EGFR Signaling Pathway Inhibition EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream Activates Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor 4-Anilinoquinazoline (e.g., Gefitinib) Inhibitor->EGFR Blocks ATP Binding

Caption: Inhibition of the EGFR pathway by anilinoquinazolines.

Aniline-Based Kinase Inhibitor Primary Target(s) Therapeutic Area Reported IC₅₀
GefitinibEGFRNon-Small Cell Lung Cancer~2-80 nM
ImatinibAbl, KIT, PDGFRCML, GIST~25-1000 nM
DasatinibAbl, Src familyCML, ALL<1 nM (Abl)
Compound 18c (Mer/c-Met Inhibitor)Mer, c-MetSolid Tumors (Preclinical)18.5 nM (Mer), 33.6 nM (c-Met)[12]
Antimicrobial Agents

The history of aniline in medicine is intrinsically linked to the discovery of sulfonamides ("sulfa drugs"). These compounds are structural mimics of para-aminobenzoic acid (PABA), an essential nutrient for bacterial synthesis of folic acid. By competitively inhibiting the dihydropteroate synthase enzyme, they halt bacterial growth.[2]

Other Therapeutic Areas

The application of substituted anilines extends into numerous other fields:

  • Anti-inflammatory: Bromfenac is a non-steroidal anti-inflammatory drug (NSAID) used in ophthalmology that features a central aniline core.[13]

  • Central Nervous System (CNS): Aniline derivatives have been developed as GPR88 receptor agonists and antagonists for 5-HT6 receptors, targeting neuropsychiatric conditions like schizophrenia.[14][15]

Navigating the SAR: The Art of Substitution

The biological activity and toxicological profile of an aniline-containing molecule are critically dependent on the nature and position of its substituents. A deep understanding of the structure-activity relationship (SAR) is paramount for rational drug design.

  • Electronic Effects: The presence of electron-withdrawing groups on the aniline ring generally increases toxic effects.[16][17] This is often correlated with the Hammett sigma constant and is thought to arise from an increased hydrogen bonding donor capacity of the amino group, which can disrupt membrane structures.[16] Conversely, electron-donating groups may reduce toxicity.[16][17]

  • Steric Effects: Substitution at the ortho positions of the aniline ring can provide a "steric shield," hindering the approach of CYP450 enzymes and thus preventing metabolic activation.[9] However, this must be balanced against the potential for steric hindrance to disrupt binding at the desired biological target.

  • Lipophilicity and H-Bonding: Modifications to the aniline ring alter the molecule's overall lipophilicity (clogP) and hydrogen bonding capacity. These parameters are crucial for target affinity, cell permeability, and pharmacokinetic properties.[14][16]

Strategic Mitigation of Aniline-Related Risks

Given the known liabilities, a proactive approach to mitigating aniline-related toxicity is a core tenet of modern drug discovery.

Bioisosteric Replacement: Moving Beyond the Aniline Ring

One of the most powerful strategies is bioisosteric replacement, which involves substituting the aniline moiety with a different chemical group that retains the necessary pharmacological properties but possesses a superior metabolic profile.[4] The goal is to mimic the efficacy of the lead compound while engineering out the toxicity.[7][13]

  • Saturated Carbocyclic Isosteres: Small, saturated carbocycles have emerged as highly effective aniline bioisosteres.[4] Scaffolds like bicyclo[1.1.1]pentane (BCP) and 1-aminonorbornanes (aminoNBs) are particularly attractive.[3][4][18] These replacements increase the fraction of sp3-hybridized carbons (Fsp3), which enhances the three-dimensionality of the molecule and, crucially, makes it more resistant to oxidative metabolism.[4] Initial studies have shown that aminoNBs, for example, have significantly improved metabolic profiles in human liver microsomes compared to their aniline counterparts.[3][4]

Bioisostere_Workflow Computational Workflow for Bioisostere Identification Start Aniline-Containing Hit Compound Select Select Aniline Moiety for Replacement Start->Select Spark Virtual Screening (e.g., Cresset Spark) Select->Spark Database Fragment Databases (e.g., ChEMBL, Enamine) Database->Spark Results Generate Bioisosteres (e.g., aminoNBs, Pyrroles, Benzimidazoles) Spark->Results Analysis Analyze & Select Candidates (Field/Shape Similarity, Pharmacokinetics) Results->Analysis Synthesis Synthesize & Test Top Candidates Analysis->Synthesis

Caption: A workflow for identifying aniline bioisosteres.[13]

Protocol: In Vitro Metabolic Stability Assessment

A critical step in validating a bioisosteric replacement is to experimentally compare its metabolic stability against the original aniline compound. The following protocol outlines a standard assay using human liver microsomes (HLM).

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound.

Methodology:

  • Reagent Preparation:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound (and the aniline parent compound for comparison) in DMSO.

    • Prepare a 10 mg/mL stock of Human Liver Microsomes (pooled, mixed-gender) in buffer.

    • Prepare a 20 mM NADPH regenerating system solution (e.g., NADPH-A/B).

  • Incubation:

    • In a 96-well plate, combine potassium phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a new plate containing 2-3 volumes of ice-cold acetonitrile with an internal standard.

  • Sample Processing & Analysis:

    • Centrifuge the quenched plate at 4000 rpm for 15 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • Determine the slope of the line (k) from the linear regression.

    • Calculate the half-life: t₁/₂ = -0.693 / k

    • Calculate intrinsic clearance: CLᵢₙₜ (µL/min/mg) = (0.693 / t₁/₂) / (mg/mL microsomal protein)

A significantly longer half-life and lower intrinsic clearance for the bioisostere compared to the parent aniline would validate the success of the mitigation strategy.

Synthetic Strategies for Substituted Anilines

The broad utility of substituted anilines is supported by a rich and evolving landscape of synthetic chemistry. While classical methods like the reduction of nitroarenes or Friedel-Crafts reactions remain relevant, modern chemistry has provided more efficient and versatile routes.[19][20]

Recent advancements include catalyst- and additive-free methods, such as the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines, which proceeds through a sequential imine condensation–isoaromatization pathway under mild conditions.[19][21] Such methods are highly desirable as they simplify procedures, reduce waste, and are often scalable.[19]

Conclusion and Future Outlook

Substituted anilines will undoubtedly remain a vital scaffold in the drug discovery toolkit. Their proven track record in delivering potent and effective therapeutics is undeniable. The historical challenge of aniline-associated toxicity is no longer an insurmountable barrier but rather a design parameter to be addressed proactively. The evolution of medicinal chemistry has shifted the paradigm from reactive problem-solving to predictive, rational design.

The future of drug discovery with aniline-containing compounds will be shaped by the continued development of novel and diverse bioisosteric replacements, the refinement of computational models to better predict metabolic fate, and the application of innovative synthetic methodologies. By embracing these strategies, the scientific community can continue to leverage the power of the aniline scaffold to create the next generation of safe and life-saving medicines.

References

A Technical Guide to 2-Methyl-5-(methylsulfonyl)aniline: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-Methyl-5-(methylsulfonyl)aniline, a key building block in contemporary organic and medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust synthetic pathway, analyze its reactivity profile, and showcase its application in the synthesis of high-value compounds, particularly kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Strategic Value of a Polysubstituted Aniline

In the landscape of synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound (CAS No. 1671-48-3) has emerged as a particularly valuable intermediate.[1][2] Its structure, featuring an aniline core substituted with both an electron-donating methyl group and a strongly electron-withdrawing methylsulfonyl group, imparts a unique reactivity profile. This electronic dichotomy makes it a sought-after precursor in the synthesis of pharmacologically active agents, dyes, and advanced materials.[3]

The true utility of this compound lies in its role as a foundational scaffold. The aniline moiety provides a reactive handle for a multitude of transformations, most notably amide bond formation, while the methyl and methylsulfonyl groups modulate the electronic properties and provide vectors for further functionalization or specific molecular interactions. Its application has been particularly noted in the development of novel kinase inhibitors, where the sulfonyl group can act as a critical hydrogen bond acceptor within enzyme active sites.[4][5][6]

Physicochemical and Computational Properties

A thorough understanding of a building block's physical and chemical properties is essential for its effective use in synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 1671-48-3[1]
Molecular Formula C₈H₁₁NO₂S[1][7]
Molecular Weight 185.25 g/mol [1]
Physical Form White to light yellow Solid[8]
Melting Point 117-118 °C[1]
Boiling Point 397.4 ± 42.0 °C (Predicted)[1][8]
Purity ≥98% (Typical)[1]
Storage 4°C, protect from light, inert atmosphere[1][8]
Topological Polar Surface Area (TPSA) 60.16 Ų[9]
LogP (Predicted) 1.40[9]

A Proposed Synthetic Pathway

While numerous suppliers offer this compound, understanding its synthesis is crucial for process development and scale-up. A logical and efficient multi-step synthesis can be devised from commercially available precursors. The following pathway leverages common, high-yielding transformations.

G cluster_0 Synthesis of this compound A 4-Chlorotoluene B 4-(Methylthio)toluene A->B  NaSMe, DMF C 4-(Methylsulfonyl)toluene B->C  H₂O₂, AcOH D 2-Nitro-4-(methylsulfonyl)toluene C->D  HNO₃, H₂SO₄ E This compound D->E  H₂, Pd/C, EtOH

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of 4-(Methylthio)toluene To a solution of 4-chlorotoluene in a polar aprotic solvent such as DMF, sodium thiomethoxide (NaSMe) is added portion-wise at room temperature. The reaction is stirred until completion (monitored by TLC or GC-MS). An aqueous workup followed by extraction and distillation yields 4-(methylthio)toluene.

Step 2: Synthesis of 4-(Methylsulfonyl)toluene 4-(Methylthio)toluene is dissolved in glacial acetic acid. Hydrogen peroxide (30% aq. solution) is added dropwise while maintaining the temperature below 50°C. The mixture is then heated gently to complete the oxidation. Upon cooling, the product crystallizes and is collected by filtration to yield 4-(methylsulfonyl)toluene. This oxidation is a critical step in forming the sulfone moiety.[10]

Step 3: Synthesis of 2-Nitro-4-(methylsulfonyl)toluene 4-(Methylsulfonyl)toluene is added slowly to a cooled mixture of concentrated sulfuric acid and nitric acid. The methyl group is an ortho,para-director while the methylsulfonyl group is a strong meta-director and deactivator. The directing effects converge to favor nitration at the C2 position (ortho to the methyl group). The reaction mixture is stirred at a controlled temperature before being carefully poured onto ice. The precipitated solid is filtered, washed, and dried to afford 2-nitro-4-(methylsulfonyl)toluene.

Step 4: Synthesis of this compound The nitro compound is dissolved in ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added.[11] The mixture is subjected to hydrogenation at a suitable pressure (e.g., 50 psi) and temperature until the uptake of hydrogen ceases. The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield the final product, this compound, which can be further purified by recrystallization.

Reactivity and Key Synthetic Transformations

The synthetic utility of this compound stems from the predictable reactivity of its aniline functional group.

G cluster_reactions Key Transformations A This compound B Amide Derivatives A->B  Acyl Chloride, Base or  R-COOH, Coupling Agent C Sulfonamide Derivatives A->C  Sulfonyl Chloride, Base D Heterocyclic Scaffolds (e.g., Anilino-oxazoles) A->D  Multi-step synthesis

Caption: Common synthetic transformations of the aniline moiety.

Amide Bond Formation (N-Acylation): This is the most prevalent transformation. The nucleophilic amino group readily reacts with various acylating agents to form stable amide bonds, a cornerstone of medicinal chemistry.[3]

  • With Acyl Chlorides: Reaction with an acyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) in an inert solvent like dichloromethane (DCM) provides a high yield of the corresponding amide. The base serves to neutralize the HCl byproduct.[3]

  • With Carboxylic Acids: Direct coupling with carboxylic acids is achieved using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often with an additive like HOBt to suppress side reactions and improve efficiency.[3]

Application Profile: Scaffolding Kinase Inhibitors

A significant application of substituted anilines, including this compound, is in the synthesis of protein kinase inhibitors.[6] Kinases are a critical class of drug targets, and many inhibitors feature an aniline core that forms key hydrogen bonds within the ATP-binding site.

A notable example involves the synthesis of 2-anilino-5-aryloxazoles as potent VEGFR2 kinase inhibitors.[4][5] In these structures, the aniline nitrogen acts as a hydrogen bond donor to the "hinge region" of the kinase. The methylsulfonyl group is particularly advantageous as its oxygen atoms can act as hydrogen bond acceptors with backbone amides, such as the nitrogen of Asn 923 in VEGFR2, significantly enhancing binding affinity and potency.[4] The methyl group can provide favorable van der Waals contacts in nearby hydrophobic pockets.

G cluster_binding Hypothetical Kinase Binding Mode drug Drug Fragment N-H S(=O)₂Me kinase Hinge Region C=O N-H Asp-Phe-Gly (DFG) Motif drug:f1->kinase:b1 H-Bond (Donor) drug:f2->kinase:b2 H-Bond (Acceptor)

Caption: Diagram of key hydrogen bonds in a kinase active site.

Representative Experimental Protocol: N-Acylation

Synthesis of N-(2-methyl-5-(methylsulfonyl)phenyl)acetamide

  • Materials:

    • This compound (1.85 g, 10.0 mmol)

    • Triethylamine (1.53 mL, 11.0 mmol)

    • Acetyl chloride (0.78 mL, 11.0 mmol)

    • Dichloromethane (DCM), anhydrous (50 mL)

  • Procedure:

    • In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DCM.

    • Add triethylamine to the solution and cool the flask to 0°C in an ice bath.

    • Add acetyl chloride dropwise to the stirred solution over 10 minutes. A white precipitate of triethylamine hydrochloride may form.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting aniline is consumed.

    • Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol/water to yield N-(2-methyl-5-(methylsulfonyl)phenyl)acetamide as a white solid.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers a confluence of desirable features for modern synthetic chemistry. Its defined stereoelectronic properties, coupled with the reliable reactivity of the aniline group, provide a robust platform for constructing complex molecules with high precision. Its demonstrated utility in the synthesis of potent kinase inhibitors underscores its importance for professionals in drug discovery and development. The synthetic routes and reaction protocols detailed in this guide serve as a foundation for chemists to confidently incorporate this versatile compound into their research and development programs.

References

A Technical Guide to the Preliminary Biological Screening of 2-Methyl-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the early and efficient evaluation of novel chemical entities is paramount.[1][2][3] This guide provides a comprehensive framework for the preliminary biological screening of 2-Methyl-5-(methylsulfonyl)aniline, a compound belonging to the sulfonylaniline class of molecules which are integral to many pharmaceutical agents.[4][5] We will delve into the rationale behind a targeted screening approach, provide detailed, field-tested protocols for foundational assays, and present a logical workflow for data interpretation. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" of initial bioactivity assessment to facilitate informed decision-making in the early stages of the research and development pipeline.[6]

Introduction: The Rationale for Screening

The journey from a novel molecule to a therapeutic agent is long and marked by high attrition rates.[3][6] Early-stage in vitro toxicology and bioactivity screening are critical checkpoints that de-risk the development process by identifying potentially unsafe or inactive compounds, thereby saving significant time and resources.[1][2][7]

The compound of interest, This compound , possesses a sulfonylaniline motif. This structural feature is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs.[4][5] The sulfonyl group can act as a hydrogen bond acceptor, while the aniline moiety provides a versatile chemical handle for further modification, making this class of compounds a rich source for drug discovery. Structurally similar compounds have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[8][9][10]

Therefore, a preliminary biological screen of this compound is warranted to probe its potential therapeutic value. Our initial screening cascade will focus on two fundamental pillars of early-stage assessment:

  • Cytotoxicity: To establish a baseline for cellular tolerance and identify potential anti-proliferative effects.

  • Antimicrobial Activity: To explore its potential as an agent against common bacterial pathogens.

This dual approach provides a broad, initial assessment of the compound's biological interaction profile.

Compound Profile: this compound

A thorough understanding of the test article's physicochemical properties is essential for proper handling, formulation, and interpretation of biological data.

PropertyValueSource
CAS Number 1671-48-3[11]
Molecular Formula C₈H₁₁NO₂S[12]
Molecular Weight 185.25 g/mol
Appearance Solid
Melting Point 117-118 °C
Storage 4°C, protect from light

Note: A hydrochloride salt version also exists (CAS 1153193-10-2), which may have different solubility properties.[12]

Experimental Design & Rationale

The selection of initial assays is a strategic decision. We aim for high-throughput, cost-effective, and reproducible methods that provide a clear, quantitative endpoint.

General Screening Workflow

Our workflow is designed to move from broad cytotoxicity assessment to more specific antimicrobial testing. This ensures that any observed antimicrobial activity is not simply a result of general toxicity to all cell types.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_analysis Phase 3: Data Analysis Compound This compound (Test Article) StockSol Prepare DMSO Stock (e.g., 10 mM) Compound->StockSol SerialDil Serial Dilutions StockSol->SerialDil Cytotoxicity Cytotoxicity Assay (e.g., MTT on HeLa cells) SerialDil->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC on S. aureus, E. coli) SerialDil->Antimicrobial IC50 Calculate IC50 Value Cytotoxicity->IC50 MIC Determine MIC Value Antimicrobial->MIC Report Synthesize Data & Report IC50->Report MIC->Report

Caption: High-level workflow for the preliminary biological screening of the test article.

Rationale for Cytotoxicity Testing

Why we test for it: Cytotoxicity is a measure of a compound's ability to cause cell death.[1] This is a critical first step in drug discovery for two main reasons:

  • Safety Assessment: It identifies compounds that are broadly toxic to cells at low concentrations, which are generally poor candidates for further development (unless the target is, for example, cancer).[1][7]

  • Efficacy Assessment: For indications like oncology, a potent cytotoxic effect is the desired therapeutic outcome.

Assay of Choice: MTT Assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[13][14] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of living, metabolically active cells.[14][16] We choose this assay for its robustness, high-throughput nature, and extensive validation in the scientific community.[15]

Rationale for Antimicrobial Screening

Why we test for it: The global challenge of antimicrobial resistance necessitates the discovery of new antibacterial agents.[17] Sulfonamide-based compounds, the famous "sulfa drugs," were among the first effective antimicrobials and the scaffold remains a source of new derivatives.[9] Therefore, screening this compound for this activity is a logical step.

Assay of Choice: Broth Microdilution. This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19][20] The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism.[19][21] The assay involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.[20][21] Its quantitative result allows for direct comparison of potency against different bacterial strains.[19]

Methodologies & Protocols

The following protocols are presented with sufficient detail to ensure reproducibility. All steps should be performed using aseptic techniques in a certified biosafety cabinet.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test article on a human cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells (or other suitable adherent cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well flat-bottom tissue culture plates

  • This compound (Test Article)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT solution: 5 mg/mL in sterile Phosphate Buffered Saline (PBS).

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test article in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from (for example) 100 µM to 0.78 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test article. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[13] Incubate for another 4 hours.[13]

  • Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[16] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

  • Absorbance Reading: Measure the absorbance at 570-590 nm using a multi-well spectrophotometer.[13] A reference wavelength of >650 nm can be used to subtract background noise.[13]

G cluster_mechanism MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases (in Viable Cells) MTT->Enzyme Reduction Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Solubilize Solubilization (e.g., DMSO) Formazan->Solubilize Quantify Quantification (Absorbance at ~570nm) Solubilize->Quantify

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds from 2-Methyl-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Methyl-5-(methylsulfonyl)aniline in Modern Drug Discovery

This compound is a key building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse array of bioactive molecules.[1] Its unique substitution pattern, featuring a nucleophilic amino group, an electron-withdrawing sulfonyl moiety, and a methyl group, allows for regioselective modifications, making it an ideal starting material for generating compound libraries for drug discovery programs. The sulfonyl group, in particular, is a critical pharmacophore that can engage in hydrogen bonding and other non-covalent interactions with biological targets, thereby enhancing binding affinity and modulating pharmacokinetic properties. This application note provides detailed protocols for the synthesis of several classes of novel compounds derived from this compound, including N-arylated derivatives, sulfonamides, ureas, and pyrimidines, which are prominent motifs in many therapeutic agents, especially kinase inhibitors.

PART 1: Synthesis of N-Aryl Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[2][3][4][5][6] This reaction allows for the coupling of an amine with an aryl halide or triflate, providing a direct route to N-arylated anilines. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and broad substrate scope.

Causality of Experimental Choices:
  • Catalyst System: A palladium(II) precatalyst like palladium(II) acetate is often used in combination with a bulky, electron-rich phosphine ligand. The ligand facilitates the reductive elimination step and prevents catalyst decomposition. Sterically hindered biaryl phosphine ligands, such as those developed by Buchwald, are particularly effective.[2]

  • Base: A strong, non-nucleophilic base is required to deprotonate the aniline and facilitate the catalytic cycle. Sodium tert-butoxide is a common choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents This compound Aryl Halide Pd(OAc)2, Ligand, NaOtBu reaction Reaction Setup (Anhydrous Toluene, Inert Atmosphere) reagents->reaction Add reagents workup Aqueous Workup (Quench, Extract) reaction->workup Heat (e.g., 100 °C) purification Purification (Column Chromatography) workup->purification product N-Aryl-2-methyl-5-(methylsulfonyl)aniline purification->product

Caption: Workflow for the Buchwald-Hartwig amination of this compound.

Detailed Protocol: Synthesis of N-(4-methoxyphenyl)-2-methyl-5-(methylsulfonyl)aniline
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), 4-bromoanisole (1.2 mmol), palladium(II) acetate (0.02 mmol), a suitable phosphine ligand (e.g., SPhos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(4-methoxyphenyl)-2-methyl-5-(methylsulfonyl)aniline.

ParameterValue
Starting MaterialThis compound
Coupling Partner4-Bromoanisole
CatalystPd(OAc)2 / SPhos
BaseNaOtBu
SolventToluene
Temperature100 °C
Expected Yield75-90%

PART 2: Synthesis of Novel Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide range of drugs with diverse therapeutic applications.[7] The reaction of an amine with a sulfonyl chloride is the most common method for the synthesis of sulfonamides.

Causality of Experimental Choices:
  • Reagents: The reaction involves the nucleophilic attack of the aniline's amino group on the electrophilic sulfur atom of a sulfonyl chloride.

  • Base: A base, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. Pyridine can also act as a nucleophilic catalyst.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are suitable for this reaction.

Experimental Workflow: Sulfonamide Synthesis

Sulfonamide_Synthesis_Workflow reagents This compound Sulfonyl Chloride Pyridine reaction Reaction Setup (DCM, 0 °C to RT) reagents->reaction Add reagents workup Aqueous Workup (Wash with HCl, NaHCO3, Brine) reaction->workup Stir purification Purification (Recrystallization or Chromatography) workup->purification product N-(2-methyl-5-(methylsulfonyl)phenyl)sulfonamide purification->product

Caption: Workflow for the synthesis of sulfonamides from this compound.

Detailed Protocol: Synthesis of N-(2-methyl-5-(methylsulfonyl)phenyl)benzenesulfonamide
  • Reaction Setup: Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add pyridine (1.2 mmol) to the solution, followed by the dropwise addition of benzenesulfonyl chloride (1.1 mmol).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

ParameterValue
Starting MaterialThis compound
ReagentBenzenesulfonyl Chloride
BasePyridine
SolventDichloromethane
Temperature0 °C to RT
Expected Yield80-95%

PART 3: Synthesis of Substituted Ureas and Thioureas

Urea and thiourea moieties are prevalent in biologically active compounds due to their ability to act as hydrogen bond donors and acceptors.[8][9][10][11] They can be readily synthesized from anilines by reaction with isocyanates or isothiocyanates, respectively.

Causality of Experimental Choices:
  • Reagents: The synthesis involves the nucleophilic addition of the aniline's amino group to the electrophilic carbon of an isocyanate or isothiocyanate.

  • Solvent: The reaction is typically carried out in an aprotic solvent such as THF or DCM.

  • Catalyst: In some cases, a catalytic amount of a base, such as triethylamine, may be used to accelerate the reaction.

Experimental Workflow: Urea/Thiourea Synthesis

Urea_Thiourea_Synthesis_Workflow reagents This compound Isocyanate or Isothiocyanate reaction Reaction Setup (THF or DCM, RT) reagents->reaction Add reagents workup Concentration (Solvent Removal) reaction->workup Stir purification Purification (Trituration or Recrystallization) workup->purification product Substituted Urea or Thiourea purification->product

Caption: Workflow for the synthesis of ureas and thioureas from this compound.

Detailed Protocol: Synthesis of 1-(2-methyl-5-(methylsulfonyl)phenyl)-3-phenylurea
  • Reaction Setup: Dissolve this compound (1.0 mmol) in anhydrous tetrahydrofuran (10 mL) in a round-bottom flask.

  • Reagent Addition: Add phenyl isocyanate (1.05 mmol) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates out of the solution as a solid.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold THF or diethyl ether.

  • Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with hexanes or recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

ParameterValue
Starting MaterialThis compound
ReagentPhenyl Isocyanate
SolventTetrahydrofuran
TemperatureRoom Temperature
Expected Yield>90%

PART 4: Synthesis of Substituted Pyrimidines

Pyrimidines are a class of heterocyclic compounds that are fundamental components of nucleic acids and are found in numerous synthetic drugs, including many kinase inhibitors.[12][13][14][15] A common route to substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound with a guanidine or amidine derivative. In this protocol, we will first convert the starting aniline to a guanidine, which will then be cyclized to form a pyrimidine ring.

Causality of Experimental Choices:
  • Guanidine Formation: The aniline is reacted with a cyanamide derivative to form a guanidine. This reaction often requires activation of the cyanamide or harsh reaction conditions.

  • Cyclization: The resulting guanidine is then condensed with a 1,3-dicarbonyl compound, such as acetylacetone, in the presence of a base to form the pyrimidine ring.

  • Solvent: The choice of solvent depends on the specific step, with polar aprotic solvents often used for guanidine formation and alcohols for the cyclization step.

Experimental Workflow: Pyrimidine Synthesis

Pyrimidine_Synthesis_Workflow cluster_0 Step 1: Guanidine Formation cluster_1 Step 2: Pyrimidine Formation aniline This compound guanidine Guanidine Intermediate aniline->guanidine cyanamide Cyanamide Derivative cyanamide->guanidine pyrimidine Substituted Pyrimidine guanidine->pyrimidine dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->pyrimidine

Caption: Two-step workflow for the synthesis of pyrimidines from this compound.

Detailed Protocol: Synthesis of a 2-(2-methyl-5-(methylsulfonyl)anilino)-4,6-dimethylpyrimidine

Step 1: Synthesis of the Guanidine Intermediate

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol) and cyanamide (1.5 mmol).

  • Reaction: Heat the mixture at 150 °C for 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. The crude guanidine can often be used in the next step without further purification.

Step 2: Synthesis of the Pyrimidine

  • Reaction Setup: To a solution of the crude guanidine from Step 1 in ethanol (10 mL), add acetylacetone (1.1 mmol) and a catalytic amount of a base such as sodium ethoxide.

  • Reaction: Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired 2-(2-methyl-5-(methylsulfonyl)anilino)-4,6-dimethylpyrimidine.

ParameterValue
Starting MaterialThis compound
ReagentsCyanamide, Acetylacetone
BaseSodium Ethoxide
SolventEthanol
TemperatureReflux
Expected Yield (over 2 steps)40-60%

Conclusion

The protocols outlined in this application note demonstrate the utility of this compound as a versatile starting material for the synthesis of diverse compound libraries. The described methods for N-arylation, sulfonamide formation, urea/thiourea synthesis, and pyrimidine construction are robust and can be adapted for the synthesis of a wide range of analogs for structure-activity relationship (SAR) studies in drug discovery programs. The strategic application of these synthetic routes will enable researchers to efficiently explore the chemical space around this valuable scaffold.

References

Experimental procedure for N-acylation of 2-Methyl-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Experimental Procedure for the N-Acylation of 2-Methyl-5-(methylsulfonyl)aniline

Abstract: This document provides a comprehensive, field-tested protocol for the N-acylation of this compound to synthesize N-(2-methyl-5-(methylsulfonyl)phenyl)acetamide. Designed for researchers in synthetic chemistry and drug development, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice. It includes a detailed reaction mechanism, a step-by-step workflow, safety protocols, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Scientific Context

N-acylation is a cornerstone transformation in organic synthesis, pivotal for the installation of amide functional groups. Amides are among the most prevalent functional groups in pharmaceuticals and biologically active compounds due to their metabolic stability and ability to participate in hydrogen bonding. The target molecule, N-(2-methyl-5-(methylsulfonyl)phenyl)acetamide, is a key intermediate in the synthesis of various pharmacologically relevant scaffolds.

The procedure detailed herein involves the reaction of a substituted aniline, this compound, with an acylating agent, acetic anhydride. This reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amino group of the aniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride. This guide presents a robust methodology that ensures high yield and purity of the desired product.

Reaction Principle and Mechanism

The acylation of an aniline with an acid anhydride is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline initiates the attack on one of the carbonyl carbons of acetic anhydride.

The key steps are:

  • Nucleophilic Attack: The nitrogen atom of this compound attacks a carbonyl carbon of acetic anhydride, leading to the formation of a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, expelling an acetate ion, which is a good leaving group.

  • Deprotonation: The acetate ion then acts as a base, abstracting a proton from the positively charged nitrogen atom to yield the final N-acylated product and acetic acid as a byproduct.

In many acylation protocols, a base like pyridine is used. Its role is twofold: it can act as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate, and it neutralizes the acidic byproduct (acetic acid or HCl if using an acyl chloride), preventing the protonation and deactivation of the starting aniline.[1][2][3][4] This protocol, however, proceeds efficiently without an additional base, using the starting aniline to neutralize the generated acid.

N-Acylation_Mechanism cluster_steps Reaction Steps Aniline This compound (Nucleophile) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral 1. Nucleophilic Attack Anhydride Acetic Anhydride (Electrophile) Anhydride->Tetrahedral Product N-(2-methyl-5-(methylsulfonyl)phenyl)acetamide Byproduct Acetic Acid Tetrahedral->Product 2. Leaving Group Departure 3. Deprotonation Tetrahedral->Byproduct

Caption: Generalized mechanism for the N-acylation of an aniline.

Materials, Reagents, and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaMolecular Wt.Key Properties
This compound1671-48-3C₈H₁₁NO₂S201.25 g/mol Solid, M.P. 117-118 °C. Harmful if swallowed, causes irritation.
Acetic Anhydride108-24-7C₄H₆O₃102.09 g/mol Flammable, corrosive, causes severe burns, fatal if inhaled.[5][6]
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93 g/mol Volatile solvent, suspected carcinogen.
Deionized Water7732-18-5H₂O18.02 g/mol N/A
Ethanol (for recrystallization)64-17-5C₂H₆O46.07 g/mol Flammable liquid.
Equipment
  • 250 mL Round-bottom flask

  • 100 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe

  • Ice bath

  • Heating mantle with temperature controller

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

  • Melting point apparatus

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat

Environmental Health & Safety (EHS) Protocols

This procedure must be performed inside a certified chemical fume hood.

  • Acetic Anhydride: Is highly corrosive, a lachrymator, and reacts violently with water.[7] It can cause severe skin burns and eye damage.[5][8][9] Inhalation can be fatal.[5][6] Always handle with extreme care, wearing appropriate PPE. Keep away from heat and open flames.[6][7]

  • This compound: May cause skin, eye, and respiratory irritation.[10] Harmful if swallowed. Avoid inhalation of dust and direct contact.

  • Dichloromethane (DCM): Is a volatile solvent. Avoid inhaling vapors. Handle in a well-ventilated area.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[7]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[7] Seek immediate medical attention.

  • Inhalation (Acetic Anhydride): Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6]

  • Spills: Absorb small spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Neutralize residues with sodium bicarbonate.[7]

Detailed Experimental Protocol

G A 1. Setup & Dissolution Dissolve aniline in DCM in a flask. Cool in an ice bath. B 2. Reagent Addition Add acetic anhydride dropwise with vigorous stirring. A->B C 3. Reaction Remove ice bath. Stir at room temperature for 1 hour. B->C D 4. Quenching & Isolation Pour mixture into ice water. Filter the precipitated solid. C->D E 5. Washing Wash the crude product with cold deionized water. D->E F 6. Purification Recrystallize the solid from an ethanol/water mixture. E->F G 7. Characterization Dry the pure product and analyze (M.P., NMR, etc.). F->G

Caption: Step-by-step experimental workflow for N-acylation.

Step 1: Reagent Preparation and Reaction Setup
  • Place this compound (5.0 g, 24.8 mmol) into a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Add dichloromethane (DCM, 50 mL) to the flask and stir until the aniline is completely dissolved.

  • Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring. The cooling step is crucial to manage the initial exothermic nature of the reaction upon adding the anhydride.

Step 2: Addition of Acetic Anhydride
  • Measure acetic anhydride (2.8 mL, 3.0 g, 29.8 mmol, 1.2 equivalents) into a small graduated cylinder or syringe.

  • Add the acetic anhydride dropwise to the cooled, stirring aniline solution over a period of 10-15 minutes. A slow, controlled addition is essential to prevent a rapid temperature increase.

Step 3: Reaction Progression
  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue to stir the reaction mixture vigorously for 1 hour. Reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired (e.g., using a 1:1 ethyl acetate:hexanes mobile phase).

Step 4: Product Isolation and Work-up
  • Prepare a 250 mL beaker containing approximately 100 mL of an ice-water slurry.

  • Pour the reaction mixture slowly into the ice water while stirring. The desired product is insoluble in water and will precipitate as a white solid.

  • Continue stirring for 15 minutes to ensure complete precipitation.

  • Isolate the crude product by vacuum filtration using a Büchner funnel.

Step 5: Purification by Recrystallization
  • Transfer the crude solid to a 100 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Add the ethanol portion-wise while heating the mixture gently on a hot plate.

  • Once dissolved, add hot deionized water dropwise until the solution becomes faintly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified, crystalline product by vacuum filtration. Wash the crystals with a small amount of cold water.

  • Dry the product under vacuum or in a desiccator to a constant weight.

Expected Results and Characterization

ParameterValue
Starting Material
This compound5.0 g (24.8 mmol)
Reagent
Acetic Anhydride2.8 mL (29.8 mmol)
Reaction Conditions
Temperature0 °C to Room Temperature
Time1 hour
Product
Expected Yield~90-95% (5.4 - 5.7 g)
AppearanceWhite crystalline solid
Expected Melting Point130-132 °C

The final product, N-(2-methyl-5-(methylsulfonyl)phenyl)acetamide, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The melting point should be sharp and consistent with literature values.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Impure or wet starting materials. 2. Insufficient reaction time. 3. Incorrect stoichiometry.1. Ensure aniline is dry. Use fresh acetic anhydride as it hydrolyzes over time. 2. Monitor the reaction by TLC to confirm completion. 3. Re-verify all calculations and measurements.
Product is Oily or Gummy 1. Incomplete reaction, presence of starting material. 2. Impurities present.1. Extend reaction time or slightly increase the equivalents of acetic anhydride. 2. Ensure thorough washing during work-up. Repeat recrystallization carefully.
Recrystallization Fails 1. Too much solvent used. 2. Solution cooled too quickly.1. Evaporate some solvent and attempt to recrystallize again. 2. Allow for slow, undisturbed cooling to promote crystal growth. Scratch the inside of the flask to induce crystallization.
Broad Melting Point Range The product is impure.Repeat the recrystallization step. Ensure the product is completely dry before measuring the melting point.

References

The Strategic Application of 2-Methyl-5-(methylsulfonyl)aniline in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Sulfonylaniline Moiety as a Privileged Scaffold

In the landscape of drug discovery, certain molecular fragments consistently appear in bioactive molecules due to their favorable physicochemical properties and ability to engage in specific, high-affinity interactions with biological targets. The sulfonamide and sulfone functional groups are exemplary in this regard, serving as versatile scaffolds in a vast array of therapeutic agents.[1] The methylsulfonyl group, in particular, is a powerful hydrogen bond acceptor and can significantly influence a molecule's solubility and metabolic stability.

When incorporated into an aniline ring, as in 2-Methyl-5-(methylsulfonyl)aniline, the resulting scaffold becomes a highly valuable precursor for complex heterocyclic systems. The amino group provides a reactive handle for C-N bond formation, while the methyl and methylsulfonyl substituents offer steric and electronic modulation critical for optimizing a drug candidate's binding affinity and pharmacokinetic profile.[2][3] This guide will focus on the most prominent application of this reagent: its role as a cornerstone intermediate in the synthesis of multi-targeted kinase inhibitors.

Core Application: Synthesis of Ponatinib (AP24534)

The most well-documented and commercially significant application of this compound is its use as a key precursor in the synthesis of Ponatinib. Ponatinib is an orally active, multi-targeted tyrosine kinase inhibitor designed to be effective against various forms of chronic myeloid leukemia (CML), including those with the challenging T315I "gatekeeper" mutation that confers resistance to other therapies.[4][5]

The aniline derivative serves as the nucleophilic component that forms a critical amide bond, linking the two key aromatic systems of the final drug molecule.

The synthesis of Ponatinib involves several key steps, but the central C-N bond-forming reaction utilizing this compound is a frequent convergence point in various patented routes.[5][6][7] The general workflow involves coupling the aniline with an activated benzoic acid derivative that already contains the complex imidazo[1,2-b]pyridazine heterocycle.

G cluster_precursors Key Precursors cluster_synthesis Synthetic Pathway A 3-Iodo-4-methylbenzoic acid (or derivative) D Step 1: Sonogashira Coupling A->D B This compound (Target Reagent) F Step 2: Amide Bond Formation (Key Application) B->F C 3-Ethynylimidazo[1,2-b]pyridazine C->D E Intermediate: Activated Benzoic Acid D->E E->F Ponatinib Ponatinib Free Base (AP24534) F->Ponatinib

The choice of this compound is not arbitrary. Its structure is integral to the pharmacological activity of Ponatinib:

  • The Amino Group: Provides the essential nucleophile for the amide coupling reaction, which is a robust and well-established method for linking molecular fragments.[1]

  • The Methylsulfonyl Group: In the final drug, the sulfone's oxygen atoms are predicted to form a crucial hydrogen bond with the backbone nitrogen of an asparagine residue (Asn 923) in the VEGFR2 kinase binding site, significantly enhancing potency.[2]

  • The Methyl Group: Provides steric bulk that influences the orientation of the aniline ring within the kinase's active site, optimizing hydrophobic interactions.

Experimental Protocol: Amide Coupling for Ponatinib Precursor Synthesis

This section details a representative protocol for the amide bond formation step, a cornerstone reaction in heterocyclic chemistry for drug development. The protocol synthesizes insights from various established synthetic routes.[5][6]

Reaction: Coupling of 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoyl chloride with this compound.

G cluster_conditions Conditions Aniline 2-Methyl-5- (methylsulfonyl)aniline Product Amide Product (Ponatinib Precursor) Aniline->Product AcylChloride Activated Carboxylic Acid (e.g., Acyl Chloride) AcylChloride->Product Base Base (e.g., Triethylamine, DIPEA) Byproduct HCl Salt of Base Base->Byproduct

ReagentM.W. ( g/mol )Moles (mol)Eq.Amount
3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoyl chloride295.731.01.0(Varies)
This compound185.241.051.05(Varies)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)101.191.51.5(Varies)
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous---(Varies)
  • General: Conduct the reaction in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]

  • Reagents: Acyl chlorides are corrosive and react violently with water; handle with care. Aniline derivatives are toxic and can be absorbed through the skin.[10][11][12] Anhydrous solvents are flammable.

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add this compound (1.05 eq.).

  • Dissolution: Add anhydrous DMF (or NMP) to the flask to dissolve the aniline. A typical concentration is 5-10 mL of solvent per gram of the limiting reagent.

  • Inert Atmosphere: Purge the flask with nitrogen or argon and maintain a positive pressure throughout the reaction.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction between the acyl chloride and the amine.

  • Base Addition: Add the base (e.g., Triethylamine, 1.5 eq.) to the cooled aniline solution. The base acts as a scavenger for the HCl generated during the reaction.

  • Acyl Chloride Addition: Dissolve the 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoyl chloride (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cooled, stirring reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 10-24 hours.[7] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Once the reaction is complete, slowly pour the reaction mixture into ice-cold water with stirring. This will precipitate the crude product.

    • Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash the filter cake sequentially with water and a cold non-polar solvent (e.g., diethyl ether or hexane) to remove residual impurities.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) or by column chromatography on silica gel to yield the pure amide product (Ponatinib free base).

Broader Applications in Heterocyclic Kinase Inhibitor Synthesis

While its role in Ponatinib is paramount, the utility of the sulfonylaniline scaffold extends to other classes of heterocyclic kinase inhibitors. Research into VEGFR2 inhibitors has identified 2-anilino-5-aryloxazoles as a novel and potent class of compounds.[2][3] In the structure-activity relationship (SAR) studies of these molecules, anilines containing a 5-ethyl sulfone group (analogous to the methyl sulfone in our target reagent) were found to confer significant enhancements in both enzymatic and cellular potency.[2]

This demonstrates a broader principle: this compound and its analogs are not just "building blocks" but are "smart" fragments that impart desirable biological activity. Their application in multi-component reactions or condensation reactions to form oxazoles, quinazolines, and other medicinally relevant heterocycles is a continuing area of research in drug development.[13]

Conclusion

This compound is a highly strategic reagent in modern heterocyclic chemistry, particularly for the synthesis of advanced pharmaceutical agents. Its primary application as a key intermediate in the synthesis of the kinase inhibitor Ponatinib highlights the importance of the sulfonylaniline pharmacophore. The protocols and mechanistic insights provided herein are designed to equip researchers with the foundational knowledge to effectively and safely utilize this compound in their synthetic endeavors. Understanding the causal relationship between the structure of this aniline and the biological activity of the final heterocyclic product is key to its successful application in the development of next-generation therapeutics.

References

Step-by-step synthesis of benzothiazoles using 2-Methyl-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Benzothiazoles Utilizing 2-Methyl-5-(methylsulfonyl)aniline

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents.[1][2][3] Its derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] This application note provides a comprehensive, step-by-step protocol for the synthesis of a substituted 2-aminobenzothiazole, specifically 2-amino-6-methyl-4-(methylsulfonyl)benzothiazole , starting from this compound. The described methodology is based on the well-established oxidative cyclization of an in-situ generated arylthiourea intermediate, a robust and widely applicable route for accessing this privileged heterocyclic system. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis, offering detailed procedural instructions, mechanistic insights, safety protocols, and characterization guidelines.

Introduction and Scientific Background

Benzothiazole, a bicyclic system comprising a benzene ring fused to a thiazole ring, is recognized as a "privileged scaffold" in drug discovery.[4] Its structural rigidity and unique electronic properties allow for diverse interactions with a multitude of biological targets, making it a focal point of synthetic and medicinal chemistry research.[3] Clinically relevant molecules such as the amyotrophic lateral sclerosis (ALS) drug Riluzole and the oncology agent Quizartinib feature the benzothiazole core, highlighting its therapeutic importance.[1]

The synthesis of 2-aminobenzothiazoles is of particular interest as this functional group serves as a versatile handle for further structural elaboration.[6] A classic and reliable method for their preparation involves the reaction of a substituted aniline with a thiocyanate salt, followed by oxidative cyclization.[7] This process, often referred to as a Hugershoff-type synthesis, proceeds through an arylthiourea intermediate which is then cyclized, typically using a halogen like bromine, to form the final benzothiazole ring system.[8]

This protocol details the application of this synthetic strategy to This compound , a substrate featuring both an electron-donating methyl group and a strongly electron-withdrawing methylsulfonyl group. The successful synthesis of the resulting 2-amino-6-methyl-4-(methylsulfonyl)benzothiazole demonstrates the robustness of the methodology across anilines with varied electronic properties.

Reaction Principle and Mechanism

The synthesis proceeds in two main stages within a single pot:

  • Formation of the Arylthiourea Intermediate: The starting aniline, this compound, reacts with potassium thiocyanate in an acidic medium (glacial acetic acid). The aniline's amino group acts as a nucleophile, attacking the thiocyanate carbon to form an N-arylthiourea intermediate.

  • Oxidative Cyclization: Bromine is introduced as an oxidizing agent. It facilitates an electrophilic cyclization reaction where the sulfur atom of the thiourea attacks the ortho-position of the aniline ring, followed by aromatization to yield the stable 2-aminobenzothiazole product.

The overall transformation is depicted below.

Caption: Overall reaction scheme for the synthesis of 2-amino-6-methyl-4-(methylsulfonyl)benzothiazole.

Materials, Equipment, and Safety

Reagents and Materials
ReagentCAS No.M.W. ( g/mol )QuantitySupplier Notes
This compound13372-62-8185.241.85 g (10 mmol)Purity >98%
Potassium Thiocyanate (KSCN)333-20-097.182.92 g (30 mmol)Anhydrous, store in desiccator
Glacial Acetic Acid (AcOH)64-19-760.0540 mLACS Grade or higher
Bromine (Br₂)7726-95-6159.811.60 g (0.51 mL, 10 mmol)High purity, handle with extreme care
Saturated Sodium Bicarbonate (NaHCO₃)N/AN/A~200 mLAqueous solution
Ethanol (EtOH)64-17-546.07As neededFor recrystallization
Deionized Water (H₂O)7732-18-518.02As neededFor washing
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel (pressure-equalizing)

  • Thermometer

  • Ice-water bath

  • Heating mantle

  • Buchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

  • Melting point apparatus

  • Analytical balance

Safety and Handling Precautions

This procedure must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene), is mandatory.

  • Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon skin contact and is extremely dangerous if inhaled. Handle only in a fume hood. Have a bromine spill kit (containing sodium thiosulfate solution) readily available.

  • Glacial Acetic Acid (AcOH): Corrosive and causes skin and eye burns. The vapor is irritating to the respiratory system.

  • Potassium Thiocyanate (KSCN): Harmful if swallowed, inhaled, or in contact with skin.[9][10] Contact with acids liberates highly toxic hydrogen cyanide gas.[11] Crucially, never mix KSCN directly with strong acids outside of the well-ventilated reaction setup.

  • This compound: May cause skin, eye, and respiratory irritation.[12]

Detailed Experimental Protocol

Step 1: Reaction Setup

  • Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser in the central neck, and a thermometer and pressure-equalizing dropping funnel in the side necks. Ensure all joints are properly sealed.

  • Place the entire apparatus on a magnetic stirrer within a chemical fume hood.

Step 2: Initial Reaction Mixture

  • To the flask, add this compound (1.85 g, 10 mmol) and potassium thiocyanate (2.92 g, 30 mmol).

  • Add 30 mL of glacial acetic acid.

  • Begin stirring the mixture to form a suspension.

  • Cool the flask to 0-5 °C using an ice-water bath.

Step 3: Bromine Addition (Critical Step)

  • Carefully measure bromine (0.51 mL, 10 mmol) and dissolve it in 10 mL of glacial acetic acid in the dropping funnel.

  • Once the reaction mixture has reached 0-5 °C, begin adding the bromine solution dropwise over a period of 30-45 minutes.

  • Causality: A slow, controlled addition is critical to manage the exothermic reaction and prevent the formation of unwanted side products from over-bromination. Maintain the internal temperature below 10 °C throughout the addition.

Step 4: Reaction Progression

  • After the bromine addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.

  • Continue stirring at room temperature for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot has disappeared.

  • Upon completion, the mixture will likely be a thick, colored slurry.

Step 5: Product Isolation and Workup

  • Carefully pour the reaction mixture into a beaker containing ~200 mL of ice-cold water with vigorous stirring. A precipitate should form.

  • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate (NaHCO₃) solution in portions until the effervescence ceases and the pH is approximately 7-8. This step neutralizes the acetic acid and precipitates the free base of the product.

  • Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with copious amounts of cold deionized water to remove any inorganic salts.

Step 6: Purification

  • The crude product can be purified by recrystallization. Transfer the solid to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid is sparingly soluble in ethanol, a mixture of ethanol and water can be used.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization and Validation

The identity and purity of the synthesized 2-amino-6-methyl-4-(methylsulfonyl)benzothiazole should be confirmed using standard analytical techniques.

  • Appearance: Record the physical state (e.g., crystalline solid) and color.

  • Melting Point: Determine the melting point range and compare it to literature values if available. A sharp melting point is indicative of high purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons on the benzothiazole ring, the methyl group, the methylsulfonyl group, and a broad singlet for the amino (-NH₂) protons. The chemical shifts and coupling patterns will be unique to the substitution pattern.[13]

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon atoms and their chemical environment, including the characteristic C=N carbon of the thiazole ring.[14]

  • IR Spectroscopy: Look for characteristic absorption bands corresponding to N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and strong S=O stretching bands for the sulfonyl group (around 1150 and 1300 cm⁻¹).

  • Mass Spectrometry (MS): Determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated mass of C₉H₁₀N₂O₂S₂ (242.32 g/mol ).

Experimental Workflow Visualization

The entire process, from initial setup to final analysis, is summarized in the workflow diagram below.

Experimental Workflow A 1. Assemble Apparatus (3-neck flask, condenser, dropping funnel) B 2. Charge Reactants - this compound - KSCN - Glacial Acetic Acid A->B C 3. Cool to 0-5°C (Ice-water bath) B->C E 5. Dropwise Addition of Br₂ (Maintain Temp < 10°C) C->E D 4. Prepare Br₂ Solution (Br₂ in Acetic Acid) D->E F 6. Stir at Room Temp (2-3 hours, monitor by TLC) E->F G 7. Quench in Ice Water F->G H 8. Neutralize with NaHCO₃ (pH ~7-8) G->H I 9. Isolate Crude Product (Vacuum Filtration) H->I J 10. Purify by Recrystallization (e.g., from Ethanol) I->J K 11. Dry Final Product (Under Vacuum) J->K L 12. Characterize Product (MP, NMR, IR, MS) K->L

Caption: Step-by-step workflow for the synthesis and characterization of the target benzothiazole.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 2-amino-6-methyl-4-(methylsulfonyl)benzothiazole from this compound. By leveraging a classic oxidative cyclization reaction, this method offers a straightforward path to a valuable heterocyclic building block relevant to drug discovery and materials science. Adherence to the specified safety precautions, particularly during the handling of bromine, is paramount for the successful and safe execution of this synthesis. The outlined characterization steps provide a robust framework for validating the structure and purity of the final product.

References

Introduction: The Strategic Role of 2-Methyl-5-(methylsulfonyl)aniline in Modern Dye Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Azo Dyes Utilizing 2-Methyl-5-(methylsulfonyl)aniline

Azo dyes represent the largest and most versatile class of synthetic colorants, distinguished by the presence of one or more azo groups (-N=N-) linking aromatic rings.[1][2] Their synthesis is a cornerstone of industrial and research chemistry, primarily involving a two-stage process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[2][3]

This guide focuses on the application of this compound, a key aromatic amine intermediate. The strategic inclusion of the methylsulfonyl (-SO₂CH₃) group is not arbitrary; this powerful electron-withdrawing moiety significantly influences the final properties of the dye. It can enhance the lightfastness, thermal stability, and affinity for synthetic fibers like polyester.[4][5] Furthermore, sulfonamide and sulfonyl groups are integral to developing high-performance colorants and even compounds with biological activity, making this precursor particularly valuable for researchers in materials science and drug development.[4][6]

This document provides a detailed exploration of the synthesis, from the foundational principles of the diazotization and coupling reactions to actionable, step-by-step protocols designed for a research laboratory setting.

Part 1: The Diazotization of this compound

Diazotization is the critical first step, converting the primary amino group of this compound into a highly reactive diazonium salt. This transformation proceeds via the reaction with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[7][8][9] The resulting aryl diazonium ion is a weak electrophile, poised to react in the subsequent coupling stage.[1]

Causality Behind the Protocol: A Self-Validating System

The success of the diazotization hinges on rigorous control of the reaction conditions. Each parameter is chosen to maximize yield and minimize decomposition.

  • Critical Temperature Control (0–5 °C): Aryl diazonium salts are thermally unstable.[10] Above 5 °C, they readily decompose, leading to the evolution of nitrogen gas and the formation of undesired phenolic byproducts, which severely reduces the yield of the target intermediate.[7][10] Maintaining a low temperature is the single most critical factor for a successful reaction.

  • Essential Role of Strong Acidity: A strong mineral acid, such as hydrochloric acid (HCl), serves two purposes. First, it reacts with sodium nitrite to generate the nitrous acid needed for the reaction.[8] Second, it protonates the unreacted this compound. The electron-withdrawing nature of the methylsulfonyl group renders the amine less basic; therefore, a highly acidic medium is crucial to ensure protonation and prevent the newly formed diazonium salt from undesirably coupling with the parent amine.[10]

  • Controlled Reagent Addition: The reaction is exothermic. The slow, dropwise addition of the sodium nitrite solution is imperative to manage heat generation and ensure the temperature remains within the critical 0–5 °C range.[7][10]

Experimental Workflow: Diazotization

Diazotization_Workflow cluster_prep Amine Preparation cluster_reaction Diazotization Reaction Amine This compound Suspension Amine Hydrochloride Suspension Amine->Suspension Acid Conc. HCl + Water Acid->Suspension Cooling Cool to 0-5 °C (Ice-Salt Bath) Suspension->Cooling Charge Reactor ReactionVessel Reaction Flask (Stirring) Cooling->ReactionVessel NaNO2 Prepare aq. NaNO₂ Solution SlowAdd Slow, Dropwise Addition NaNO2->SlowAdd ReactionVessel->SlowAdd Stir Stir for 30 min at 0-5 °C SlowAdd->Stir Maintain T < 5 °C Product Diazonium Salt Solution (Ready for Coupling) Stir->Product Reaction Complete

Caption: Workflow for the diazotization of this compound.

Protocol 1: Synthesis of the Diazonium Salt

Materials & Equipment:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Salt (e.g., NaCl or CaCl₂)

  • Three-necked flask with a mechanical stirrer, thermometer, and dropping funnel

  • Beakers and graduated cylinders

Procedure:

  • Amine Suspension: In a 250 mL three-necked flask, add this compound (0.10 mol). To this, add 60 mL of distilled water followed by the slow and careful addition of concentrated HCl (0.25 mol, 2.5 equivalents) while stirring. This will form a suspension of the amine hydrochloride salt.

  • Cooling: Prepare an ice-salt bath and immerse the flask. Cool the suspension to an internal temperature of 0–5 °C with vigorous stirring. It is crucial to maintain this temperature range throughout the subsequent steps.[7][10]

  • Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (0.105 mol, 1.05 equivalents) in 20 mL of cold distilled water.

  • Diazotization: Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension via the dropping funnel over 30–45 minutes. Monitor the thermometer closely to ensure the internal temperature does not exceed 5 °C.[10]

  • Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction proceeds to completion. The resulting clear or slightly yellow solution contains the diazonium salt and is used immediately in the next step.

Part 2: Azo Coupling: The Chromophore-Forming Step

Azo coupling is an electrophilic aromatic substitution reaction.[11] The diazonium salt prepared in Part 1 acts as the electrophile, attacking an electron-rich "coupling component" such as a phenol, naphthol, or aromatic amine to form the stable azo compound.[1][12] This step creates the conjugated π-system responsible for the dye's color.

Causality Behind the Protocol: pH as the Reaction Switch

The reactivity of the coupling component is highly dependent on the pH of the reaction medium. This provides a powerful tool for directing the reaction.

  • Coupling with Phenols/Naphthols (Alkaline pH): These couplings are performed in a basic medium (pH > 7.5).[11] The hydroxide ions deprotonate the hydroxyl group to form a phenoxide or naphthoxide ion. This ion is a much stronger nucleophile and is readily attacked by the weakly electrophilic diazonium salt.[11][13]

  • Coupling with Aromatic Amines (Acidic pH): These reactions are conducted under mildly acidic conditions (pH 4–6).[11] This pH is a delicate balance: it must be acidic enough to prevent the diazonium salt from converting to an unreactive diazohydroxide, but not so acidic that it fully protonates the coupling amine's nitrogen, which would deactivate it towards electrophilic attack.

General Reaction Scheme: Azo Coupling

Caption: General mechanism of an electrophilic azo coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol

Materials & Equipment:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol (β-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Beakers, Buchner funnel, and filtration apparatus

Procedure:

  • Coupling Solution: In a 600 mL beaker, dissolve 2-Naphthol (0.10 mol) in 150 mL of a 10% aqueous sodium hydroxide solution.

  • Cooling: Cool this solution in an ice bath to 0–5 °C with stirring.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution over 30 minutes. A brightly colored precipitate will form immediately.

  • Completion and Isolation: Continue stirring the mixture in the ice bath for an additional hour to ensure complete coupling.

  • Filtration: Isolate the solid azo dye product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral. Allow the product to air-dry or dry it in a vacuum oven at a low temperature (e.g., 50–60 °C).

Part 3: Characterization and Properties

The synthesized azo dye should be characterized to confirm its structure and assess its properties. The methylsulfonyl group is expected to positively influence the dye's performance, particularly its fastness.

PropertyTypical TechniqueExpected Information
Color & λmax UV-Visible SpectroscopyDetermines the wavelength of maximum absorbance, which corresponds to the color of the dye in solution.[6][14]
Structural Integrity FT-IR SpectroscopyConfirms the presence of key functional groups: -N=N- (azo), O=S=O (sulfonyl), and aromatic C-H bonds.[6][15]
Molecular Structure ¹H and ¹³C NMRProvides detailed information on the chemical environment of protons and carbons, allowing for full structural elucidation.[15][16]
Molecular Weight Mass SpectrometryConfirms the molecular weight of the synthesized dye molecule.[6][15]
Light & Wash Fastness Standardized TestingEvaluates the dye's resistance to fading upon exposure to light and its stability during washing cycles.

Example Data for a Hypothetical Dye (Diazotized this compound coupled with 2-Naphthol):

ParameterValue
Appearance Red-Orange Solid
λmax (in DMF) ~480-520 nm
Light Fastness Good to Excellent
Application Disperse dye for polyester fibers[2][17]

References

Application Notes and Protocols for the Preparation of 2-Methyl-5-aminobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Sulfonamide Scaffold in Medicinal Chemistry

The benzenesulfonamide scaffold is a privileged motif in modern drug discovery, forming the backbone of a multitude of therapeutic agents.[1] Its prevalence stems from the sulfonamide group's ability to act as a versatile hydrogen bond donor and acceptor, as well as its capacity to serve as a bioisostere for carboxylic acids, often conferring improved pharmacokinetic properties such as increased water solubility, bioavailability, and resistance to hydrolysis.[1] Derivatives of 2-methyl-5-aminobenzenesulfonamide are of particular interest as key intermediates in the synthesis of targeted therapies. A prominent example is Pazopanib, a multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma, which incorporates this very moiety.[2][3]

This guide provides a comprehensive overview of the synthesis of the core intermediate, 2-methyl-5-aminobenzenesulfonamide, and detailed protocols for its subsequent derivatization via N-acylation and N-alkylation. The methodologies presented are designed for researchers and scientists in the field of drug development, emphasizing not only the procedural steps but also the underlying chemical principles and troubleshooting strategies to ensure reliable and reproducible outcomes.

Synthesis of the Core Intermediate: 2-Methyl-5-aminobenzenesulfonamide

The industrial preparation of 2-methyl-5-aminobenzenesulfonamide has evolved from older methods that utilized hazardous and environmentally challenging reagents. An earlier route involved the reduction of 2-methyl-5-nitrobenzenesulfonamide with stannous chloride, a costly reagent that generates tin-based pollutants.[4] A more modern, efficient, and greener synthesis, detailed in patent CN107805212B, proceeds in two main steps from readily available p-nitrotoluene.[4]

Reaction Scheme and Mechanism

The synthesis begins with the electrophilic aromatic substitution (chlorosulfonation) of p-nitrotoluene, followed by a one-pot amination and reduction of the nitro group.

Step 1: Chlorosulfonation of p-Nitrotoluene

In this step, p-nitrotoluene is treated with chlorosulfonic acid. The nitro group is a meta-director, and the methyl group is an ortho-, para-director. The sulfonation occurs ortho to the methyl group and meta to the nitro group, yielding 2-methyl-5-nitrobenzenesulfonyl chloride. Chlorosulfonic acid is a highly reactive reagent, leading to a high reaction speed and fewer byproducts.[4]

Step 2: Reductive Amination

The resulting 2-methyl-5-nitrobenzenesulfonyl chloride is then subjected to a hydrogenation reaction in the presence of a catalyst and ammonia water. This step concertedly reduces the nitro group to an amine and converts the sulfonyl chloride to a sulfonamide. This one-pot approach is advantageous due to its shorter route and high product purity.[4]

Overall Synthetic Workflow

Synthesis of 2-methyl-5-aminobenzenesulfonamide p_nitrotoluene p-Nitrotoluene intermediate 2-Methyl-5-nitrobenzenesulfonyl Chloride p_nitrotoluene->intermediate Step 1: Chlorosulfonation chlorosulfonic_acid Chlorosulfonic Acid (ClSO3H) final_product 2-Methyl-5-aminobenzenesulfonamide intermediate->final_product Step 2: Reductive Amination reductive_amination_reagents H2, Catalyst, NH3·H2O

Caption: Synthetic pathway for 2-methyl-5-aminobenzenesulfonamide.

Experimental Protocol: Synthesis of 2-Methyl-5-aminobenzenesulfonamide

Materials:

Reagent/SolventCAS NumberMolecular FormulaNotes
p-Nitrotoluene99-99-0C₇H₇NO₂Starting material
Chlorosulfonic acid7790-94-5ClHO₃SHighly corrosive, handle with care
Dichloromethane75-09-2CH₂Cl₂Organic solvent
Ammonia water (25-28%)1336-21-6NH₃·H₂OReagent
Palladium on Carbon (5%)7440-05-3Pd/CCatalyst
Hydrogen gas1333-74-0H₂Reducing agent

Procedure:

Step 1: Synthesis of 2-Methyl-5-nitrobenzenesulfonyl chloride [4]

  • In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber.

  • Charge the flask with p-nitrotoluene and dichloromethane (DCM) as the organic solvent.

  • Cool the mixture to 0-5 °C in an ice-water bath.

  • Slowly add chlorosulfonic acid (1.2-1.5 equivalents) to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice.

  • Separate the organic layer, wash it sequentially with water (2-3 times) and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-methyl-5-nitrobenzenesulfonyl chloride as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Methyl-5-aminobenzenesulfonamide [4]

  • To a high-pressure hydrogenation reactor, add the crude 2-methyl-5-nitrobenzenesulfonyl chloride from the previous step, an organic solvent (e.g., methanol or ethanol), and a catalytic amount of 5% Pd/C.

  • Add ammonia water to the mixture.

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 5-10 bar).

  • Heat the mixture to a specified temperature (e.g., 50-70 °C) and stir vigorously.

  • Monitor the reaction progress by monitoring hydrogen uptake or by TLC/LC-MS analysis.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-methyl-5-aminobenzenesulfonamide as a light-yellow solid.

Characterization of 2-Methyl-5-aminobenzenesulfonamide
PropertyValue
CAS Number 6973-09-7[5]
Molecular Formula C₇H₁₀N₂O₂S[5]
Molecular Weight 186.23 g/mol [5]
Appearance Light-yellow solid
1H NMR (DMSO-d6) δ (ppm): 7.20 (s, 2H, -NH₂), 7.05 (d, 1H), 6.85 (s, 1H), 6.70 (d, 1H), 5.15 (s, 2H, Ar-NH₂), 2.10 (s, 3H, -CH₃).
13C NMR (DMSO-d6) δ (ppm): 148.5, 138.0, 131.5, 120.0, 115.0, 112.0, 19.5.
IR (KBr, cm⁻¹) 3470, 3380 (N-H stretch, amine), 3300, 3250 (N-H stretch, sulfonamide), 1620 (N-H bend), 1330, 1150 (S=O stretch).
Mass Spec (ESI-MS) m/z: 187.05 [M+H]⁺

Derivatization of 2-Methyl-5-aminobenzenesulfonamide

The primary amino group of 2-methyl-5-aminobenzenesulfonamide is a versatile handle for further chemical modifications, allowing for the creation of a diverse library of derivatives. The most common derivatization strategies are N-acylation and N-alkylation.

Protocol 1: N-Acylation

N-acylation of the amino group is a straightforward method to introduce a variety of substituents. The reaction typically involves an acylating agent such as an acid chloride or anhydride in the presence of a base.

Reaction Scheme: N-Acetylation

N-Acetylation start_material 2-Methyl-5-aminobenzenesulfonamide product N-(4-methyl-3-sulfamoylphenyl)acetamide start_material->product N-Acylation reagents Acetic Anhydride Pyridine

Caption: N-acetylation of 2-methyl-5-aminobenzenesulfonamide.

Materials:

Reagent/SolventCAS NumberMolecular FormulaNotes
2-Methyl-5-aminobenzenesulfonamide6973-09-7C₇H₁₀N₂O₂SStarting material
Acetic anhydride108-24-7C₄H₆O₃Acylating agent
Pyridine110-86-1C₅H₅NBase and solvent
Ethyl acetate141-78-6C₄H₈O₂Extraction solvent
1 M Hydrochloric acid7647-01-0HClFor work-up

Procedure:

  • Dissolve 2-methyl-5-aminobenzenesulfonamide (1.0 eq) in pyridine in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis shows complete consumption of the starting material.

  • Pour the reaction mixture into cold 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to obtain N-(4-methyl-3-sulfamoylphenyl)acetamide.

Protocol 2: N-Alkylation

N-alkylation can be achieved through various methods, including reaction with alkyl halides or reductive amination. A modern and efficient approach is the "borrowing hydrogen" methodology, which uses alcohols as alkylating agents in the presence of a metal catalyst. This method is highly atom-economical.

Reaction Scheme: N-Benzylation

N-Benzylation start_material 2-Methyl-5-aminobenzenesulfonamide product 5-(Benzylamino)-2-methylbenzenesulfonamide start_material->product N-Alkylation (Borrowing Hydrogen) reagents Benzyl Alcohol [Ru] or [Mn] catalyst Base

Caption: Catalytic N-alkylation using the borrowing hydrogen method.

Materials:

Reagent/SolventCAS NumberMolecular FormulaNotes
2-Methyl-5-aminobenzenesulfonamide6973-09-7C₇H₁₀N₂O₂SStarting material
Benzyl alcohol100-51-6C₇H₈OAlkylating agent
[(p-Cymene)Ru(2,2'-bpyO)(H₂O)]--Catalyst[6]
Potassium carbonate584-08-7K₂CO₃Base
Toluene108-88-3C₇H₈Solvent

Procedure: [6]

  • In a Schlenk tube, combine 2-methyl-5-aminobenzenesulfonamide (1.0 eq), benzyl alcohol (1.2 eq), the ruthenium catalyst (2 mol%), and potassium carbonate (20 mol%).

  • Add anhydrous toluene to the tube.

  • Seal the tube and heat the mixture at 110-130 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and filter through a short plug of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield in Chlorosulfonation - Incomplete reaction- Hydrolysis of sulfonyl chloride during work-up- Ensure anhydrous conditions.- Increase reaction time or temperature.- Perform aqueous work-up quickly and at low temperatures.
Incomplete Reduction of Nitro Group - Inactive catalyst- Insufficient hydrogen pressure or reaction time- Use fresh catalyst.- Increase hydrogen pressure and/or reaction time.
Low Yield in N-Acylation - Deactivation of the amino group- Steric hindrance- Use a stronger acylating agent or a more effective base (e.g., DMAP).- Increase reaction temperature.
Formation of Di-alkylated Product - Excess alkylating agent- Highly reactive alkylating agent- Use a 1:1 stoichiometry of amine to alkylating agent.- Add the alkylating agent slowly to the reaction mixture.
Purification Difficulties - Similar polarity of product and byproducts- Optimize the mobile phase for column chromatography.- Consider recrystallization from different solvent systems.

Safety Precautions

  • Chlorosulfonic acid is extremely corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.

  • Hydrogenation should be performed in a dedicated high-pressure reactor by trained personnel. Ensure the system is properly purged and checked for leaks before introducing hydrogen.

  • Organic solvents such as dichloromethane and toluene are flammable and/or toxic. Handle them in a fume hood and avoid inhalation or skin contact.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The protocols detailed in this application note provide a robust and reliable pathway for the synthesis and derivatization of 2-methyl-5-aminobenzenesulfonamide. By understanding the underlying chemical principles and potential pitfalls, researchers can efficiently generate a diverse range of derivatives for screening in drug discovery programs. The versatility of the sulfonamide scaffold, coupled with the straightforward synthetic accessibility of these derivatives, ensures their continued importance in the development of novel therapeutic agents.

References

Application Notes and Protocols for the Development of Analytical Methods for 2-Methyl-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the development and validation of robust analytical methods for 2-Methyl-5-(methylsulfonyl)aniline (MMSA), a key intermediate in pharmaceutical synthesis. Recognizing the critical need for precise and reliable analytical control, this document details two primary orthogonal methods: a High-Performance Liquid Chromatography (HPLC) method for assay and impurity determination, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification of volatile impurities and confirmatory analysis. The protocols are designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind methodological choices to ensure trustworthiness and regulatory compliance.

Analyte Characterization: Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of any successful analytical method development. This compound (CAS: 1671-48-3) is a solid at room temperature with moderate polarity, stemming from the presence of an amino group and a sulfonyl group on a toluene backbone.[1][2] These features dictate its solubility and chromatographic behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1671-48-3[1][2]
Molecular Formula C₈H₁₁NO₂S[1][2]
Molecular Weight 185.25 g/mol [1]
Physical Form Solid[1]
Melting Point 117-118 °C[1]
Boiling Point 397.4 ± 42.0 °C at 760 mmHg[1]
Structure
Solubility Soluble in polar organic solvents (e.g., Methanol, Acetonitrile, DMSO). Limited solubility in non-polar solvents.Inferred from structure
Storage 4°C, protect from light[1]

Strategic Approach to Method Development

A multi-faceted analytical strategy is essential to fully characterize MMSA and its impurity profile. The primary method, Reversed-Phase HPLC with UV detection, is selected for its robustness and suitability for quantifying the main component and non-volatile impurities. A secondary, orthogonal method, GC-MS, is developed to provide a complementary separation mechanism, ideal for identifying volatile or thermally stable impurities that may not be detected by HPLC.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_primary Primary Analysis (Purity/Assay) cluster_secondary Orthogonal & Confirmatory Analysis cluster_reporting Data Integration & Reporting Prep Reference Standard & Sample Weighing Dissolution Dissolution in Diluent (e.g., Acetonitrile/Water) Prep->Dissolution HPLC HPLC-UV Analysis Dissolution->HPLC GCMS GC-MS Analysis (Volatile Impurities) Dissolution->GCMS Validation Method Validation (ICH Q2(R1)) HPLC->Validation Data_Analysis Data Analysis & Impurity Profiling Validation->Data_Analysis Impurity_ID Impurity Identification GCMS->Impurity_ID Impurity_ID->Data_Analysis Report Certificate of Analysis (CoA) Generation Data_Analysis->Report

Caption: General analytical workflow for MMSA characterization.

Primary Method: Reversed-Phase HPLC-UV

Rationale for Method Development Choices
  • Chromatographic Mode: Reversed-phase (RP) chromatography is the mode of choice due to the moderately polar nature of MMSA. A C18 stationary phase provides excellent retention and selectivity for aromatic compounds.

  • Column Selection: A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance between resolution, efficiency, and backpressure. For faster analysis, UPLC-compatible columns with smaller particle sizes (e.g., <2 µm) can be utilized.[3]

  • Mobile Phase: A combination of acetonitrile and water is a standard mobile phase for RP-HPLC.[4] The inclusion of a buffer is critical. The aniline moiety in MMSA has a pKa that makes its charge state pH-dependent. A buffer (e.g., phosphate or formate) at a pH around 3-4 will ensure the amine is protonated, leading to consistent retention times and sharp, symmetrical peak shapes. Formic acid is preferred for mass spectrometry (MS) compatibility.[3]

  • Detection: The aromatic ring and conjugated system in MMSA make it an excellent chromophore for UV detection. A preliminary scan of MMSA in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax), which is anticipated to be in the 200-300 nm range.

Detailed HPLC Protocol

Instrumentation and Materials:

  • HPLC system with a UV/PDA detector

  • C18 column (e.g., Waters Symmetry, Agilent Zorbax), 4.6 x 150 mm, 5 µm

  • Analytical balance, volumetric flasks, pipettes

  • HPLC-grade acetonitrile, water, and phosphoric acid (or formic acid)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a 0.1% phosphoric acid solution in water. The mobile phase is a gradient or isocratic mixture of this aqueous solution and acetonitrile.

  • Standard Solution Preparation: Accurately weigh about 25 mg of the MMSA reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Analysis: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.

Table 2: Recommended HPLC Chromatographic Conditions

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined by λmax scan (e.g., 254 nm)
Injection Volume 10 µL
Method Validation Synopsis

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.

Table 3: Summary of HPLC Method Validation Parameters

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only, without interference from impurities or matrix components.Peak purity index > 0.995; baseline resolution from known impurities.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval where the method is precise, accurate, and linear.Assay: 80-120% of test concentration. Impurities: LOQ to 120% of specification.
Accuracy The closeness of test results to the true value.98.0% - 102.0% recovery for assay; 90.0% - 110.0% for impurities.
Precision The degree of scatter between a series of measurements.Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%.
LOD/LOQ The lowest amount of analyte that can be detected/quantified reliably.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters remain within limits when flow rate, pH, or temperature are varied slightly.

Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale and Application

GC-MS serves as an excellent confirmatory technique due to its different separation principle (volatility and polarity) and highly specific detection (mass-to-charge ratio). It is particularly useful for detecting and identifying:

  • Volatile starting materials or residual solvents.

  • Thermally stable impurities not resolved by HPLC.

  • Isomeric impurities that may co-elute in the LC method.

The relatively high boiling point and melting point of MMSA indicate that it is amenable to GC analysis, likely without the need for derivatization.[1] EPA Method 8131, though for different aniline derivatives, provides a solid foundation for developing a GC method for this class of compounds.[5]

Detailed GC-MS Protocol

Instrumentation and Materials:

  • GC-MS system with an autosampler

  • Fused silica capillary column (e.g., DB-1MS, DB-5MS), 30 m x 0.25 mm x 0.25 µm

  • Analytical balance, volumetric flasks

  • GC-grade Dichloromethane or Ethyl Acetate

  • Helium (carrier gas)

Procedure:

  • Sample Preparation: Accurately weigh about 10 mg of MMSA into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate to a concentration of approximately 1.0 mg/mL.

  • GC-MS Analysis: Set up the GC-MS system with the conditions outlined below. Perform a solvent blank injection first, followed by the sample injection.

Table 4: Recommended GC-MS Conditions

ParameterRecommended Condition
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film
Inlet Temperature 280 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial: 100 °C, hold for 2 min. Ramp: 15 °C/min to 300 °C, hold for 10 min.
MS Transfer Line 290 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 450 amu

Potential Impurity Profiling

The control of impurities is a central tenet of pharmaceutical development. Potential impurities in MMSA can originate from starting materials, intermediates, or side reactions during synthesis. A plausible synthetic route starting from 2-methylaniline (o-toluidine) could involve chlorosulfonation, amination to form the sulfonamide, oxidation to the sulfone, and finally, reduction of a nitro group or another precursor. A more direct route could involve the modification of a pre-existing sulfonyl compound. Based on general synthetic strategies for similar molecules, potential impurities could include starting materials, positional isomers, or related substances with incomplete or over-reacted functional groups.[6][7]

Synthesis_Impurities cluster_synthesis Plausible Synthetic Pathway cluster_impurities Potential Impurity Sources SM Starting Material (e.g., 2-Methylaniline) Step1 Step 1: Nitration SM->Step1 Impurity_SM Residual Starting Material SM->Impurity_SM Intermediate1 Intermediate A (e.g., 2-Methyl-5-nitroaniline) Step1->Intermediate1 Step2 Step 2: Introduction of Sulfur Moiety Intermediate1->Step2 Impurity_Iso Positional Isomers (from Step 1) Intermediate1->Impurity_Iso Intermediate2 Intermediate B Step2->Intermediate2 Impurity_Side Side-Reaction Byproducts Step2->Impurity_Side Step3 Step 3: Functional Group Modification Intermediate2->Step3 Impurity_Int Residual Intermediates Intermediate2->Impurity_Int Final Final Product (MMSA) Step3->Final

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 2-Methyl-5-(methylsulfonyl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Methyl-5-(methylsulfonyl)aniline (CAS No. 1671-48-3)[1][2]. This molecule is a valuable building block in medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis, troubleshooting common issues, and ensuring the highest purity of the final product. We will focus on the most common and efficient synthetic route: the oxidation of 2-Methyl-5-(methylthio)aniline.

Synthetic Pathway Overview

The most direct and widely adopted method for preparing this compound is the oxidation of its thioether precursor, 2-Methyl-5-(methylthio)aniline (also known as 2-amino-4-methylthioanisole). This transformation is conceptually straightforward but requires careful control of reaction conditions to prevent side-product formation and ensure high yields.

The overall transformation can be visualized as follows:

Synthetic_Workflow Start Precursor: 2-Methyl-5-(methylthio)aniline Oxidation Step 1: Oxidation (e.g., H₂O₂, m-CPBA, Oxone) Start->Oxidation Workup Step 2: Reaction Quenching & Work-up Oxidation->Workup Purification Step 3: Purification (Recrystallization or Chromatography) Workup->Purification Product Final Product: This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Issue IDQuestionPotential Cause(s)Recommended Solution(s)
T-01 Low or No Product Yield 1. Inactive Oxidant: Hydrogen peroxide solutions can degrade over time. Solid oxidants like m-CPBA or Oxone can lose activity if improperly stored. 2. Insufficient Reaction Temperature: The activation energy for the oxidation may not be reached, especially with milder oxidants. 3. Incorrect Stoichiometry: An insufficient amount of oxidant will lead to incomplete conversion.1. Verify Oxidant Activity: Use a fresh, unopened bottle of the oxidant or titrate to confirm the concentration of H₂O₂. Store solid oxidants in a desiccator. 2. Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction by TLC. For H₂O₂/acetic acid, gentle heating (40-60 °C) is often required. 3. Adjust Molar Equivalents: Ensure at least 2.2-2.5 molar equivalents of the oxidant are used. The reaction consumes two equivalents of oxidant to convert the sulfide to a sulfone.
T-02 Formation of a Major Side Product (Sulfoxide) 1. Insufficient Oxidant: The primary intermediate in this reaction is the corresponding sulfoxide. If the reaction is stopped prematurely or insufficient oxidant is used, the sulfoxide will be a major component. 2. Low Reaction Temperature/Time: The second oxidation (sulfoxide to sulfone) is often slower than the first (sulfide to sulfoxide).1. Increase Oxidant Equivalents: Add an additional portion (0.5 eq) of the oxidant to the reaction mixture. 2. Increase Temperature or Time: After the initial formation of the sulfoxide (as monitored by TLC), consider increasing the temperature slightly or extending the reaction time to drive the reaction to completion.
T-03 Product is an Oil or Low-Melting Solid 1. Presence of Impurities: Residual starting material, sulfoxide intermediate, or solvent can depress the melting point of the final product (Lit. M.p. 117-118 °C)[1]. 2. Over-oxidation: Highly aggressive oxidation conditions (e.g., high temperature, strong oxidants) can potentially lead to N-oxidation of the aniline group, creating complex impurity profiles.1. Purify the Product: Perform column chromatography using a silica gel stationary phase with a hexane/ethyl acetate gradient. Alternatively, recrystallize the crude product from a suitable solvent system like ethanol/water or ethyl acetate/hexane.[3] 2. Moderate Reaction Conditions: Avoid excessive heating. If over-oxidation is suspected, switch to a milder oxidant or perform the reaction at a lower temperature for a longer duration.
T-04 Difficulty in Product Isolation/Work-up 1. Emulsion Formation: During aqueous work-up, emulsions can form, making phase separation difficult. 2. Product Precipitation: The product may be partially soluble in the aqueous phase, especially if the pH is not controlled.1. Break Emulsions: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. Alternatively, filter the entire mixture through a pad of Celite. 2. Adjust pH: Ensure the aqueous phase is neutralized or slightly basic before extraction to ensure the aniline product is in its free base form and maximally soluble in the organic layer.

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Caption: Decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and how is it synthesized? A1: The recommended starting material is 2-Methyl-5-(methylthio)aniline. While commercially available, it can be synthesized from 4-chloro-2-nitrotoluene. A common method involves nucleophilic aromatic substitution of the chlorine with sodium thiomethoxide, followed by reduction of the nitro group (e.g., using sodium sulfide or catalytic hydrogenation) to yield the desired aniline.[4]

Q2: Which oxidizing agent is best for converting the thioether to the sulfone? A2: The choice of oxidant depends on scale, cost, and safety considerations.

  • Hydrogen Peroxide (H₂O₂) in Acetic Acid: This is a cost-effective and common method. It typically requires heating and careful temperature control to prevent runaway reactions.

  • meta-Chloroperoxybenzoic Acid (m-CPBA): A highly effective and relatively clean oxidant that works at or below room temperature. However, it is more expensive and can be shock-sensitive, requiring careful handling.

  • Oxone® (Potassium Peroxymonosulfate): A versatile, stable, and safe solid oxidant. It is often used in a biphasic system (e.g., ethyl acetate/water) or in polar solvents like methanol or DMF.

Q3: How can I monitor the progress of the reaction? A3: Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase such as 30-50% ethyl acetate in hexane. You should see the starting material spot (higher Rf) disappear and be replaced by the sulfone product spot (lower Rf). The intermediate sulfoxide will have an Rf value between the starting material and the product. Staining with potassium permanganate can help visualize all spots.

Q4: What are the critical safety precautions for this synthesis? A4: The oxidation of thioethers can be highly exothermic. The reaction must be cooled, especially during the initial addition of the oxidant. Use a blast shield and monitor the internal temperature of the reaction. Oxidants like m-CPBA are potentially explosive and should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis of this compound using hydrogen peroxide.

Materials:

  • 2-Methyl-5-(methylthio)aniline (1.0 eq)

  • Glacial Acetic Acid (10 vol)

  • Hydrogen Peroxide (30% aq. solution, 2.5 eq)

  • Sodium Bicarbonate (saturated aq. solution)

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Methyl-5-(methylthio)aniline (1.0 eq) in glacial acetic acid (10 volumes, e.g., 10 mL per 1 g of starting material).

  • Oxidant Addition: Cool the solution in an ice-water bath. Slowly add 30% hydrogen peroxide (2.5 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 20 °C. The addition should take approximately 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50-60 °C and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible.

  • Quenching and Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice water. Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure this compound as a white to off-white solid.[1]

References

Technical Support Center: Managing Byproduct Formation in Substituted Aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Substituted Aniline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of aniline chemistry and effectively manage byproduct formation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common challenges encountered in the laboratory.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of substituted anilines, offering insights into their root causes and providing step-by-step protocols to mitigate them.

Issue 1: Formation of Over-Alkylated Byproducts in N-Alkylation Reactions

Question: I am attempting a mono-N-alkylation of a primary substituted aniline, but my reaction mixture contains significant amounts of the di-alkylated product and unreacted starting material. How can I improve the selectivity for the mono-alkylated product?

Answer: Over-alkylation is a frequent challenge because the mono-alkylated secondary amine product is often more nucleophilic than the starting primary aniline, leading to a second alkylation event.[1] To enhance selectivity for the mono-alkylated product, a careful optimization of reaction conditions is crucial.

Causality and Strategic Solutions:

  • Stoichiometry Control: The most straightforward approach is to use the aniline as the limiting reagent. However, a more effective strategy is to use a slight excess of the aniline relative to the alkylating agent. This ensures the alkylating agent is consumed before significant di-alkylation can occur.

  • Reaction Temperature: Lowering the reaction temperature can often favor mono-alkylation by reducing the rate of the second, less desired reaction.

  • Slow Addition: Adding the alkylating agent slowly and in a controlled manner to the reaction mixture can help maintain a low concentration of the alkylating agent, thereby minimizing the chance of over-alkylation.[1]

  • Catalyst and Solvent Choice: The choice of catalyst and solvent can significantly influence selectivity. For instance, certain catalysts, like specific manganese or gold-based systems, have demonstrated high selectivity for mono-alkylation.[1] Low-polarity solvents such as THF have also been shown to favor high yields in N-alkylation reactions.[1]

Experimental Protocol: Optimized Mono-N-Alkylation

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.2 equivalents) in a suitable low-polarity solvent (e.g., dry THF).[1]

  • Reagent Addition: Add the alkylating agent (1.0 equivalent) dropwise to the stirred aniline solution at a reduced temperature (e.g., 0 °C).

  • Temperature Control: Allow the reaction to slowly warm to room temperature and stir for the appropriate time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a suitable reagent and proceed with a standard aqueous work-up.

  • Purification: Purify the crude product using column chromatography to isolate the desired mono-alkylated aniline.

Logical Workflow for Troubleshooting Over-Alkylation

start Problem: Over-alkylation in N-alkylation step1 Initial Check: Review Stoichiometry Aniline should be in slight excess start->step1 step2 Action: Optimize Reaction Conditions Lower temperature Slow addition of alkylating agent step1->step2 step3 Consider: Catalyst and Solvent Use selective catalyst (e.g., Mn, Au-based) Employ low-polarity solvent (e.g., THF) step2->step3 step4 Monitor: Reaction Progress Use TLC or LC-MS to track formation of products step3->step4 end Outcome: Improved selectivity for mono-alkylation step4->end

Caption: Troubleshooting workflow for over-alkylation.

Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Question: During the nitration of my substituted aniline, I am obtaining a mixture of ortho-, meta-, and para-isomers, with a significant portion of the undesired meta-product. How can I achieve better control over the regioselectivity?

Answer: The amino group (-NH2) is a strong activating, ortho-, para-directing group.[2] However, under strongly acidic conditions, such as those used for nitration (a mixture of nitric and sulfuric acid), the amino group is protonated to form the anilinium ion (-NH3+). This anilinium ion is a strong deactivating, meta-directing group, which leads to the formation of the meta-substituted product.[2][3]

Causality and Strategic Solutions:

  • Protecting the Amino Group: The most effective strategy is to protect the amino group by converting it into an amide, typically an acetanilide, before performing the electrophilic substitution.[1][2] The N-acetyl group (-NHCOCH3) is still an ortho-, para-director but is less activating than the amino group, which helps prevent polysubstitution.[1] Crucially, the amide is less basic and will not be protonated under the nitration conditions.[2] The protecting group can be easily removed by hydrolysis after the desired substitution.[1][2]

Experimental Protocol: Regioselective Nitration via Acetanilide Protection

  • Protection Step (Acetylation): a. Dissolve the substituted aniline in a mixture of water and concentrated hydrochloric acid. b. Cool the solution in an ice bath and add acetic anhydride. c. Immediately add a solution of sodium acetate and stir vigorously to precipitate the acetanilide.[2] d. Collect the solid by vacuum filtration and wash with cold water.

  • Nitration of Acetanilide: a. Dissolve the dried acetanilide in glacial acetic acid and cool the solution. b. Slowly add a pre-cooled nitrating mixture (concentrated nitric acid in concentrated sulfuric acid), maintaining a low temperature (e.g., below 10 °C).[2] c. After the addition, allow the reaction to proceed at room temperature for a short period. d. Pour the reaction mixture onto crushed ice to precipitate the p-nitroacetanilide.[2] e. Collect the product by vacuum filtration and wash thoroughly with cold water.

  • Deprotection (Hydrolysis): a. Reflux the p-nitroacetanilide in an aqueous solution of sulfuric acid or hydrochloric acid until hydrolysis is complete. b. Cool the solution and neutralize with a base (e.g., sodium hydroxide) to precipitate the p-nitroaniline. c. Collect the final product by filtration.

Regioselectivity Control Pathway

cluster_0 Uncontrolled Nitration cluster_1 Controlled Nitration Aniline Aniline Anilinium Anilinium Aniline->Anilinium Strong Acid Meta_Product Meta_Product Anilinium->Meta_Product Nitration Aniline2 Aniline Acetanilide Acetanilide Aniline2->Acetanilide Acetylation (Protection) Para_Product p-Nitroacetanilide Acetanilide->Para_Product Nitration Final_Product p-Nitroaniline Para_Product->Final_Product Hydrolysis (Deprotection)

Caption: Pathway for controlling regioselectivity in nitration.

Issue 3: Formation of Oxidized Byproducts and Colored Impurities

Question: My substituted aniline product is dark in color, and I suspect the presence of oxidation byproducts. What are these byproducts, and how can I prevent their formation?

Answer: Anilines are susceptible to oxidation, which can lead to the formation of a variety of colored byproducts, including nitrobenzenes, azoxybenzenes, azobenzenes, and polymeric materials.[1][4][5] This oxidation can be initiated by air (oxygen), oxidizing agents, or even light.

Causality and Strategic Solutions:

  • Inert Atmosphere: Conducting reactions under an inert atmosphere, such as nitrogen or argon, is crucial to minimize contact with oxygen.[1]

  • Solvent Degassing: Purging solvents with an inert gas before use can remove dissolved oxygen.[1]

  • Temperature Control: Storing anilines and their derivatives at low temperatures and protected from light can significantly slow down degradation.[1]

  • Use of Antioxidants: In some cases, adding a small amount of a reducing agent, like zinc dust, can help prevent oxidation during the reaction.[1]

  • pH Control: The rate of aniline oxidation can be pH-dependent. For example, oxidation by persulfate is influenced by pH, and controlling it can help minimize byproduct formation.[1]

Quantitative Data on Byproduct Formation

The following table illustrates the qualitative effect of reaction parameters on the formation of common byproducts in the synthesis of 4-anilinophenol, a substituted aniline derivative.

Parameter ChangeEffect on Diphenylamine FormationEffect on Oxidation ByproductsRationale
Increase Temperature IncreaseIncreaseHigher temperatures can promote side reactions and accelerate oxidation.[6]
Increase Catalyst Loading IncreaseNo significant effectHigher catalyst concentration can lead to more side reactions.[6]
Presence of Oxygen No significant effectSignificant IncreaseOxygen is a key reactant in the formation of oxidation byproducts.[6]
Presence of Water DecreaseNo significant effectWater can inhibit the formation of some byproducts.[6]

Frequently Asked Questions (FAQs)

Q1: Why is it often necessary to protect the amino group in aniline before performing reactions like halogenation or Friedel-Crafts alkylation?

A1: The amino group in aniline is a very strong activating group, making the aromatic ring highly reactive towards electrophiles.[1][2] This high reactivity can lead to undesirable side reactions such as polysubstitution (e.g., tribromination when reacting with bromine water) and reactions with the Lewis acid catalyst in Friedel-Crafts reactions.[2][4] Protecting the amino group by converting it to an acetamide moderates the ring's reactivity, allowing for more controlled mono-substitution.[1][2] The amide is less basic and does not react with the Lewis acid catalyst, permitting Friedel-Crafts reactions to proceed.[2] The protecting group can be removed after the desired reaction is complete.[1][2]

Q2: What are the common byproducts in the synthesis of anilines via the reduction of nitroarenes, and how can they be minimized?

A2: The reduction of nitroarenes is a common method for aniline synthesis.[7][8] However, incomplete reduction can lead to the formation of intermediates such as nitrosobenzene and phenylhydroxylamine.[9] These intermediates can then react with each other or the starting material to form byproducts like azoxybenzene, azobenzene, and hydrazobenzene.[9] To minimize these byproducts, it is important to ensure complete reduction by using a sufficient amount of the reducing agent and optimizing reaction conditions (temperature, pressure, and reaction time). Catalytic hydrogenation is a widely used and effective method.[8]

Q3: How can I effectively remove unreacted substituted aniline from my final product during work-up?

A3: A common and effective method is an acidic wash. By washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl), the basic aniline will be protonated to form a water-soluble anilinium salt, which will partition into the aqueous layer.[10] If your product is acid-sensitive, an alternative is to wash the organic phase with a 10% aqueous solution of copper(II) sulfate. The copper ions form a complex with the aniline, which is then extracted into the aqueous layer.[10] For non-basic products, column chromatography is also a viable purification method.[10]

Q4: I am observing the formation of tarry, polymeric materials in my diazotization reaction of a substituted aniline. What is the likely cause?

A4: Diazonium salts are often unstable and can decompose, especially at elevated temperatures.[1] This decomposition can lead to the formation of phenols and other byproducts, which can appear as dark, oily, or tarry substances.[1] To minimize this, it is crucial to perform the diazotization at low temperatures (typically 0-5 °C) and to use the diazonium salt immediately in the subsequent reaction without isolation.[1] Insufficient protonation of the aniline due to inadequate acid can also lead to the formation of tarry byproducts.[1]

References

Technical Support Center: Optimizing the Synthesis of 2-Methyl-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-5-(methylsulfonyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important synthetic intermediate. Here, we will delve into the common challenges encountered during its synthesis, offering practical, field-proven solutions in a comprehensive question-and-answer format. Our approach is grounded in established chemical principles to ensure the reliability and reproducibility of your experimental outcomes.

Understanding the Synthetic Landscape

The synthesis of this compound can be approached through several strategic routes. A common and logical pathway involves the protection of the amine group of o-toluidine, followed by sulfonation, methylation of the sulfonyl group, nitration, and subsequent reduction of the nitro group and deprotection. Each of these steps presents unique challenges that can impact the overall yield. This guide will address these potential pitfalls and provide robust troubleshooting strategies.

Visualizing the Synthetic Pathway

To better understand the process, let's visualize a common synthetic route and potential side reactions.

Synthesis_of_2_Methyl_5_methylsulfonylaniline cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions & Impurities A o-Toluidine B N-Acetyl-o-toluidine A->B Acetylation (Acetic Anhydride) S4 Ring Oxidation A->S4 Oxidizing Contaminants C 4-Acetylamino-3-methyl-benzenesulfonyl chloride B->C Chlorosulfonation (Chlorosulfonic Acid) S1 Over-sulfonation/ Isomer Formation B->S1 Harsh Conditions D N-(2-Methyl-5-(methylsulfonyl)phenyl)acetamide C->D Methylation & Reduction (e.g., Na2SO3, then DMS/MeI) S2 Incomplete Reduction C->S2 Insufficient Reducing Agent E This compound D->E Hydrolysis (Acid or Base) S3 Incomplete Hydrolysis D->S3 Mild Hydrolysis Conditions caption A common synthetic route for this compound.

Caption: A common synthetic route for this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the acetylation of o-toluidine. - Incomplete reaction due to insufficient acetylating agent. - Hydrolysis of acetic anhydride by moisture. - Product loss during workup and recrystallization.- Use a slight excess (1.1-1.2 equivalents) of acetic anhydride. - Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Optimize the recrystallization solvent system. A mixture of ethanol and water is often effective for N-acetyl-o-toluidine.[1]
Formation of multiple products during chlorosulfonation. - Over-sulfonation or sulfonation at undesired positions due to high reaction temperature. - Degradation of the starting material by excess chlorosulfonic acid.- Maintain a low reaction temperature (0-5 °C) during the addition of chlorosulfonic acid.[2][3] - Use a stoichiometric amount of chlorosulfonic acid or a slight excess. - Slowly add the N-acetyl-o-toluidine to the chlorosulfonic acid to ensure better temperature control.
Low yield in the reduction of the sulfonyl chloride and subsequent methylation. - Incomplete reduction of the sulfonyl chloride to the sulfinate salt. - Inefficient methylation of the sulfinate salt. - Side reactions of the methylating agent.- Ensure complete reduction by using a sufficient amount of reducing agent (e.g., sodium sulfite) and monitoring the reaction by TLC. - Use a suitable methylating agent like dimethyl sulfate (DMS) or methyl iodide (MeI) in a polar aprotic solvent (e.g., DMF or acetonitrile). - Control the reaction temperature to minimize side reactions.
Incomplete hydrolysis of the acetamide. - Hydrolysis conditions (acid or base concentration, temperature, reaction time) are not optimal. - The substrate is not fully soluble in the reaction medium.- For acidic hydrolysis, refluxing with a strong acid like HCl is effective.[4] - For basic hydrolysis, using a strong base like NaOH or KOH in a suitable solvent (e.g., ethanol/water mixture) at elevated temperatures can drive the reaction to completion.[4] - Ensure adequate stirring and consider using a co-solvent to improve solubility.
Product is discolored (yellow, brown, or black). - Formation of colored byproducts due to oxidation, especially of the aniline moiety. - Residual impurities from previous steps.- Perform the final steps, particularly after the deprotection of the amine, under an inert atmosphere. - Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane). The use of activated charcoal during recrystallization can help remove colored impurities.[1]
Difficulty in purifying the final product. - Presence of closely related isomers or unreacted starting materials. - Oily product that is difficult to crystallize.- Utilize column chromatography for purification if recrystallization is ineffective. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.[1] - Try different solvent systems for recrystallization to induce crystallization. Seeding with a small crystal of the pure product can also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the importance of protecting the amino group of o-toluidine before sulfonation?

A1: The amino group of anilines is highly susceptible to oxidation and can also be protonated under the strongly acidic conditions of chlorosulfonation. Acetylation protects the amino group, preventing these side reactions and directing the sulfonation to the para position relative to the amino group due to the ortho, para-directing nature of the acetamido group.

Q2: How can I monitor the progress of the reactions effectively?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of each reaction step.[1] By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion and purity.[1]

Q3: What are the key safety precautions to consider during this synthesis?

A3: Several reagents used in this synthesis are hazardous. Chlorosulfonic acid is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. Thionyl chloride, which can also be used for chlorination, is also corrosive and toxic.[2] Organic solvents are flammable and should be handled away from ignition sources. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: Can the nitro group reduction be achieved with methods other than catalytic hydrogenation?

A4: Yes, while catalytic hydrogenation (e.g., using Pd/C and H2 gas) is a clean and efficient method, other reducing agents can be used.[5] For example, reduction with metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid, is a classic method for converting nitroarenes to anilines. Sodium dithionite can also be an effective reducing agent under certain conditions. The choice of method may depend on the scale of the reaction and the available equipment.

Q5: My final product has a low melting point and a broad melting range. What does this indicate?

A5: A low and broad melting point is a strong indication of impurities in your final product.[1] Pure crystalline solids typically have a sharp melting point within a narrow range. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification, such as recrystallization or column chromatography, is necessary.[1]

Experimental Protocols

Protocol 1: Acetylation of o-Toluidine
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-toluidine in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC until the o-toluidine is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude N-acetyl-o-toluidine from an ethanol/water mixture to obtain the pure product.

Protocol 2: Chlorosulfonation of N-Acetyl-o-toluidine
  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place chlorosulfonic acid and cool it to 0-5 °C in an ice-salt bath.

  • Slowly add powdered N-acetyl-o-toluidine in portions to the cold chlorosulfonic acid, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.

Protocol 3: Hydrolysis of N-(2-Methyl-5-(methylsulfonyl)phenyl)acetamide
  • In a round-bottom flask, suspend N-(2-methyl-5-(methylsulfonyl)phenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain it at that temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

References

Troubleshooting guide for the nitration of o-toluidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical advice for the nitration of o-toluidine and its derivatives. Designed for researchers, chemists, and drug development professionals, this document addresses common experimental challenges through a detailed question-and-answer format, supported by established protocols and mechanistic insights.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the direct nitration of o-toluidine with a standard nitric acid/sulfuric acid mixture often problematic?

Direct nitration of o-toluidine is frequently unsuccessful for two primary chemical reasons:

Q2: My reaction mixture turned dark brown or black. What happened and how can I prevent it?

Root Cause Analysis & Prevention:

  • Cause: The unprotected primary amino group is readily oxidized.

  • Cause: The reaction temperature is too high, or the nitrating agent was added too quickly, creating localized "hot spots." Nitration is a highly exothermic reaction.

  • Solution: Maintain strict temperature control. The addition of the nitrating agent should be performed dropwise at low temperatures, typically between 0-10 °C, using an ice-salt bath.[1][4][6] Vigorous stirring is essential to ensure efficient heat dissipation.[1]

Q3: I'm getting a low yield of my desired product. What are the likely causes?

Low yields can stem from several issues throughout the experimental workflow. Consider the following points:

  • Incomplete Protection: If the initial acetylation of o-toluidine is incomplete, the remaining unprotected amine will be oxidized or form the meta-isomer during nitration, reducing the overall yield of the desired product. Solution: Monitor the acetylation step by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting o-toluidine before proceeding.[1]

  • Product Loss During Workup: The nitrated products and intermediates have varying solubilities. During precipitation (by pouring onto ice) and washing steps, the product can be lost if it has partial solubility in the aqueous medium. Solution: Ensure the precipitation is done in a large volume of crushed ice to keep the temperature low and minimize solubility. Wash the filtered product with ice-cold water. Optimize extraction solvents if applicable.[1]

  • Incomplete Hydrolysis: The final deprotection step (acid hydrolysis of the acetyl group) may be incomplete. Solution: Monitor the hydrolysis by TLC. Refluxing with aqueous sulfuric acid is a common method; ensure sufficient reaction time for the reaction to go to completion.[1][6]

Q4: The ratio of my nitrated isomers is not what I expected. How can I control the regioselectivity?

Regioselectivity in the nitration of protected o-toluidine is a competition between the directing effects of the acetamido group and the methyl group.

  • Acetamido Group (-NHCOCH₃): This is a strong ortho, para-director due to the +R (resonance) effect of the nitrogen lone pair.[7]

  • Methyl Group (-CH₃): This is a weaker ortho, para-director due to a +I (inductive) effect.

The outcome is a mixture of isomers, primarily 4-nitro and 6-nitro derivatives (relative to the amino group). The steric hindrance from the bulky acetamido and adjacent methyl groups can influence the final ratio, often favoring nitration at the less hindered para position (4-nitro).[4][7] For N-acetyl-o-toluidine, the +R effect of the acetamide group and the +I effect of the methyl group work together to favor substitution at the 4- and 6-positions.[7]

To ensure predictable regioselectivity:

  • Consistent Conditions: Maintain consistent reaction temperatures and acid concentrations, as these can subtly influence isomer distribution.

  • Characterization: Always characterize the final product mixture thoroughly (e.g., by HPLC or NMR) to determine the actual isomer ratio obtained under your specific conditions.[7]

Q5: How can I effectively separate the final nitro-o-toluidine isomers?

Separating isomers of nitro-o-toluidine is often challenging due to their similar physical properties like polarity and boiling points.[1]

  • Fractional Crystallization: This technique can be effective if the isomers have sufficiently different solubilities in a particular solvent system. It may require several recrystallization cycles to achieve high purity.

  • Column Chromatography: This is a very common and effective method for separating isomers with even minor differences in polarity. A systematic evaluation of different solvent systems (e.g., hexane/ethyl acetate mixtures) is necessary to achieve good separation.

  • Steam Distillation: For certain isomers, particularly when separating ortho-substituted products from para- or meta-isomers, steam distillation can be a useful purification technique, as demonstrated in classic organic syntheses.[6]

Troubleshooting Summary
Problem Probable Cause(s) Recommended Solution(s)
Low Yield 1. Oxidation of the amine group. 2. Formation of undesired meta-isomer. 3. Incomplete reaction (acetylation or hydrolysis). 4. Product loss during workup/purification.1. Protect the amino group via acetylation before nitration.[1][2] 2. Use the protecting group strategy to ensure ortho/para direction. 3. Monitor reaction progress using TLC to ensure completion.[1] 4. Optimize precipitation and washing steps with ice-cold water.
Dark/Tarry Reaction Mixture 1. Direct nitration without a protecting group. 2. Reaction temperature was too high. 3. Nitrating agent added too quickly.1. Always acetylate the o-toluidine first.[1] 2. Maintain a low temperature (0-10 °C) during nitrating agent addition.[4] 3. Add the nitrating mixture dropwise with vigorous stirring for heat dissipation.[1]
Unexpected Isomer Ratio 1. Protonation of the amino group during direct nitration. 2. Steric hindrance influencing the position of nitration.1. Formation of the meta-directing anilinium ion is avoided by using a protecting group.[1][2] 2. The product will be a mixture of isomers; characterize the mixture to determine the ratio and optimize separation.
Difficulty in Purification 1. Multiple isomers with similar polarities. 2. Presence of tarry byproducts.1. Employ column chromatography with a carefully selected eluent system or attempt fractional crystallization.[1] 2. Ensure preventative measures (protection, low temp.) are taken to avoid byproduct formation.
Experimental Protocol: Nitration of o-Toluidine via Protection Strategy

This three-step protocol is a robust method for synthesizing nitro-o-toluidine isomers while minimizing side reactions.

Step 1: Protection (Acetylation) of o-Toluidine
  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add o-toluidine to glacial acetic acid and acetic anhydride.[1]

  • Heat the mixture under reflux to ensure complete acetylation. The reaction is exothermic.

  • Monitor the reaction's completion by TLC, ensuring the o-toluidine spot has disappeared.

  • After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of cold water or crushed ice while stirring.[1]

  • The N-acetyl-o-toluidine will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry completely.

Step 2: Nitration of N-acetyl-o-toluidine
  • Suspend the dried N-acetyl-o-toluidine in concentrated sulfuric acid in a flask and cool the mixture in an ice-salt bath to 0-5 °C.[4]

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping it cool.

  • Add the pre-cooled nitrating mixture dropwise to the N-acetyl-o-toluidine suspension. Crucially, maintain the reaction temperature below 10 °C throughout the addition .[4]

  • After the addition is complete, continue stirring the mixture at low temperature for a designated period (e.g., 1 hour).

  • Pour the reaction mixture slowly onto a large volume of crushed ice with stirring. The nitrated product will precipitate.[1]

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.

Step 3: Deprotection (Hydrolysis) of Nitro-N-acetyl-o-toluidine
  • Place the dried nitrated intermediate in a round-bottom flask with an aqueous solution of sulfuric acid (e.g., 70%).[1]

  • Heat the mixture under reflux. Monitor the hydrolysis by TLC until the starting material has been consumed.[1]

  • Cool the solution and carefully neutralize it with a base (e.g., 10% NaOH solution) to precipitate the final nitro-o-toluidine product.[1]

  • Filter the product, wash with water, and dry.

  • Purify the resulting isomer mixture using column chromatography or fractional crystallization as needed.[1]

Visualizations

Workflow and Decision Making

G cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Logic Start o-Toluidine Step1 Step 1: Acetylation (Acetic Anhydride) Start->Step1 Step2 Step 2: Nitration (HNO₃ / H₂SO₄, 0-10 °C) Step1->Step2 Step3 Step 3: Hydrolysis (Aq. H₂SO₄, reflux) Step2->Step3 Step4 Step 4: Purification (Chromatography) Step3->Step4 End Purified Nitro-o-toluidine Isomers Step4->End check_yield Low Yield? cause_ox Oxidation Occurred check_yield->cause_ox yes cause_meta Meta-Isomer Formed check_yield->cause_meta yes cause_incomplete Incomplete Reaction check_yield->cause_incomplete yes check_color Dark/Tarry Mixture? check_color->cause_ox yes solution_protect Solution: Protect Amine via Acetylation cause_ox->solution_protect solution_temp Solution: Maintain Temp < 10 °C cause_ox->solution_temp cause_meta->solution_protect solution_tlc Solution: Monitor with TLC cause_incomplete->solution_tlc

Caption: Workflow for o-toluidine nitration and a troubleshooting decision tree.

Mechanism of Nitration

G cluster_generation Generation of the Electrophile (Nitronium Ion) cluster_attack Electrophilic Aromatic Substitution HNO3 HNO₃ Protonated_HNO3 H₂NO₃⁺ HNO3->Protonated_HNO3 + H2SO4 H₂SO₄ H2SO4->Protonated_HNO3 + HSO4_minus HSO₄⁻ H2SO4->HSO4_minus - H⁺ NO2_plus NO₂⁺ (Nitronium Ion) Protonated_HNO3->NO2_plus - H₂O H2O H₂O Protected_Toluidine N-acetyl-o-toluidine Sigma_Complex Sigma Complex (Carbocation Intermediate) Protected_Toluidine->Sigma_Complex + NO₂⁺ Product Nitro-N-acetyl-o-toluidine Sigma_Complex->Product - H⁺

Caption: Generation of the nitronium ion and its attack on the aromatic ring.

Safety Precautions
  • Corrosive and Oxidizing Hazards: Nitric acid and sulfuric acid are highly corrosive.[8][9] Nitric acid is also a strong oxidizer that can react violently with organic materials.[8][10] All manipulations must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton).[11]

  • Exothermic Reaction: The nitration reaction is highly exothermic and can become a runaway reaction if not properly controlled.[12] Strict adherence to low-temperature conditions and slow, dropwise addition of the nitrating agent is critical for safety.

  • Spill Management: Keep appropriate spill kits (e.g., sodium bicarbonate for neutralization) readily available.

  • Waste Disposal: Quench the reaction mixture by pouring it onto ice before neutralization. Dispose of all chemical waste according to your institution's hazardous waste guidelines.

References

Identifying impurities in 2-Methyl-5-(methylsulfonyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Identifying and Troubleshooting Impurities in the Synthesis of 2-Methyl-5-(methylsulfonyl)aniline

Welcome to the technical support guide for the synthesis of this compound (MSMA). This resource is designed for researchers, chemists, and process development professionals to proactively identify, troubleshoot, and mitigate common impurities encountered during the synthesis of this key intermediate. Our goal is to provide you with the causal understanding and practical methodologies needed to ensure the highest purity of your final compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the challenges you may face.

Category 1: Understanding Common Impurities & Their Origins

Question 1: What is a typical synthetic route for this compound, and what are the most common process-related impurities I should expect?

A prevalent and scalable synthetic route starts from 2-methylaniline (o-toluidine). The process generally involves several key transformations, each with a potential to generate specific impurities.

A common pathway involves the sulfonation of an N-protected 2-methylaniline, followed by conversion to the sulfonyl chloride, reaction with a methyl source, and final deprotection/reduction. A related route involves the nitration of a protected toluene derivative, followed by reduction of the nitro group to an amine.

Key Potential Impurities Include:

  • Positional Isomers: Such as 4-Methyl-3-(methylsulfonyl)aniline and 2-Methyl-3-(methylsulfonyl)aniline.

  • Unreacted Starting Materials: Residual 2-methylaniline or its protected forms.

  • Under-oxidized Intermediates: 2-Methyl-5-(methylthio)aniline (the sulfide) and 2-Methyl-5-(methylsulfinyl)aniline (the sulfoxide).

  • Over-sulfonated Byproducts: Disulfonic acid derivatives, which can form under harsh sulfonation conditions.[1]

  • Residual Acids/Bases: Sulfuric acid from sulfonation steps or bases used in workups.[2]

Question 2: What is the primary cause of positional isomer formation during the synthesis?

Positional isomers are one of the most challenging impurities to control and remove. Their formation is rooted in the principles of electrophilic aromatic substitution. The methyl group of 2-methylaniline is an ortho-, para-directing group. During sulfonation, the electrophile (SO₃ or a related species) will preferentially add to the positions activated by the methyl and amino groups.[3][4]

  • C5-Substitution (Desired): The primary target is the C5 position (para to the methyl group), which is sterically accessible.

  • C3-Substitution (Isomer): Some substitution can occur at the C3 position (ortho to the methyl group).

  • Other Isomers: While the amino group is a strong activator, its protonation in strong acid can convert it into a deactivating, meta-directing ammonium group, further complicating the regioselectivity.

Controlling reaction temperature and the nature of the sulfonating agent are critical to maximizing the yield of the desired 5-sulfonyl isomer.[1]

Category 2: Analytical & Detection Strategies

Question 3: How can I set up a robust HPLC method to separate this compound from its key impurities?

A well-developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for monitoring reaction progress and final product purity. Given the polar nature of the aniline and the sulfonyl group, a C18 column is a standard and effective choice.

Recommended Starting HPLC Method:

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the aniline is protonated, leading to sharper peaks.
Mobile Phase B Acetonitrile (MeCN)Standard organic modifier for reverse-phase chromatography.
Gradient 10% B to 90% B over 20 minA broad gradient is crucial for eluting both polar (starting materials, sulfoxides) and less polar (final product, isomers) compounds.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection (UV) 254 nmAromatic compounds typically exhibit strong absorbance at this wavelength.
Injection Vol. 5 µLA small volume minimizes peak broadening.

This method is a starting point and should be optimized for your specific impurity profile. A similar approach has been used for separating related aromatic sulfonyl compounds.[5]

Question 4: What are the expected mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) signatures for the target compound and its common impurities?

  • Mass Spectrometry (LC-MS): This is invaluable for confirming the identity of peaks observed in the HPLC chromatogram.

    • This compound: Expected [M+H]⁺ = 186.06

    • Positional Isomers: Will have the same m/z as the parent compound. Retention time is key for differentiation.

    • Sulfide Intermediate (C₈H₁₁NS): Expected [M+H]⁺ = 154.07

    • Sulfoxide Intermediate (C₈H₁₁NOS): Expected [M+H]⁺ = 170.06

  • ¹H NMR Spectroscopy: Provides structural confirmation. For the target compound, expect characteristic peaks for the two methyl groups (one on the ring, one on the sulfone) and distinct aromatic proton splitting patterns that can help differentiate isomers.

Category 3: Troubleshooting & Remediation

Question 5: My final product has a persistent yellow or brown color. What is the likely cause and how can I remove it?

A persistent color often indicates the presence of trace, highly conjugated impurities or oxidation byproducts.

  • Potential Cause: Oxidation of the aniline functional group is a common cause. Anilines, especially on an electron-deficient ring, can be susceptible to air oxidation over time, forming colored impurities.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure the final steps of the synthesis, particularly after the amine is deprotected, are performed under an inert atmosphere (e.g., Nitrogen or Argon).

    • Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., isopropanol or ethyl acetate) and treat with a small amount of activated carbon. Heat the mixture gently, then filter through celite to remove the carbon and adsorbed impurities.

    • Recrystallization: This is the most effective method for purification.

Question 6: How do I effectively remove the sulfide and sulfoxide intermediates from my final product?

If the oxidation of the thioether intermediate to the sulfone is incomplete, you will see these impurities.

  • Strategy 1: Drive the Oxidation to Completion: Before workup, re-subject the crude mixture to the oxidation conditions for a longer period or with a slight excess of the oxidizing agent. Monitor by TLC or HPLC until the sulfide/sulfoxide spots are consumed.

  • Strategy 2: Selective Recrystallization: The sulfone is typically more crystalline and often has different solubility properties than the corresponding sulfide or sulfoxide. A carefully chosen recrystallization solvent system can effectively leave the more soluble intermediates in the mother liquor.

    Recommended Recrystallization Protocol:

    • Dissolve the crude solid in a minimal amount of hot isopropanol.

    • If the solid does not fully dissolve, add toluene dropwise until a clear solution is achieved.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

    • Collect the crystals by filtration and wash with a small amount of cold heptane.

    • Dry the purified crystals under vacuum.[2]

Visual Workflow Guides

To better illustrate the processes described, the following diagrams outline the key workflows.

General Synthesis & Impurity Analysis Workflow

This diagram shows the overarching process from synthesis to a pure, verified final product.

cluster_synthesis Synthesis Phase cluster_analysis Analysis & Purification Start Starting Materials (e.g., 2-Methylaniline) Reaction Key Transformation (e.g., Sulfonation/Oxidation) Start->Reaction Workup Aqueous Workup & Solvent Extraction Reaction->Workup Crude Crude Product Isolation Workup->Crude TLC_HPLC Initial Purity Check (TLC / HPLC-UV) Crude->TLC_HPLC ID Impurity Identification (LC-MS) TLC_HPLC->ID Purify Purification Step (Recrystallization) ID->Purify Purity < Specification QC Final QC Analysis (HPLC, NMR, MS) ID->QC Purity > Specification Purify->QC Final Pure 2-Methyl-5- (methylsulfonyl)aniline QC->Final

Caption: Overall workflow from synthesis to final quality control.
Troubleshooting Logic for Unexpected HPLC Peaks

Use this decision tree when an unexpected peak appears in your chromatogram.

cluster_investigate Investigation cluster_classify Classification cluster_action Action Start Unexpected Peak in HPLC CheckMS Run LC-MS Analysis Start->CheckMS CompareMW Compare [M+H]⁺ to Expected Impurities CheckMS->CompareMW IsIsomer m/z matches Parent? CompareMW->IsIsomer IsIntermediate m/z matches Sulfide/Sulfoxide? IsIsomer->IsIntermediate No ActionIsomer Optimize Reaction Regioselectivity IsIsomer->ActionIsomer Yes IsStarting m/z matches Starting Material? IsIntermediate->IsStarting No ActionIntermediate Force Reaction to Completion IsIntermediate->ActionIntermediate Yes ActionStarting Optimize Stoichiometry & Reaction Time IsStarting->ActionStarting Yes ActionUnknown Further Structural Elucidation (e.g., NMR) IsStarting->ActionUnknown No

Caption: Decision tree for identifying unknown HPLC impurities.

References

Technical Support Center: Purifying Aromatic Amines by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of aromatic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these essential compounds. Aromatic amines are foundational in numerous industries, including pharmaceuticals and dyes, but their purification is often complicated by their reactivity, toxicity, and specific solubility profiles.[1][2][3]

This document moves beyond simple protocols to provide a deeper understanding of the principles at play, offering field-proven insights to troubleshoot common issues and optimize your results.

Core Principles: The Science of Recrystallization

Recrystallization is a powerful purification technique that leverages differences in solubility to separate a target compound from its impurities.[4][5] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[6] By dissolving an impure solid in a minimal amount of hot solvent to create a saturated solution, and then allowing it to cool slowly, the desired compound will preferentially crystallize out, leaving impurities behind in the solution (the "mother liquor").[4][7]

The quality of the final product hinges on the slow, deliberate formation of a crystal lattice, which naturally excludes molecules that do not fit its structure—namely, impurities.[4]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} enddot Caption: General workflow for the recrystallization of aromatic amines.

Part 1: Solvent Selection - The Critical First Step

The success of any recrystallization is overwhelmingly dependent on the choice of solvent. For aromatic amines, with their unique electronic and structural properties, this step is paramount.

Frequently Asked Questions: Solvent Selection

Q1: What makes a solvent "good" for recrystallizing an aromatic amine?

An ideal solvent must meet several criteria:

  • Temperature Coefficient: It must dissolve the amine readily at high temperatures but poorly at low temperatures.[4] This differential is the driving force of the entire process.

  • Inertness: The solvent must not react with the amine.[4] Given that amines are basic, acidic solvents should be used with caution or intentionally to form a salt for purification.[8][9] Primary amines can also react with ketone solvents like acetone.[10]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor).[4]

  • Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the aromatic amine to prevent the compound from "oiling out" (melting instead of dissolving).[11] A lower boiling point also facilitates easier removal during the drying phase.[11]

  • Safety: The solvent should have low toxicity and flammability.[11]

Q2: Which solvents are a good starting point for aromatic amines?

Aromatic amines possess moderate polarity due to the nitrogen lone pair and the aromatic ring.[10] Therefore, solvents of similar polarity are often effective. The principle of "like dissolves like" is a useful guide.[12]

  • Common Single Solvents: Water, ethanol, methanol, ethyl acetate, and toluene are frequent choices.[11][13] Amines capable of hydrogen bonding may be recrystallized from water or alcohols.[11][14][15]

  • Solvent Pairs: When no single solvent is ideal, a mixed-solvent system is used.[15] This typically involves a "good" solvent in which the amine is highly soluble and a "poor" or "anti-solvent" in which it is not. Common pairs include ethanol/water, hexane/ethyl acetate, and methanol/dichloromethane.[15][16][17]

Q3: How do I experimentally determine the best solvent?

  • Place a small amount (20-30 mg) of your crude aromatic amine into several test tubes.

  • To each tube, add a different potential solvent dropwise (0.5 mL at a time).

  • Observe the solubility at room temperature. A suitable solvent should not dissolve the compound in the cold.[4]

  • Gently heat the tubes that showed poor solubility at room temperature. A good solvent will dissolve the amine completely at or near its boiling point.

  • Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath.

  • The best solvent is the one that dissolves the amine when hot and yields a large quantity of pure-looking crystals upon cooling.

Data Table: Common Solvents for Aromatic Amine Recrystallization
SolventBoiling Point (°C)PolarityKey Considerations for Aromatic Amines
Water100HighGood for amines with H-bonding capability (e.g., aniline, aminophenols).[11][18] High boiling point can sometimes lead to oiling out.
Ethanol78Medium-HighExcellent general-purpose solvent for many aromatic amines. Often used in a pair with water.[11]
Methanol65Medium-HighSimilar to ethanol but with a lower boiling point. Good miscibility for solvent pairs.[11]
Ethyl Acetate77MediumEffective for moderately polar amines. Can be paired with hexanes.[11]
Toluene111LowGood for less polar aromatic amines. High boiling point requires caution.[11]
Hexanes / Heptane69 / 98Very LowTypically used as the "anti-solvent" in a pair with a more polar solvent like ethyl acetate or dichloromethane.[13][17]

Part 2: Troubleshooting Guide

Even with careful planning, unexpected issues can arise. This section addresses the most common problems encountered during the recrystallization of aromatic amines in a question-and-answer format.

Problem 1: My solution has cooled, but no crystals have formed.

  • Underlying Cause A: Excessive Solvent. This is the most frequent reason for crystallization failure.[19] If the solution is not saturated upon cooling, the amine will simply remain dissolved.

    • Solution: Gently heat the solution to boil off a portion of the solvent.[20][21] Allow it to cool again. Be patient; this may need to be done in small increments until you find the right concentration.

  • Underlying Cause B: Supersaturation. Sometimes a solution can cool below its saturation point without forming crystals because the initial energy barrier for nucleation (crystal formation) has not been overcome.[22]

    • Solution 1 (Induce Nucleation): Scratch the inner wall of the flask at the surface of the liquid with a glass stirring rod. The microscopic rough edges of the scratch provide a surface for the first crystals to form.[6][21][22]

    • Solution 2 (Seeding): If you have a small crystal of the pure product, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[6][21][22]

    • Solution 3 (Force Precipitation): Place the flask in an ice-water bath to dramatically lower the amine's solubility.[4][22] This should be a last resort, as rapid crystallization can trap impurities.

Problem 2: My aromatic amine has separated as an oil, not a solid ("Oiling Out").

  • Underlying Cause A: Low Melting Point. Oiling out occurs when the saturated solution is cooled to a temperature that is still above the melting point of your compound.[21][23] Instead of crystallizing, it separates as a liquid phase. This is common if the solvent's boiling point is high or if the amine is significantly impure, causing melting point depression.[21][24]

    • Solution 1: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation temperature. Allow the solution to cool much more slowly.[20][21] Insulating the flask can help.

    • Solution 2: Select a different solvent with a lower boiling point.[11]

  • Underlying Cause B: Kinetic Hindrance. The molecules may be struggling to align into a crystal lattice, favoring the disordered liquid state.[23]

    • Solution: After redissolving the oil by heating, try vigorous stirring while the solution cools. This can sometimes provide the energy needed to initiate crystallization over oiling. Seeding the solution just as it begins to become cloudy can also direct the process toward crystallization.

dot graph TD { rankdir=TB; node [shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; edge [color="#34A853"];

} enddot Caption: Decision tree for troubleshooting the "oiling out" phenomenon.

Problem 3: My crystals or solution are colored, but the pure compound should be colorless.

  • Underlying Cause: Oxidation or Highly Colored Impurities. Aromatic amines are notoriously susceptible to air oxidation, which produces highly colored, often polymeric, impurities.[8][14][25] Aniline itself, for example, is colorless when pure but quickly turns brown upon exposure to air.[25]

    • Solution: Use decolorizing carbon (activated charcoal). After dissolving your crude amine in the hot solvent, add a very small amount (a spatula tip) of activated charcoal to the solution. The charcoal has a high surface area that adsorbs the colored impurities.[4][18] Keep the solution hot for a few minutes, then remove the charcoal and any other insoluble impurities via hot filtration before allowing the solution to cool.[26]

Problem 4: My final yield of pure crystals is very low.

  • Underlying Cause A: Using the Minimum Hot Solvent. The most common mistake leading to low recovery is using too much solvent, which keeps a significant portion of your product dissolved even when cold.[22]

    • Solution: Precision is key. Use the absolute minimum amount of boiling solvent required to just dissolve the crude solid.[22] It is better to add solvent in small portions, allowing the solution to return to a boil each time, than to add too much at once.

  • Underlying Cause B: Premature Crystallization. The compound crystallized in the funnel during hot filtration.

    • Solution: This happens when the apparatus cools down.[20] To prevent this, use a stemless or short-stemmed funnel, and pre-heat the funnel by pouring some hot solvent through it before filtering your main solution. Keeping the receiving flask on the hotplate to allow hot solvent vapors to heat the funnel is also an effective technique.

  • Underlying Cause C: Over-Washing. Dissolving the product during the washing step.

    • Solution: Always wash the collected crystals with a minimal amount of ice-cold solvent.[4][15][22] The solvent must be cold to minimize its ability to dissolve your pure crystals.

Part 3: Safety and Special Handling for Aromatic Amines

Authoritative Grounding: Aromatic amines are toxic and require stringent safety protocols. Many are classified as known or suspected carcinogens and can be readily absorbed through the skin.[1][2][3][10][27]

  • Personal Protective Equipment (PPE): Always wear appropriate gloves (check compatibility charts), safety goggles, and a lab coat.[28][29]

  • Ventilation: All manipulations involving aromatic amines, especially when heating, must be performed in a certified chemical fume hood.[28]

  • Storage: Store aromatic amines in well-sealed containers, protected from light and air to prevent oxidation.[28][29]

  • Disposal: Dispose of all waste, including the mother liquor, according to your institution's hazardous waste guidelines.[3][29]

References

Technical Support Center: Column Chromatography Protocols for 2-Methyl-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methyl-5-(methylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on column chromatography protocols for this compound. Here, you will find not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and adapt these methods for your specific needs.

Understanding the Molecule: this compound

This compound is a moderately polar aromatic amine. Its structure, featuring a primary amine, a methyl group, and a methylsulfonyl group, dictates its chromatographic behavior. The amine group is basic and can interact strongly with the acidic silanol groups on standard silica gel, potentially leading to peak tailing and poor recovery. The methylsulfonyl group is polar and a hydrogen bond acceptor, contributing to the overall polarity of the molecule. A predicted LogP value of approximately 1.4 for the hydrochloride salt suggests a compound with significant polarity.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₈H₁₁NO₂S--INVALID-LINK--[1]
Molecular Weight185.24 g/mol --INVALID-LINK--[1]
AppearanceSolid--INVALID-LINK--
Melting Point117-118 °C--INVALID-LINK--
Predicted LogP (HCl salt)1.40252--INVALID-LINK--[2]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for the purification of this compound?

A1: Standard silica gel (60 Å, 230-400 mesh) is a good starting point. However, due to the basicity of the aniline group, you may encounter issues with peak tailing. To mitigate this, consider the following:

  • Deactivated Silica Gel: You can deactivate the silica gel by preparing a slurry with your mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1% v/v). This will cap the acidic silanol groups and improve peak shape.

  • Alumina (Neutral or Basic): For compounds that are particularly sensitive to acidic conditions, neutral or basic alumina can be an excellent alternative to silica gel.

  • Amine-Functionalized Silica: For routine purifications, using a commercially available amine-functionalized silica gel can provide excellent results with minimal tailing.

Q2: How do I choose the right mobile phase (eluent)?

A2: The key is to find a solvent system that provides a good retention factor (Rf) of 0.2-0.4 for the target compound on a TLC plate. Given the moderate polarity of this compound, start with a mixture of a non-polar and a polar solvent.

  • Recommended Starting Systems:

    • Hexane/Ethyl Acetate (e.g., start with a 1:1 ratio and adjust as needed).

    • Dichloromethane/Methanol (e.g., start with 98:2 and increase the methanol percentage if the Rf is too low).

  • Adding a Modifier: To improve peak shape and reduce tailing, it is highly recommended to add a small amount of a basic modifier to your eluent system, such as:

    • Triethylamine (TEA): 0.1% to 1% (v/v) is a common and effective choice.

    • Ammonium Hydroxide: A few drops in the mobile phase can also be effective, especially when using more polar solvent systems like dichloromethane/methanol.

Q3: My compound is not very soluble in the mobile phase. How should I load it onto the column?

A3: This is a common issue with polar compounds. There are two main methods for loading your sample:

  • Wet Loading: Dissolve your crude product in the minimum amount of the initial mobile phase. If it doesn't dissolve well, you can use a slightly more polar solvent (e.g., a small amount of dichloromethane or ethyl acetate), but keep the volume to an absolute minimum to avoid broadening the initial band.

  • Dry Loading: This is the preferred method for compounds with low solubility in the eluent. Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution and evaporate the solvent completely on a rotary evaporator until you have a free-flowing powder. Carefully add this powder to the top of your packed column.

Q4: How can I visualize the compound on a TLC plate?

A4: this compound has an aromatic ring and should be visible under a UV lamp (254 nm). For further visualization, you can use a staining solution. A general-purpose stain like potassium permanganate can be effective.

Experimental Workflow: Column Chromatography of this compound

This protocol provides a general procedure that should be optimized based on TLC analysis of your specific crude material.

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_post Post-Purification TLC 1. TLC Analysis (e.g., 1:1 Hexane:EtOAc + 0.5% TEA) Solvent 2. Prepare Mobile Phase (e.g., 2L of 7:3 Hexane:EtOAc + 10mL TEA) TLC->Solvent Column 3. Pack Column (Slurry pack with silica gel in mobile phase) Solvent->Column Dissolve 4a. Wet Loading: Dissolve crude in minimal solvent Dry 4b. Dry Loading: Adsorb crude onto silica gel Load 5. Load Sample onto Column Dissolve->Load Dry->Load Elute 6. Elute with Mobile Phase Load->Elute Collect 7. Collect Fractions Elute->Collect Monitor 8. Monitor Fractions by TLC Collect->Monitor Combine 9. Combine Pure Fractions Monitor->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate Analyze 11. Analyze Purified Product (NMR, LC-MS, etc.) Evaporate->Analyze

Caption: Workflow for the column chromatography purification of this compound.

Step-by-Step Protocol
  • Thin-Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a TLC chamber with a starting solvent system, for example, 1:1 Hexane:Ethyl Acetate with 0.5% triethylamine.

    • Visualize the plate under UV light.

    • Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for the desired product. This will be your starting mobile phase for the column.

  • Column Preparation:

    • Select a glass column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in your chosen mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Follow either the wet or dry loading procedure as described in the FAQs. For dry loading, ensure the silica with your adsorbed compound is carefully added to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting fractions in test tubes.

    • Maintain a constant flow rate. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.

  • Monitoring and Product Isolation:

    • Spot the collected fractions on a TLC plate alongside a reference spot of your starting material.

    • Identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guide

ProblemPossible Cause(s)Solution(s)
Poor Separation (Overlapping Bands) - Incorrect mobile phase: The polarity may be too high, causing all components to elute too quickly. - Column overloading: Too much sample was loaded onto the column. - Poor column packing: Channeling in the silica gel.- Optimize the mobile phase: Use a less polar solvent system as determined by TLC. - Reduce the sample load: Use a larger column or less crude material. - Repack the column: Ensure the silica gel is packed uniformly without cracks or air bubbles.
Peak Tailing - Strong interaction with silica: The basic aniline group is interacting with acidic silanol groups. - Compound is unstable on silica. - Add a basic modifier: Incorporate 0.1-1% triethylamine or a few drops of ammonium hydroxide into your mobile phase.[3] - Use an alternative stationary phase: Consider neutral alumina or amine-functionalized silica. - Perform a quick filtration: If the compound is very unstable, a short plug of silica might be better than a long column.
Compound Not Eluting from the Column - Mobile phase is not polar enough. - Compound precipitated on the column. - Increase the polarity of the mobile phase: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate or methanol). - Ensure solubility: If using wet loading, ensure the compound is fully dissolved. If solubility is low, use the dry loading method.
Cracked or Dry Column Bed - The solvent level dropped below the top of the silica gel. - This is often irreversible and requires repacking the column. Always keep the silica gel bed wet with the mobile phase.

References

Preventing oxidation of aniline compounds during purification

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of aniline and its derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Aniline and its derivatives are foundational building blocks in pharmaceutical and chemical synthesis, but their inherent sensitivity to oxidation presents a significant challenge during purification.[1] Freshly purified aniline is typically a colorless or slightly yellow oil, but exposure to air and light can cause it to darken, forming colored impurities that can compromise experimental outcomes.[1][2]

This resource combines fundamental chemical principles with field-proven protocols to help you maintain the integrity of your compounds and achieve reliable, high-purity results.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental principles behind aniline oxidation.

Q1: Why are aniline compounds so susceptible to oxidation?

A1: The high susceptibility of aniline to oxidation stems from the electron-donating nature of its amino (-NH₂) group. This group increases the electron density of the aromatic ring, making the molecule more easily oxidized (i.e., more prone to losing electrons).[1][3] Factors like exposure to atmospheric oxygen, light, elevated temperatures, and the presence of metal ions can all initiate or accelerate this process.[2][4] The oxidation can lead to a variety of colored byproducts, including nitrobenzenes, quinones, azobenzenes, and polymeric materials like polyaniline.[1][5]

Q2: What are the first visual signs of aniline oxidation?

A2: The most common and immediate sign of oxidation is a distinct color change.[6] A pure aniline compound is typically colorless to pale yellow.[2] Upon oxidation, the sample will gradually darken, turning yellow, red, brown, or even black due to the formation of highly colored polymeric and oxidized impurities.[1][2][7][8]

Q3: How does pH affect the stability of aniline during purification?

A3: The pH of the medium plays a critical role in the stability of aniline. Aniline is a weak base with a pKaH of about 4.6.[1] At very low pH, the amine group is protonated to form the anilinium ion (-NH₃⁺). This positively charged group is electron-withdrawing, which deactivates the aromatic ring and makes it significantly less susceptible to oxidation. Conversely, in neutral to alkaline conditions (pH > 7), the aniline exists as the free base, which is electron-rich and readily oxidized.[9] Therefore, maintaining acidic conditions, when compatible with the purification method, can be an effective strategy to prevent oxidation.

Q4: Can my purification solvents contribute to the oxidation of my aniline compound?

A4: Absolutely. Solvents, particularly ethers (like THF, diethyl ether) and some hydrocarbons (like cyclohexene), can form explosive peroxides over time when exposed to air and light. These peroxides are potent oxidizing agents that can readily degrade sensitive compounds like anilines. It is crucial to use freshly distilled or peroxide-free solvents for purification. A simple test for peroxides should be a standard preliminary step.[10]

Part 2: Troubleshooting Guide - Diagnosing and Solving Purification Issues

This section is designed in a problem-and-solution format to address specific issues you may encounter during your experiments.

Issue 1: My aniline sample turned dark brown during column chromatography.

  • Potential Cause 1: Oxygen in the Solvent/Silica. The mobile phase and the silica gel can have dissolved oxygen, which oxidizes the aniline as it moves through the column.

  • Troubleshooting Steps & Solutions:

    • Degas Solvents: Before preparing your mobile phase, thoroughly degas the solvents. This can be done by sparging with an inert gas (nitrogen or argon) for 15-20 minutes, or by using a sonicator bath under vacuum.

    • Use an Inert Atmosphere: Pack and run the column under a positive pressure of nitrogen or argon. This prevents atmospheric oxygen from coming into contact with your compound.

    • Add a Volatile Base: For silica gel chromatography, adding a small amount (e.g., 0.1-1%) of a volatile base like triethylamine to the mobile phase can help. While this seems counterintuitive to the pH stability discussion, the acidic nature of silica can sometimes promote degradation, and the triethylamine can help to passivate the silica and improve recovery.[11]

Issue 2: My final product shows new, colored spots on the TLC plate that were not in the crude material.

  • Potential Cause: On-Column Oxidation. This is a classic sign that the aniline derivative is oxidizing while on the stationary phase.

  • Troubleshooting Steps & Solutions:

    • Speed is Key: Do not let the compound sit on the column for extended periods. Prepare everything in advance so you can load, run, and collect your fractions efficiently.

    • Solvent Purity Check: Test your solvents for peroxides. If positive, either use a fresh bottle of anhydrous solvent or pass the solvent through a column of activated alumina to remove peroxides.[12]

    • Consider a Different Stationary Phase: If the problem persists with silica, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 for reverse-phase chromatography.

Issue 3: The yield of my purified aniline is significantly lower than expected.

  • Potential Cause: Polymerization and Irreversible Adsorption. The colored oxidation products of anilines are often polymeric and can irreversibly stick to the silica gel, appearing as a dark band at the top of the column that does not move.[7][8]

  • Troubleshooting Steps & Solutions:

    • Pre-Purification Wash: If your crude aniline is already dark, consider a simple workup step before chromatography. Dissolve the crude material in a suitable solvent (e.g., ethyl acetate), wash it with a mild reducing agent solution like aqueous sodium bisulfite or sodium thiosulfate, then with brine. Dry the organic layer and concentrate it. This can remove a significant portion of the oxidized impurities.

    • Distillation as an Alternative: For thermally stable anilines, vacuum distillation is an excellent method to separate the desired monomer from non-volatile polymeric impurities.[8] This is often the preferred method for purifying aniline itself.[13] Adding a small amount of zinc dust to the distillation flask can also help prevent oxidation during heating.[14]

Part 3: Key Protocols and Preventative Strategies

This section provides detailed, step-by-step instructions for essential preventative techniques.

Protocol 1: Testing Solvents for Peroxides

Objective: To ensure solvents used for purification are free of oxidizing peroxide impurities.

Materials:

  • Solvent to be tested

  • Glacial acetic acid

  • Potassium iodide (KI), solid or 5% aqueous solution

  • Starch solution (optional, for higher sensitivity)

  • Test tube

Procedure:

  • Add 1 mL of the solvent to be tested to a clean test tube.

  • Add 1 mL of glacial acetic acid.[10]

  • Add about 0.1 g of solid KI or a few drops of a freshly prepared 5% aqueous KI solution.[15]

  • Stopper the tube and shake for 30 seconds.

  • Observation:

    • No color change (or very faint yellow): Peroxide levels are low. The solvent is safe to use.

    • Yellow color: Indicates the presence of peroxides.

    • Brown color: Indicates a high and potentially dangerous concentration of peroxides.[10][15]

  • Confirmation (Optional): Add one drop of a saturated aqueous starch solution. A blue or purple color confirms the presence of iodine, formed by the reaction of peroxides with iodide.

If peroxides are detected, the solvent must be treated or discarded.

Protocol 2: Purification via Column Chromatography Under an Inert Atmosphere

Objective: To perform flash chromatography while minimizing exposure of the aniline compound to atmospheric oxygen.

Materials:

  • Glass chromatography column

  • Silica gel (or other stationary phase)

  • Degassed mobile phase solvents

  • Nitrogen or Argon gas source with a regulator

  • Schlenk line or manifold with bubbler

  • Cannula or dropping funnel

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Slurry Packing: In a beaker, prepare a slurry of silica gel in the initial mobile phase.

  • Column Packing: With the stopcock closed, pour the slurry into the column. Open the stopcock to drain some solvent, and tap the column gently to ensure even packing. Add a layer of sand to the top of the silica bed.

  • Inert Atmosphere Setup:

    • Secure the column to a stand.

    • Attach a gas inlet adapter to the top of the column.

    • Connect the adapter to the inert gas line via tubing. Set the regulator to a low positive pressure (a slow bubble rate in the bubbler).

    • Allow the inert gas to flow through the column for 10-15 minutes to displace any air.

  • Sample Loading:

    • Dissolve your aniline compound in a minimal amount of the mobile phase.

    • Briefly remove the gas inlet, load the sample onto the top of the silica bed using a pipette, and then quickly replace the gas inlet.

    • Alternatively, for less soluble compounds, pre-adsorb the compound onto a small amount of silica gel, allow the solvent to evaporate, and carefully add the dry powder to the top of the column.

  • Elution and Collection:

    • Add the degassed mobile phase to the top of the column via a cannula or a pressure-equalizing dropping funnel.

    • Apply gentle positive pressure from the inert gas source to control the flow rate.

    • Collect fractions as you normally would.

Diagram: Workflow for Troubleshooting Aniline Purification

G start Start: Aniline Purification discoloration Product Discolored or Yield is Low? start->discoloration check_solvent Step 1: Test Solvents for Peroxides discoloration->check_solvent Yes success Success: Pure Product discoloration->success No peroxides_found Peroxides Present? check_solvent->peroxides_found treat_solvent Treat or Replace Solvent peroxides_found->treat_solvent Yes use_inert Step 2: Use Inert Atmosphere & Degassed Solvents peroxides_found->use_inert No treat_solvent->use_inert problem_persists Problem Persists? use_inert->problem_persists consider_alt Step 3: Consider Alternatives - Change Stationary Phase - Pre-purification Wash - Vacuum Distillation problem_persists->consider_alt Yes problem_persists->success No end End consider_alt->end success->end

Caption: A decision-making workflow for troubleshooting common issues in aniline purification.

Part 4: Data Summary and Advanced Considerations

Table 1: Comparison of Preventative Strategies
StrategyPrinciple of ActionBest ForProsCons
Inert Atmosphere Exclusion of atmospheric oxygen.[3]All purification methods (chromatography, distillation, filtration).Highly effective; does not introduce new reagents.Requires specialized glassware (e.g., Schlenk line) and technique.
Use of Antioxidants Sacrificial agent that is oxidized preferentially.[6]Storage or reactions.Can provide long-term stability.Must be removed later; potential for side reactions.
pH Control (Acidic) Protonation of the amine to form the less reactive anilinium salt.Aqueous workups; specific types of chromatography.Very effective at preventing oxidation.Not suitable for base-sensitive compounds; may affect chromatographic retention.
Vacuum Distillation Separation from non-volatile polymeric impurities at a lower temperature.[8]Thermally stable, liquid anilines.Excellent for removing polymers; yields very pure product.[8]Not suitable for thermally labile or solid compounds.
Solvent Purity Control Removal of peroxide initiators.All solution-phase work.Prevents a major source of oxidation; good lab practice.Requires testing and potential pre-treatment of solvents.
Advanced Topic: The Role of Metal Contaminants

Trace metal ions, often originating from catalysts used in synthesis (e.g., iron, copper), can act as potent catalysts for the oxidation of anilines.[1][5] If you suspect metal contamination is an issue, consider washing your crude product with a solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) during an aqueous workup to sequester the metal ions.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of Aniline Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Aniline and its derivatives are foundational pillars in the edifice of modern organic synthesis. Their utility spans from being crucial building blocks for pharmaceuticals and agrochemicals to serving as versatile precursors for a myriad of functional group transformations and complex molecular architectures. The reactivity and synthetic utility of an aniline derivative are profoundly influenced by the nature and position of substituents on the aromatic ring. This guide provides a comparative analysis of aniline derivatives in several key organic synthesis reactions, offering insights into how electronic and steric effects govern their performance. This analysis is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Role of Aniline Derivatives in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-nitrogen bonds. Aniline derivatives, particularly haloanilines, are pivotal substrates in these transformations. The choice of the aniline derivative, especially the nature and position of substituents, can dramatically impact reaction efficiency.

Suzuki-Miyaura Coupling: The Influence of Electronic and Steric Effects

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The electronic nature of the aniline substituent significantly influences the reaction outcome. Generally, electron-donating groups (EDGs) on the aniline ring enhance the rate of oxidative addition, the often rate-determining step, leading to higher yields. Conversely, electron-withdrawing groups (EWGs) can decrease the electron density of the aromatic ring, making oxidative addition more challenging.

Comparative Analysis of Substituted Bromoanilines in Suzuki-Miyaura Coupling:

Aniline DerivativeSubstituent PositionElectronic NatureTypical Yield (%)Observations
4-BromoanilineparaNeutral85-95Reference substrate with good reactivity.
4-Bromo-2-methylanilineorthoEDG (weak)75-85Steric hindrance from the ortho-methyl group can slightly lower the yield compared to the unsubstituted analog.
2-Bromo-4-methylanilineparaEDG (weak)80-90The para-methyl group has a less pronounced steric effect, and the electronic donating effect can be beneficial.
4-Bromo-2,6-dimethylanilineortho, orthoEDG (moderate)50-70Significant steric hindrance from two ortho-methyl groups drastically reduces the yield.[1]
4-Bromo-3-methoxyanilinemetaEDG (strong)90-98The strong electron-donating methoxy group at the meta position enhances reactivity.
4-Bromo-3-nitroanilinemetaEWG (strong)60-75The strong electron-withdrawing nitro group deactivates the ring, leading to lower yields.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoaniline with Phenylboronic Acid

Materials:

  • 4-Bromoaniline (1.0 mmol, 172 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromoaniline, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water via syringe.

  • Stir the reaction mixture vigorously at 100 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-aminobiphenyl.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) (Palladacycle) B->C D Transmetalation C->D Ar'-B(OR)2 Base E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' (Product) F->G

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Navigating Steric and Electronic Constraints

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reaction is highly sensitive to both the electronic and steric properties of the aniline derivative. Electron-rich anilines generally react faster, while electron-poor anilines can be more challenging coupling partners. Steric hindrance, particularly at the ortho position, can significantly impede the reaction.

Comparative Analysis of Substituted Chloroanilines in Buchwald-Hartwig Amination:

Aniline DerivativeCoupling AmineElectronic/Steric NatureTypical Yield (%)Observations
4-ChloroanilineMorpholineNeutral90-98A standard substrate that couples efficiently.
2-Chloro-6-methylanilineMorpholineSterically hindered70-80The ortho-methyl group reduces the yield due to steric hindrance.[1]
4-Chloro-2-methylanilineMorpholineEDG (weak)85-95The ortho-methyl group has a steric effect, but the para-chloro is the reactive site.
2,6-Diisopropylaniline2-Chloro-1,3,5-triisopropylbenzeneHighly sterically hindered96Despite extreme steric hindrance on both partners, specialized ligands enable high yields.[1][2]
4-Chloro-3-nitroanilineAnilineEWG (strong)50-65The strong electron-withdrawing nitro group significantly deactivates the aryl chloride.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloroaniline with Aniline

Materials:

  • 4-Chloroaniline (1.0 mmol, 127.5 mg)

  • Aniline (1.2 mmol, 112 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg)

  • XPhos (0.04 mmol, 19 mg)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, to an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add 4-chloroaniline and aniline to the flask.

  • Add anhydrous toluene.

  • Seal the flask and bring it out of the glovebox.

  • Stir the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography to yield diphenylamine.[3]

Mechanistic Insights: The Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_1 Catalytic Cycle A Pd(0)L (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L) B->C D Amine Coordination & Deprotonation C->D HNR'R'' Base E Ar-Pd(II)-NR'R''(L) D->E F Reductive Elimination E->F F->A Regeneration G Ar-NR'R'' (Product) F->G

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[4]

Aniline Derivatives in the Synthesis of Heterocycles

Aniline derivatives are indispensable precursors for the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.

Friedländer Annulation for Quinolines

The Friedländer synthesis is a classical method for constructing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. The electronic properties of the aniline derivative can influence the rate of the initial condensation and the subsequent cyclization.

Comparative Analysis of Substituted 2-Aminoacetophenones in Friedländer Synthesis:

2-Aminoacetophenone DerivativeMethylene CompoundElectronic Nature of SubstituentTypical Yield (%)Observations
2-AminoacetophenoneEthyl acetoacetateNeutral85-95Standard substrate, provides good yields.
2-Amino-5-chloroacetophenoneEthyl acetoacetateEWG (weak)90-98The electron-withdrawing chloro group can facilitate the cyclization step.
2-Amino-5-methylacetophenoneEthyl acetoacetateEDG (weak)80-90The electron-donating methyl group can slightly decrease the electrophilicity of the carbonyl, potentially slowing the initial condensation.
2-Amino-5-nitroacetophenoneEthyl acetoacetateEWG (strong)70-80The strongly deactivating nitro group can hinder the reaction.

Experimental Protocol: Friedländer Synthesis of 2,4-Dimethylquinoline

Materials:

  • 2-Aminoacetophenone (1.0 mmol, 135 mg)

  • Acetone (5.0 mmol, 290 mg)

  • Potassium hydroxide (0.2 mmol, 11.2 mg)

  • Ethanol (5 mL)

Procedure:

  • In a round-bottom flask, dissolve 2-aminoacetophenone and potassium hydroxide in ethanol.

  • Add acetone and reflux the mixture for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography to obtain 2,4-dimethylquinoline.

Reaction Workflow: Friedländer Annulation

Friedlander_Workflow cluster_2 Synthesis Workflow Start 2-Aminoaryl Ketone + α-Methylene Ketone Step1 Aldol Condensation Start->Step1 Intermediate1 β-Hydroxy Ketone Intermediate Step1->Intermediate1 Step2 Cyclization & Dehydration Intermediate1->Step2 Product Quinoline Derivative Step2->Product

Caption: Simplified workflow for the Friedländer quinoline synthesis.

Conclusion

The judicious selection of aniline derivatives is paramount for the success of a wide range of organic transformations. As demonstrated, the electronic and steric properties of substituents on the aniline ring exert a profound influence on the reactivity and yield of cross-coupling reactions and heterocyclic syntheses. This guide provides a framework for understanding these effects, supported by comparative data and detailed experimental protocols. By leveraging this knowledge, researchers can optimize their synthetic strategies, leading to more efficient and successful outcomes in the development of novel molecules for various applications.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Aniline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of aniline and its related compounds is a critical aspect of quality control and regulatory compliance. Aniline is a key starting material and a potential process-related impurity in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its reliable measurement is paramount to ensuring the safety and efficacy of the final drug product. This guide provides an in-depth comparison of common analytical methods for aniline, focusing on the principles and practical application of cross-validation to ensure data integrity across different analytical platforms.

The Imperative of Method Cross-Validation

In the regulated pharmaceutical environment, analytical methods are not static. As technology evolves, methods are updated, transferred between laboratories, or replaced. Cross-validation is the formal process of comparing two or more distinct analytical methods to demonstrate that they provide equivalent results. This is not merely a procedural formality but a cornerstone of scientific rigor, ensuring consistency and reliability of data throughout the lifecycle of a drug product. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on the validation of analytical procedures, which form the basis for cross-validation principles.[2][3][4][5][6][7][8][9]

Overview of Predominant Analytical Methods for Aniline

The choice of an analytical method for aniline is dictated by factors such as the sample matrix, required sensitivity, and the specific information needed. The most common techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS).[10][11][12][13] Spectroscopic methods also find application, particularly for in-process monitoring or simpler matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like aniline.[14] It offers high resolution and sensitivity, making it well-suited for separating aniline from a complex mixture of related substances and degradation products.[15][16]

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For aniline, reversed-phase HPLC with a C18 or C8 column is typically employed.

  • Advantages:

    • No derivatization required for aniline, simplifying sample preparation.[10][17]

    • High sensitivity and specificity, especially when coupled with a photodiode array (PDA) or mass spectrometry (MS) detector.

    • Robust and reproducible for routine quality control.

  • Considerations:

    • Mobile phase composition and pH can significantly impact the retention and peak shape of aniline.[18]

    • Matrix effects can be a concern in complex samples, potentially requiring sample cleanup.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[14][19][20] While aniline has moderate volatility, its analysis by GC can be challenging due to its polar nature.

  • Principle: GC separates components of a mixture based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

  • Advantages:

    • High separation efficiency, leading to sharp peaks and excellent resolution.[21]

    • Sensitive detectors, such as the Flame Ionization Detector (FID) and Nitrogen-Phosphorus Detector (NPD), are well-suited for aniline analysis.[22]

    • GC-MS provides definitive identification of aniline and its impurities.[23][24][25]

  • Considerations:

    • Aniline's polarity can lead to peak tailing on standard non-polar GC columns.[26]

    • Derivatization is often required to improve volatility and chromatographic performance, which can add complexity and potential for error to the analytical workflow.[10][20][23]

Spectroscopic Methods

UV-Vis spectrophotometry can be a simple and rapid method for the determination of aniline, particularly in less complex samples.[27][28][29]

  • Principle: This technique measures the absorbance of light by aniline at a specific wavelength. The UV spectrum of aniline shows characteristic absorbance maxima that can be used for quantification.[30]

  • Advantages:

    • Rapid and cost-effective.

    • Suitable for high-throughput screening and in-process controls.

  • Considerations:

    • Lacks the specificity of chromatographic methods and is susceptible to interference from other UV-absorbing compounds in the sample matrix.

    • The pH of the solution can affect the UV spectrum of aniline.[18]

Comparative Performance of HPLC and GC for Aniline Analysis

The following table summarizes the key performance parameters for the analysis of aniline and its derivatives by HPLC and GC, based on a synthesis of published data and established analytical principles.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Rationale and Causality
Limit of Detection (LOD) / Limit of Quantitation (LOQ) Typically in the low ng/mL to µg/mL range. Can be enhanced with MS detection.Can achieve sub-µg/mL to low µg/mL levels, especially with selective detectors like NPD or MS.[23]HPLC methods often exhibit lower LODs for aniline due to the ability to inject larger sample volumes and the high sensitivity of modern UV and MS detectors.[14]
Linearity and Range Excellent linearity over a wide concentration range (e.g., 0.5 - 150 µg/mL).[14]Good linearity, though the range might be slightly more restricted compared to HPLC for underivatized aniline due to potential adsorption effects.Both techniques can demonstrate excellent linearity, but HPLC often provides a wider linear range for polar compounds like aniline without derivatization.
Accuracy and Precision High accuracy (recoveries typically 98-102%) and excellent precision (%RSD < 2%).[14]High accuracy and precision are achievable, particularly with the use of an internal standard to compensate for injection variability.[23]Both methods are capable of high accuracy and precision when properly validated. The choice of internal standard is critical for GC to mitigate potential injection errors.
Specificity / Selectivity High specificity, especially with PDA detectors (peak purity analysis) or MS (mass-to-charge ratio).High selectivity, particularly with MS detection, which provides structural information for peak identification.Both HPLC-MS and GC-MS offer the highest degree of specificity. For routine analysis, HPLC-PDA provides a good balance of selectivity and practicality.
Robustness Generally robust, with minor variations in mobile phase composition, pH, and column temperature having a predictable impact.[14]Can be sensitive to variations in injection technique, liner activity, and column degradation, especially for polar analytes like aniline.HPLC methods tend to be more robust for polar compounds as they are less prone to the adsorption and thermal degradation issues that can affect GC analysis.
Sample Throughput Run times are typically in the range of 10-30 minutes.Shorter run times are possible for simple mixtures (e.g., < 10 minutes).[14]GC can offer higher throughput for volatile compounds. However, if derivatization is required, the overall analysis time can be longer than for a direct HPLC injection.

Experimental Protocol: A Case Study in Cross-Validation of HPLC and GC Methods for Aniline

This section provides a detailed, step-by-step protocol for a cross-validation study comparing an existing HPLC-UV method with a newly developed GC-FID method for the determination of aniline as a process impurity in a drug substance.

Cross-Validation Workflow

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis cluster_conclusion Conclusion define_methods Define HPLC and GC Methods prepare_samples Prepare Drug Substance Samples (3 Batches) define_methods->prepare_samples analyze_hplc Analyze Samples by Validated HPLC Method prepare_samples->analyze_hplc analyze_gc Analyze Samples by Developed GC Method prepare_samples->analyze_gc compare_results Compare Aniline Concentration Results analyze_hplc->compare_results analyze_gc->compare_results statistical_test Perform Statistical Equivalence Testing (e.g., t-test) compare_results->statistical_test acceptance_criteria Evaluate Against Acceptance Criteria statistical_test->acceptance_criteria conclusion Conclusion on Method Equivalency acceptance_criteria->conclusion

References

Comparing the efficacy of 2-Methyl-5-(methylsulfonyl)aniline isomers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the isomeric substitution of the (methylsulfonyl)aniline moiety and its impact on the efficacy of kinase inhibitors.

Introduction: The Subtle Art of Isomerism in Drug Design

In the intricate world of medicinal chemistry, the precise spatial arrangement of atoms within a molecule is paramount. Isomers, compounds that share the same molecular formula but differ in atomic arrangement, often exhibit remarkably divergent biological activities. This guide delves into the critical role of isomerism, focusing on the 2-Methyl-5-(methylsulfonyl)aniline scaffold and its related isomers. While this aniline derivative is often a precursor, its substitution pattern on the aromatic ring profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the final active pharmaceutical ingredient (API).

This guide will explore the comparative efficacy not of the aniline isomers in isolation, but of the downstream kinase inhibitors derived from them. We will use a representative kinase inhibitor scaffold to illustrate how a simple positional change of the methyl and methylsulfonyl groups can cascade into significant differences in biological function. Through a combination of hypothetical, yet plausible, structure-activity relationship (SAR) data, detailed experimental protocols, and workflow visualizations, this document serves as a practical resource for researchers engaged in the design and optimization of targeted therapies.

The Core Scaffold: A Case Study in Kinase Inhibition

For our investigation, we will consider a hypothetical series of inhibitors based on a common pyrrolo[2,3-d]pyrimidine scaffold, a core structure found in numerous ATP-competitive kinase inhibitors. The (methylsulfonyl)aniline moiety is introduced via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination to form a critical hinge-binding motif.

The central hypothesis is that the orientation of the methyl and methylsulfonyl groups on the aniline ring dictates the inhibitor's ability to fit within the ATP-binding pocket of a target kinase, such as Janus Kinase 2 (JAK2), and influences secondary interactions with solvent-exposed regions, thereby affecting potency and selectivity.

Comparative Analysis of Isomer-Derived Inhibitors

We will compare three hypothetical inhibitors, each derived from a different (methylsulfonyl)aniline isomer. The core pyrrolo[2,3-d]pyrimidine scaffold (Scaffold-Core) remains constant.

Isomer OriginInhibitor NameStructure (Aniline Moiety Highlighted)
This compoundInhibitor A Scaffold-Core-NH-(2-Me, 5-SO2Me-Ph)
4-Methyl-3-(methylsulfonyl)anilineInhibitor B Scaffold-Core-NH-(4-Me, 3-SO2Me-Ph)
3-Methyl-4-(methylsulfonyl)anilineInhibitor C Scaffold-Core-NH-(3-Me, 4-SO2Me-Ph)

The following table summarizes hypothetical, yet representative, experimental data for these three inhibitors against our target kinase, JAK2. Such data illustrates the profound impact of isomerism on key drug-like properties.

ParameterInhibitor AInhibitor BInhibitor CRationale for Variation
JAK2 IC50 (nM) 1525085The 2-methyl group in A may provide an optimal steric fit, while the 4-methyl in B could introduce a clash. The 5-sulfonyl group in A might form a key hydrogen bond not possible in other isomers.
Selectivity (vs. JAK1) >100-fold20-fold45-foldIsomeric changes alter the shape and electrostatic surface, allowing for differential recognition by the subtly different binding sites of kinase family members.
Cellular Potency (HCT116, EC50, nM) 50800300Differences in biochemical potency, combined with varied cell permeability (influenced by properties like polarity and LogP, which are affected by the dipole moment of the isomers), lead to divergent cellular activity.
Metabolic Stability (HLM, t½, min) 451560The position of the methyl group can affect its susceptibility to cytochrome P450-mediated oxidation. The sterically hindered 2-methyl in A or the 3-methyl in C may be less accessible than the 4-methyl in B .

Experimental Protocols for Efficacy Determination

To generate the comparative data presented above, a series of standardized biochemical and cellular assays are required. The following protocols provide a robust framework for evaluating the efficacy and drug-like properties of these isomeric compounds.

Protocol 1: Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol details a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the biochemical potency (IC50) of the inhibitors against a target kinase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of each inhibitor against JAK2 kinase.

Materials:

  • JAK2 Kinase (recombinant)

  • Eu-anti-GST Antibody

  • LanthaScreen™ Certified Kinase Tracer

  • Test Inhibitors (A, B, C) dissolved in DMSO

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

Procedure:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of each inhibitor in DMSO. Further dilute these into the assay buffer to create 4X final concentration stocks.

  • Assay Plate Preparation:

    • To each well, add 2.5 µL of the 4X inhibitor solution (or DMSO for controls).

    • Add 2.5 µL of a 4X Kinase/Eu-Antibody mixture.

    • Add 5 µL of a 2X Tracer solution.

    • Final volume: 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Normalize the data relative to high (no inhibitor) and low (no kinase) controls.

    • Plot the normalized response versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Potency Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol measures the ability of the inhibitors to inhibit cell proliferation, providing a measure of cellular potency (EC50).

Objective: To determine the half-maximal effective concentration (EC50) of each inhibitor in a relevant cancer cell line (e.g., HCT116).

Materials:

  • HCT116 cells

  • Growth Medium (e.g., McCoy's 5A with 10% FBS)

  • Test Inhibitors (A, B, C) dissolved in DMSO

  • CellTiter-Glo® Reagent

  • 96-well, clear-bottom, white-walled microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HCT116 cells into the 96-well plates at a density of 5,000 cells/well in 100 µL of growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the inhibitors in growth medium. Add 10 µL of these dilutions to the appropriate wells (or medium with DMSO for controls).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Reagent Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescent signal to the DMSO-treated control wells. Plot the normalized viability versus the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the EC50.

Visualizing the Workflow and Rationale

Visual diagrams are essential for conceptualizing the complex relationships in drug discovery. The following diagrams, rendered in DOT language, illustrate the synthetic strategy and the decision-making workflow.

Synthetic_Strategy cluster_isomers Isomeric Precursors cluster_products Final Inhibitor Products iso_a 2-Me, 5-SO2Me-Aniline reaction Buchwald-Hartwig Coupling iso_a->reaction iso_b 4-Me, 3-SO2Me-Aniline iso_b->reaction iso_c 3-Me, 4-SO2Me-Aniline iso_c->reaction core Pyrrolo[2,3-d]pyrimidine Core Halide core->reaction prod_a Inhibitor A reaction->prod_a prod_b Inhibitor B reaction->prod_b prod_c Inhibitor C reaction->prod_c

Caption: Synthetic route from aniline isomers to final products.

Screening_Cascade start Synthesized Isomeric Inhibitors (A, B, C) biochem Biochemical Assay (JAK2 IC50) start->biochem decision1 Potency > Threshold? (e.g., IC50 < 100 nM) biochem->decision1 cellular Cellular Potency Assay (HCT116 EC50) decision2 Cellular Activity? cellular->decision2 selectivity Kinase Selectivity Panel (e.g., vs. JAK1, TYK2) decision3 Sufficient Selectivity? selectivity->decision3 adme ADME Profiling (Metabolic Stability, Permeability) decision4 Good ADME Profile? adme->decision4 decision1->biochem No (Iterate/Redesign) decision1->cellular Yes decision2->biochem No (Iterate/Redesign) decision2->selectivity Yes decision3->biochem No (Iterate/Redesign) decision3->adme Yes decision4->biochem No (Iterate/Redesign) lead Lead Candidate decision4->lead Yes

Caption: A typical screening cascade for kinase inhibitor evaluation.

Conclusion: Strategic Isomer Selection as a Cornerstone of Optimization

The hypothetical data and established protocols in this guide underscore a fundamental principle of medicinal chemistry: isomeric substitution is not a trivial modification. The choice of the this compound versus the 4-Methyl-3-(methylsulfonyl)aniline or 3-Methyl-4-(methylsulfonyl)aniline precursor can be the difference between a potent, selective, and stable drug candidate and a compound destined for failure.

Inhibitor A , derived from the 2-methyl-5-sulfonyl isomer, emerges as the superior candidate in our case study due to its optimal balance of high potency, good selectivity, and favorable metabolic stability. This success is attributed to the specific orientation of its substituents, which likely facilitates crucial interactions within the kinase active site while protecting against metabolic attack.

This guide serves as a blueprint for the systematic evaluation of such isomers. By employing rigorous biochemical and cellular assays and maintaining a clear understanding of the underlying structure-activity relationships, research organizations can navigate the subtle yet powerful effects of isomerism to accelerate the discovery of next-generation therapeutics.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activity of 2-Methyl-5-(methylsulfonyl)aniline against a panel of structurally related, well-characterized kinase inhibitors. Intended for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, comparative efficacy, and the experimental methodologies used to evaluate these compounds. While this compound is recognized primarily as a synthetic intermediate, its structural motifs—a substituted aniline and a methylsulfonyl group—are prevalent in a class of targeted therapeutics known as kinase inhibitors.[1] This guide, therefore, explores its potential biological activity within this context.

Introduction to the Compounds and Hypothesized Target

Based on its chemical structure, this compound is hypothesized to function as a kinase inhibitor. The aniline core can act as a scaffold, mimicking the adenine region of ATP, to competitively bind to the ATP-binding pocket of a protein kinase.[2] The methylsulfonyl group can form hydrogen bonds and other interactions within the binding site, contributing to affinity and selectivity.[3]

For a robust comparison, we will evaluate this compound alongside three established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs):

  • Gefitinib: A first-generation EGFR inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[4][5]

  • Erlotinib: Another first-generation EGFR TKI with applications in NSCLC and pancreatic cancer.[6][7]

  • Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2.[2][8]

These compounds share the anilino-quinazoline core, providing a strong basis for a structure-activity relationship (SAR) analysis.[2][5]

Mechanism of Action: Inhibition of the EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[10] The mechanism of action for the comparator compounds, and the hypothesized mechanism for this compound, involves the inhibition of this pathway.

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[11] Kinase inhibitors like gefitinib and erlotinib act as ATP-competitive inhibitors, binding to the ATP pocket of the EGFR kinase domain and preventing its phosphorylation, thereby blocking downstream signaling.[4][6]

EGFR_Pathway cluster_downstream Downstream Signaling EGFR EGFR EGFR->EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand Ligand (EGF) Ligand->EGFR 1. Ligand Binding & Dimerization ATP ATP ATP->EGFR Inhibitor This compound (or related inhibitor) Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation in_vitro_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis PurifiedKinase Purified Kinase (e.g., EGFR) Incubation Incubate at 30°C PurifiedKinase->Incubation Substrate Peptide Substrate Substrate->Incubation ATP [γ-32P]ATP ATP->Incubation Compound Test Compound (Serial Dilutions) Compound->Incubation Separation Separate Substrate (e.g., Filter Binding) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification IC50 Calculate IC50 Quantification->IC50 cell_based_workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis SeedCells Seed Cancer Cells (e.g., A431) TreatCompound Treat with Test Compound SeedCells->TreatCompound Stimulate Stimulate with EGF TreatCompound->Stimulate LyseCells Lyse Cells Stimulate->LyseCells ELISA Perform ELISA for Phosphorylated Substrate LyseCells->ELISA IC50 Calculate IC50 ELISA->IC50

References

A Senior Application Scientist's Comparative Guide to the Lipophilicity Analysis of Substituted Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery and development, understanding the physicochemical properties of candidate molecules is not merely a preliminary step but a cornerstone of successful therapeutic design. Among these properties, lipophilicity stands out as a critical determinant of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2][3] It governs everything from membrane permeability to plasma protein binding and metabolic stability. Substituted anilines, a prevalent structural motif in medicinal chemistry, present a particularly interesting case study due to the electronic versatility of the aniline scaffold and the ionizable nature of the amino group.[4][5]

This guide provides an in-depth, comparative analysis of the principal methodologies for determining the lipophilicity of substituted aniline derivatives. Moving beyond a simple recitation of protocols, we will dissect the causality behind experimental choices, compare the utility of the "gold standard" direct method against a high-throughput chromatographic alternative, and contextualize these experimental results with the power of computational prediction. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights required to select and execute the most appropriate lipophilicity analysis for their specific research context.

The Theoretical Bedrock: Lipophilicity, LogP, and the Aniline Moiety

Lipophilicity is quantitatively expressed as the partition coefficient (P), which is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[3] For practical convenience, this is almost always expressed in its logarithmic form, LogP .

LogP = log10 ([solute]octanol / [solute]water)

A positive LogP value indicates a preference for the lipidic phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[1]

For substituted anilines, a critical distinction must be made. The amino group is basic and can be protonated at physiological pH. LogP describes the partitioning of only the neutral, un-ionized form of the molecule. The distribution coefficient (LogD) is a more physiologically relevant parameter as it accounts for the partitioning of all species (ionized and un-ionized) at a specific pH.[6][7]

The lipophilicity of an aniline derivative is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents exert their influence through a combination of electronic and steric effects:

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease the basicity of the amino nitrogen by pulling electron density from the ring. This can impact ionization and overall polarity.

  • Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) or alkyl groups increase electron density on the ring, influencing the molecule's interaction with polar and nonpolar environments.[8][9]

  • Halogens (e.g., -Cl, -F) contribute to lipophilicity primarily through their hydrophobic nature, often increasing the LogP value.

Understanding these structure-lipophilicity relationships is fundamental to interpreting experimental data and designing molecules with a desired ADME profile.[10][11]

A Comparative Analysis of Core Methodologies

The selection of a method for lipophilicity determination is a critical decision dictated by the required accuracy, sample availability, desired throughput, and the stage of the research program. Here, we compare the three primary approaches.

The Gold Standard: Shake-Flask 101 Method

The shake-flask method is the traditional and most widely recognized "gold standard" for LogP determination due to its direct measurement of the partitioning phenomenon.[7][12][13]

Core Principle: This method directly measures the concentration of the analyte in pre-saturated n-octanol and aqueous buffer phases after they have been mixed to reach equilibrium.

Why It's the Standard: Its trustworthiness stems from its direct and fundamental approach. It does not rely on extrapolation or correlation with other properties, providing a definitive LogP value within its optimal range.[12]

Advantages:

  • High Accuracy: Considered the most accurate method for compounds with LogP values in the range of -2 to 4.[12][13]

  • Direct Measurement: Provides a foundational, unambiguous measurement of partitioning.

Disadvantages:

  • Labor-Intensive and Low-Throughput: The equilibration and phase separation steps are time-consuming.[6][12]

  • Sample Consumption: Requires relatively large quantities of pure compound.[12]

  • Experimental Challenges: Prone to errors from emulsion formation, incomplete phase separation, and adsorption of the analyte to the glass surface. The high viscosity of n-octanol can make separating the phases without cross-contamination difficult.[12]

cluster_prep Phase & Sample Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation prep1 Pre-saturate n-octanol with buffer and buffer with n-octanol for 24h prep2 Prepare a stock solution of the aniline derivative in n-octanol prep1->prep2 part1 Add stock solution to a mixture of pre-saturated buffer and n-octanol prep2->part1 part2 Shake/Vortex vigorously for a set time (e.g., 1-2 hours) to reach equilibrium part1->part2 part3 Centrifuge to separate the two phases completely part2->part3 anal1 Carefully sample an aliquot from both the aqueous and n-octanol phases part3->anal1 anal2 Determine the concentration in each phase using a suitable analytical method (e.g., UV-Vis, LC-MS) anal1->anal2 calc1 Calculate P = [Concentration]octanol / [Concentration]aqueous anal2->calc1 calc2 Calculate LogP = log10(P) calc1->calc2

Caption: Workflow for LogP determination using the Shake-Flask method.

The High-Throughput Workhorse: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For modern drug discovery, where speed and efficiency are paramount, the RP-HPLC method has become the workhorse for lipophilicity screening.[14][15]

Core Principle: This is an indirect method that correlates a compound's retention time (tR) on a nonpolar chromatographic column with the known LogP values of a series of standard compounds. The stronger a compound interacts with the nonpolar stationary phase, the longer it is retained, and the higher its lipophilicity.

Why It's a Workhorse: It is fast, readily automated, requires only minuscule amounts of sample (which need not be perfectly pure), and is applicable to a very broad range of lipophilicities.[15]

Causality Behind Experimental Choices:

  • Stationary Phase: Octadecyl (C18) or octyl (C8) bonded silica columns are the standard. The long alkyl chains create a lipophilic environment that mimics the n-octanol phase. For basic compounds like anilines, it is crucial to use end-capped columns to minimize silanophilic interactions between the protonated amine and acidic residual silanol groups on the silica surface, which can cause peak tailing and artificially long retention times.[13]

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier is used. Methanol is often considered the optimal modifier because, as a protic solvent, its ability to form a monolayer on the stationary phase surface mimics the hydrogen bonding environment of the n-octanol/water interface more closely than aprotic modifiers like acetonitrile.[13][14]

  • Calibration Standards: The entire method is built upon a robust calibration. A set of 6-8 structurally diverse compounds with accurately known shake-flask LogP values are run under identical conditions. A linear regression of their calculated log k (logarithm of the capacity factor) versus their known LogP values generates the calibration curve used to determine the LogP of unknown compounds.[14]

cluster_setup Method Setup & Calibration cluster_analysis Sample Analysis cluster_calc Calculation setup1 Select a set of 6-8 standards with known LogP values setup2 Optimize RP-HPLC conditions (Column, Mobile Phase, Gradient) setup1->setup2 setup3 Inject standards to obtain retention times (tR) and dead time (t0) setup2->setup3 setup4 Calculate capacity factor: k = (tR - t0) / t0 setup3->setup4 setup5 Plot known LogP vs. log(k) and perform linear regression to create a standard curve setup4->setup5 calc1 Interpolate the sample's log(k) value onto the standard curve to determine its LogP setup5->calc1 anal1 Inject aniline derivative sample under identical conditions anal2 Measure retention time (tR) anal1->anal2 anal3 Calculate log(k) for the sample anal2->anal3 anal3->calc1

Caption: Workflow for LogP determination using the RP-HPLC method.

The Predictive Powerhouse: In Silico Calculation

Computational models offer the ability to predict LogP before a compound is ever synthesized, making them an indispensable tool for virtual screening and compound design.[1]

Core Principle: Software algorithms calculate LogP based on a molecule's chemical structure. These methods fall into two main categories:

  • Fragment-based: The structure is dissected into fragments, and the LogP is calculated by summing the contributions of each fragment, with correction factors for intramolecular interactions (e.g., ClogP).[16]

  • Atom-based: The calculation is based on the contribution of each individual atom type (e.g., XLOGP3).[17] More recently, sophisticated machine learning and deep learning models trained on vast datasets of experimental LogP values have shown remarkable predictive accuracy.[18][19]

Advantages:

  • Instantaneous: Results are generated in seconds.

  • Zero Sample Required: Ideal for designing and prioritizing synthetic targets in large virtual libraries.[6]

  • Cost-Effective: Eliminates the cost of synthesis and experimental analysis for initial screening.

Disadvantages:

  • A Prediction, Not a Measurement: The accuracy is entirely dependent on the algorithm and the data it was trained on.

  • Potential for Large Errors: Models can struggle with novel chemical scaffolds or complex intramolecular forces (e.g., hydrogen bonding) that are not well-represented in their training set, sometimes leading to significant deviations from experimental values.[2][20]

Data Synthesis: A Comparative Case Study

To illustrate the interplay between these methods, consider the following hypothetical data for a series of para-substituted aniline derivatives.

CompoundSubstituent (para-)Shake-Flask LogPRP-HPLC LogPClogP (Calculated)Analysis
Aniline-H0.900.920.98Baseline reference. Good agreement across all methods.
4-Chloroaniline-Cl1.831.851.90The hydrophobic chlorine atom significantly increases lipophilicity as expected. Strong correlation between methods.
4-Nitroaniline-NO₂1.391.411.25The polar nitro group is less lipophilic than a chloro substituent. The calculated value slightly underestimates the experimental result, possibly due to electronic effects not fully captured by the algorithm.
4-Methoxyaniline-OCH₃1.341.361.20The methoxy group is electron-donating but also introduces polarity. Again, the computational model shows a slight deviation.
4-Aminobenzonitrile-CN0.750.780.65The cyano group is strongly electron-withdrawing and polar, leading to a lower LogP than aniline itself. The in silico prediction shows the largest deviation for this more complex functional group.

Key Insights from the Data:

  • Strong Correlation: For this series, the experimental Shake-Flask and RP-HPLC methods provide highly consistent results, validating the use of HPLC for reliable, high-throughput screening.

  • Predictive Utility: The calculated ClogP values correctly predict the rank order of lipophilicity, demonstrating their value for prioritizing compounds.

  • Nuanced Discrepancies: The deviations in the calculated values for the nitro and cyano derivatives highlight the importance of experimental verification. These discrepancies can arise from the algorithm's handling of strong electronic effects and intramolecular interactions that influence the molecule's conformation and polarity.

Strategic Application: Choosing the Right Tool for the Job

The decision of which method to employ is not about finding a single "best" method, but rather about applying the most appropriate tool for the task at hand.

Caption: Decision logic for selecting a lipophilicity determination method.

  • For Early-Stage Discovery and Virtual Screening: In silico prediction is the undisputed champion. It allows for the rapid assessment of millions of virtual compounds to filter for desirable lipophilicity profiles before committing synthetic resources.

  • For Lead Optimization and Structure-Activity Relationship (SAR) Studies: RP-HPLC is the ideal choice. Its high throughput allows for the rapid screening of newly synthesized analogs, providing crucial experimental data to guide the next round of molecular design.

  • For Late-Stage Development and Regulatory Submissions: The Shake-Flask method is required. Its status as the gold standard provides the definitive, high-accuracy data needed for IND (Investigational New Drug) applications and other regulatory filings.

Conclusion

The analysis of lipophilicity in substituted aniline derivatives is a multifaceted task that benefits from a synergistic approach. Computational methods provide the foresight needed for intelligent library design, RP-HPLC delivers the high-throughput experimental data essential for optimizing lead compounds, and the shake-flask method offers the final, authoritative measurement for regulatory validation.

As Senior Application Scientists, we recognize that true expertise lies not just in knowing how to perform a protocol, but in understanding why it is chosen and how to interpret its results in a broader scientific context. By leveraging the strengths of each methodology—from predictive algorithms to high-speed chromatography and foundational direct measurement—researchers can build a comprehensive understanding of their molecules, ultimately accelerating the journey from chemical scaffold to life-changing therapeutic.

References

A Senior Application Scientist's Guide to In Silico Prediction of Pharmacokinetic Profiles for Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of aniline derivative development, early and accurate prediction of pharmacokinetic (PK) profiles is paramount. Aniline and its derivatives, a cornerstone in many pharmaceutical compounds, exhibit a wide range of PK behaviors that can significantly impact their efficacy and safety. This guide provides an in-depth comparison of leading in silico methodologies for predicting these profiles, offering a framework for selecting the most appropriate tools and interpreting their outputs with confidence. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in experimental data.

The Critical Role of Early PK Profiling for Aniline Derivatives

Aniline derivatives are prevalent scaffolds in medicinal chemistry, but their metabolic fate can be complex. N-acetylation, N-hydroxylation, and ring hydroxylation are common metabolic pathways, the balance of which is influenced by the nature and position of substituents on the aniline ring.[1][2][3] These metabolic transformations can lead to the formation of reactive metabolites, which may be associated with toxicities such as methemoglobinemia and carcinogenicity.[4][5] Therefore, a priori understanding of a derivative's absorption, distribution, metabolism, and excretion (ADME) profile is not just beneficial—it is a critical step in derisking a development program and prioritizing candidates with the highest chance of clinical success.[6][7]

In silico approaches offer a rapid and cost-effective means to perform this early assessment, enabling chemists to virtually screen large libraries of compounds and focus synthetic efforts on those with the most promising PK characteristics.[8][9][10]

A Comparative Overview of In Silico PK Prediction Methodologies

The computational landscape for ADME prediction is diverse, with methodologies ranging from empirical data-driven models to mechanistic simulations.[7][11] The choice of method depends on the specific question being asked, the available data, and the stage of the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are statistical models that correlate physicochemical properties of molecules (descriptors) with their biological activity or, in this case, a pharmacokinetic parameter.[12] For aniline derivatives, QSAR can be a powerful tool for predicting properties like lipophilicity (LogP), which influences absorption and distribution, and for flagging potential toxicities.[13]

Causality of Choice: QSAR is best employed in the early stages of discovery for rapid screening of large compound libraries. Its strength lies in identifying trends within a chemical series and prioritizing compounds for further investigation. However, the predictive power of a QSAR model is highly dependent on the quality and diversity of the training data.[13][14]

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK models are mechanistic models that simulate the ADME processes within a virtual organism.[15][16] These models integrate compound-specific physicochemical data with physiological information (e.g., blood flow rates, tissue volumes) to predict the concentration-time profile of a drug in various tissues.[17][18]

Causality of Choice: PBPK modeling is invaluable for understanding the interplay of various factors that determine a drug's pharmacokinetic profile and for extrapolating from preclinical species to humans.[3] For aniline derivatives, PBPK can be used to explore how different substitution patterns affect metabolic clearance and tissue distribution.[1][2]

Machine Learning (ML) and Deep Learning (DL) Models

More recently, machine learning and deep learning have emerged as powerful tools for ADME prediction.[17][18][19] These models can learn complex, non-linear relationships from large datasets and often outperform traditional QSAR models in predictive accuracy.[15][16]

Causality of Choice: ML and DL models are particularly useful when dealing with large and complex datasets. They can be trained to predict a wide range of ADME properties and even entire pharmacokinetic profiles directly from a compound's structure.[15][16][17][18][19]

Comparative Analysis of Leading In Silico Tools

To provide a practical comparison, we will consider a hypothetical study predicting the pharmacokinetic profiles of a set of aniline derivatives for which experimental data in rats is available.[1][2][3] This allows for a direct comparison of the predictive accuracy of different software platforms.

Selected Aniline Derivatives for Comparative Analysis:

  • Aniline

  • 2,4-Dimethylaniline

  • 3,5-Dimethylaniline

  • 2,6-Dimethylaniline

These compounds exhibit varying rates of metabolism and clearance, providing a good test set for the predictive models.[1][2][3]

Selected In Silico Tools for Comparison:

  • pkCSM: A freely accessible web server that uses graph-based signatures to predict a wide range of ADMET properties.[20][21][22]

  • ADMET Predictor® (Simulations Plus): A commercial software suite with a comprehensive set of models for predicting ADMET properties and performing PBPK simulations.[23][24][25][26][27][28][29][30]

  • GastroPlus® (Simulations Plus): A sophisticated PBPK modeling platform that can be used in conjunction with ADMET Predictor® for detailed pharmacokinetic simulations.[29][31][32]

Experimental Workflow: A Self-Validating System

The following workflow outlines a robust process for predicting and validating the pharmacokinetic profiles of our selected aniline derivatives.

Caption: In Silico PK Prediction and Validation Workflow.

Step-by-Step Methodologies

This protocol describes a quick and accessible method for obtaining initial ADMET predictions.

  • Navigate to the pkCSM Web Server: Access the freely available pkCSM platform.[20][21][22]

  • Input Molecular Structures: Input the SMILES strings for aniline, 2,4-dimethylaniline, 3,5-dimethylaniline, and 2,6-dimethylaniline.

  • Run Predictions: Initiate the prediction of all available ADMET parameters.

  • Data Extraction: Once the calculations are complete, download the predicted values for key parameters such as Caco-2 permeability, P-glycoprotein substrate/inhibitor status, CYP metabolism, and AMES toxicity.

  • Internal Validation Check: The pkCSM platform provides information on the training dataset for each model. Assess whether the input aniline derivatives fall within the applicability domain of the models.

This protocol outlines a more in-depth approach using commercial software for higher-fidelity predictions.

  • Import Structures into ADMET Predictor®: Import the SMILES strings of the aniline derivatives into the ADMET Predictor® software.[28]

  • Calculate Physicochemical and ADMET Properties: Run the software's comprehensive set of models to predict a wide range of properties, including solubility, LogP, permeability, and metabolic stability.[23][24][25][26][27]

  • Predict CYP Metabolism: Utilize the metabolism prediction modules to identify the primary cytochrome P450 enzymes responsible for the metabolism of each derivative and the likely sites of metabolism.[26]

  • Transfer Data to GastroPlus®: Seamlessly transfer the predicted physicochemical and metabolic parameters for each aniline derivative into GastroPlus®.[29][32]

  • Set Up PBPK Simulation: In GastroPlus®, define the simulation parameters, including the species (rat), dose (25 mg/kg, oral), and the desired output (plasma concentration-time profile).[31]

  • Run Simulation and Extract Data: Execute the PBPK simulation and export the predicted plasma concentration-time profiles.

  • Model Validation: GastroPlus® provides tools for sensitivity analysis. Vary key input parameters (e.g., metabolic clearance, permeability) to understand their impact on the predicted PK profile, thereby assessing the robustness of the model.

Data Presentation and Comparative Analysis

The true value of these in silico tools lies in their ability to predict experimental outcomes. The following tables present a comparison of the predicted ADMET properties and pharmacokinetic parameters with experimental data for our selected aniline derivatives.

Table 1: Comparison of Predicted ADMET Properties
CompoundPredicted Caco-2 Permeability (logPapp cm/s) (pkCSM)Predicted Caco-2 Permeability (nm/sec) (ADMET Predictor®)Predicted CYP2E1 Substrate (pkCSM)Predicted CYP2E1 Substrate (ADMET Predictor®)Predicted AMES Toxicity (pkCSM)
AnilineHighHighYesYesYes
2,4-DimethylanilineHighHighYesYesYes
3,5-DimethylanilineHighHighYesYesYes
2,6-DimethylanilineHighHighNoNoNo

Note: The predicted values in this table are illustrative and would be populated with the actual output from the software.

Table 2: Comparison of Predicted vs. Experimental Pharmacokinetic Parameters in Rats
CompoundPredicted CL (L/h/kg) (GastroPlus®)Experimental CL (L/h/kg)[1]Predicted Vdss (L/kg) (GastroPlus®)Experimental Vdss (L/kg)[1]
Aniline[Simulated Value]3.43[Simulated Value][Experimental Value]
2,4-Dimethylaniline[Simulated Value]2.70[Simulated Value][Experimental Value]
3,5-Dimethylaniline[Simulated Value]1.88[Simulated Value][Experimental Value]
2,6-Dimethylaniline[Simulated Value]0.454[Simulated Value][Experimental Value]

Note: The simulated values are placeholders and would be generated from the GastroPlus® PBPK simulation. Experimental values are sourced from the cited literature.

Visualizing the Predictive Power

G cluster_0 In Silico Prediction Funnel A Large Virtual Library of Aniline Derivatives B Tier 1: Rapid Screening (QSAR & pkCSM) A->B C Tier 2: Detailed Profiling (ADMET Predictor®) B->C D Tier 3: Mechanistic Understanding (GastroPlus® PBPK) C->D E Prioritized Candidates for Synthesis D->E

Caption: A tiered approach to in silico PK prediction for aniline derivatives.

Conclusion and Future Directions

This guide has provided a comparative framework for utilizing in silico tools to predict the pharmacokinetic profiles of aniline derivatives. By employing a tiered approach, from rapid screening with tools like pkCSM to detailed mechanistic modeling with platforms such as ADMET Predictor® and GastroPlus®, researchers can make more informed decisions, reduce late-stage attrition, and ultimately accelerate the drug discovery process.[6][7]

The field of in silico ADME prediction is continually evolving, with advancements in machine learning and artificial intelligence promising even greater predictive accuracy.[15][16][17][18][19] As these models become more sophisticated and are trained on larger, more diverse datasets, their utility in guiding the design of safer and more effective medicines will undoubtedly continue to grow. The key to success lies in understanding the strengths and limitations of each approach and in rigorously validating the in silico predictions against experimental data.[13][14][33]

References

A Senior Application Scientist's Guide to Quantitative ¹H-NMR for Purity Determination of Aniline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory requirement; it is a cornerstone of product safety and efficacy. Aniline and its derivatives are a critical class of compounds, serving as foundational building blocks in the synthesis of numerous drugs. However, their accurate purity assessment can be challenging. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods, supported by experimental insights and data, to establish qNMR as a primary method for the purity determination of aniline compounds.

The Challenge with Aniline Purity

Traditional methods for purity assessment, predominantly High-Performance Liquid Chromatography (HPLC), have long been the industry standard.[1] While powerful, HPLC is a relative method; its accuracy is contingent on the availability of certified reference standards for both the main compound and all potential impurities.[2] For novel aniline derivatives or in early-stage development, obtaining these standards is often impractical. Furthermore, factors like differing UV-Vis absorbance of impurities can lead to inaccurate quantification if not properly corrected with relative response factors.[1]

qNMR: A Primary Method for Absolute Purity

Quantitative ¹H-NMR (qNMR) emerges as a powerful alternative and orthogonal technique.[3] Unlike chromatography, qNMR is a primary ratio method.[4][5] The fundamental principle is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[6] This allows for the direct calculation of a compound's purity (as a mass fraction) by comparing the integral of a specific analyte signal to that of a co-dissolved, highly pure internal standard (IS) of known concentration.[7][8]

Key Advantages of qNMR:

  • Absolute Quantification: It does not require a chemically identical reference standard for the analyte, which is a significant advantage.[2][6]

  • High Accuracy and Precision: When performed under optimized conditions, qNMR can achieve precision with relative standard deviations (RSD) of less than 1%.[4][9]

  • Structural Information: A single experiment provides quantitative data while simultaneously confirming the structure of the aniline compound and potentially identifying impurities.[2]

  • Non-Destructive: The sample can be recovered after analysis.[6]

Experimental Workflow: Purity Determination of Aniline by qNMR

This section details a robust, self-validating protocol for determining the purity of a sample of aniline using maleic acid as an internal standard.

The Logic of the Workflow

The entire process is designed to minimize error and ensure traceability. By accurately weighing both the sample and a certified internal standard, we create a closed system where the ratio of their NMR signals will directly yield the purity of the sample.

qNMR_Workflow cluster_prep Step 1: Preparation cluster_acq Step 2: Data Acquisition cluster_proc Step 3: Data Processing & Calculation cluster_result Step 4: Result start Start weigh_sample Accurately Weigh Aniline Sample (mA) start->weigh_sample weigh_is Accurately Weigh Internal Standard (mIS) (e.g., Maleic Acid) weigh_sample->weigh_is dissolve Dissolve Both in Deuterated Solvent (e.g., DMSO-d6) weigh_is->dissolve acquire Acquire ¹H-NMR Spectrum (Optimized Parameters: d1, scans) dissolve->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte (IA) & IS (IIS) Signals process->integrate calculate Calculate Purity (PA) using Formula integrate->calculate end Final Purity Report calculate->end

Caption: Experimental workflow for qNMR purity determination.

Step-by-Step Experimental Protocol

1. Selection of the Internal Standard (IS)

The choice of IS is critical. An ideal IS for aniline analysis should be:

  • Highly pure (certified >99.5%) and non-hygroscopic.

  • Stable in solution and not reactive with the aniline.

  • Possess proton signals in a region of the spectrum free from overlap with analyte or solvent signals.[10]

  • Soluble in the chosen deuterated solvent.

Maleic acid is an excellent choice for aniline analysis in DMSO-d₆. Its olefinic protons appear as a sharp singlet around 6.3 ppm, a region typically clear of signals from aniline derivatives.[11]

2. Sample Preparation

  • Using a calibrated analytical balance, accurately weigh approximately 15-20 mg of the aniline sample into a clean, dry vial (record weight as mA).

  • Accurately weigh approximately 10-15 mg of maleic acid (purity, PIS, is known from its Certificate of Analysis) into the same vial (record weight as mIS).[12]

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to dissolve both compounds completely.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition

To ensure accurate quantification, instrument parameters must be optimized to guarantee full relaxation of all protons.[13]

Parameter Recommended Value Rationale
Pulse Angle 30-45° A smaller flip angle reduces the required relaxation delay, shortening experiment time while maintaining quantitative accuracy.[14]
Relaxation Delay (d1) > 5 x T₁ (longest) Crucial for ensuring complete spin-lattice relaxation. A delay of 30-60 seconds is often sufficient and recommended for high accuracy.[15][16]
Number of Scans (NS) 16 - 64 Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest, which is essential for accurate integration.[7][15]
Acquisition Time (AQ) 2-4 seconds Ensures adequate digital resolution to define the peaks properly.

| Dummy Scans (DS) | 4 | To allow the spins to reach a steady state before data collection begins.[12] |

4. Data Processing and Purity Calculation

  • Apply manual phasing and baseline correction to the acquired spectrum to ensure accurate integration.[7]

  • Select a well-resolved signal from the aniline analyte (A) that is free from overlap. Integrate this signal to get the area IA. Note the number of protons this signal represents (NA).

  • Integrate the singlet from the internal standard, maleic acid (IS), to get the area IIS. This signal represents 2 protons (NIS = 2).

  • The purity of the aniline analyte (PA) is calculated using the following master equation:[7]

    P A (%) = ( IA / IIS ) * ( NIS / NA ) * ( MA / MIS ) * ( mIS / mA ) * PIS (%)

Where:

  • I : Integral area of the signal

  • N : Number of protons for the integrated signal

  • M : Molar mass of the compound

  • m : Weighed mass of the compound

  • P : Purity of the compound

Method Validation: A Self-Validating System

A properly designed qNMR protocol must be validated according to ICH Q2(R1) guidelines to ensure its suitability.[17][18] The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by ensuring the analyte and IS signals are well-resolved from any impurity signals.[17]

  • Linearity: Assessed by preparing samples at different concentration levels. The calculated purity should remain consistent, demonstrating a linear relationship.[19]

  • Accuracy & Precision: Determined by performing replicate analyses (e.g., n=6) of the same sample. Accuracy is often expressed as percent recovery, while precision is measured by the Relative Standard Deviation (RSD).[19]

Validation ParameterAcceptance CriteriaRepresentative Result
Precision (RSD, n=6) < 1.0%0.45%
Accuracy (% Recovery) 98.0 - 102.0%99.7%
Linearity (R²) > 0.9990.9995
LOD / LOQ S/N > 3 / S/N > 10~0.1% / ~0.3%

Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.[9]

Comparative Guide: qNMR vs. HPLC for Purity Assay

Choosing the right analytical tool depends on the specific requirements of the project. This section provides an objective comparison between qNMR and HPLC.[9]

Method_Selection start Need to Determine Compound Purity? q1 Certified Reference Standards for All Impurities Available? start->q1 hplc HPLC is a Suitable Method. (Relative Quantification) q1->hplc Yes qnmr qNMR is the Preferred Method. (Absolute Quantification) q1->qnmr No q2 Need Structural Confirmation Simultaneously? hplc->q2 q2:e->hplc:w No q2->qnmr Yes

Caption: Decision tree for selecting an analytical method.

Feature¹H-qNMRHPLC-UV
Quantification Principle Absolute (Primary Ratio Method)Relative (Requires identical standards)
Reference Standard Requires a single, certified IS of a different compound.[6]Requires certified standards for the analyte and all impurities to be quantified.[1]
Accuracy & Precision Excellent; RSD typically < 1%.[4]Good to Excellent; depends heavily on standard purity and response factors.
Analysis Time Rapid (typically 15-30 min per sample after setup).Can be lengthy, especially with method development and long run times.
Structural Information Yes, inherent to the technique.No, provides retention time only.
Solvent Consumption Low (~0.7 mL per sample).High, especially during method development and system equilibration.
Destructive? No, sample is recoverable.[6]Yes, sample is consumed.

Conclusion

For the purity determination of aniline compounds, particularly in research and development settings, ¹H-qNMR offers compelling advantages over traditional chromatographic techniques. Its status as a primary analytical method allows for absolute, highly accurate quantification without the need for compound-specific reference standards.[20] By providing simultaneous structural confirmation and quantitative data in a single, rapid, and non-destructive experiment, qNMR represents a more efficient, robust, and scientifically rigorous approach. While HPLC remains an indispensable tool for separation and routine quality control, qNMR should be considered a gold-standard orthogonal method for the definitive purity assignment of aniline compounds and other pharmaceutical substances.[21]

References

A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. 2-Methyl-5-(methylsulfonyl)aniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods to ensure its purity, stability, and overall quality. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, benchmarked against Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE). The focus is on the practical application of method validation principles as prescribed by the International Council for Harmonisation (ICH) guidelines, ensuring the generation of reliable and reproducible data.

The Critical Role of Method Validation

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of an analytical method meet the requirements for its intended application.[1][2] For an intermediate like this compound, this means the method must be able to accurately quantify the compound and resolve it from any process-related impurities or degradation products. This guide will walk through the validation of a proposed HPLC method, explaining the causality behind each experimental choice and parameter.

Proposed High-Performance Liquid Chromatography (HPLC) Method

Given that this compound is a polar and non-volatile compound, HPLC is an excellent choice for its analysis, as it typically does not require the derivatization step often necessary for Gas Chromatography.[3] Based on the analysis of structurally similar sulfonamides and aniline derivatives, a robust reversed-phase HPLC (RP-HPLC) method is proposed.

Experimental Protocol: Proposed RP-HPLC Method
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program: A linear gradient from 20% B to 80% B over 15 minutes, followed by a 5-minute hold at 80% B, and a 5-minute re-equilibration at 20% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm. The selection of this wavelength is based on the UV absorbance characteristics of the aniline chromophore, which typically exhibits a primary absorption band around 230 nm and a secondary band around 280 nm.[4] The methyl and methylsulfonyl substituents will influence the exact maximum, and 245 nm represents a reasonable starting point for ensuring good sensitivity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound standard and sample in the initial mobile phase composition (80:20 Water:Acetonitrile) to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

A Deep Dive into HPLC Method Validation

The validation of the proposed HPLC method must be conducted in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] To demonstrate specificity, a forced degradation study is essential.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 80°C for 4 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.

The results of the forced degradation study should demonstrate that the main peak of this compound is well-resolved from any degradation product peaks, thus proving the stability-indicating nature of the method.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

Experimental Protocol: Linearity

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of at least five concentrations ranging from 50% to 150% of the target assay concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Inject each concentration in triplicate.

  • Plot the peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy and Precision

Accuracy refers to the closeness of the test results to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1][5]

Experimental Protocol: Accuracy (Recovery)

  • Prepare a placebo (if a formulated product is being tested) and spike it with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Experimental Protocol: Precision (Repeatability and Intermediate Precision)

  • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

Experimental Protocol: LOD and LOQ

These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[1]

Experimental Protocol: Robustness

Introduce small variations to the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

  • Detection wavelength (± 2 nm)

Analyze the sample under each modified condition and assess the impact on the results.

Typical Acceptance Criteria for HPLC Method Validation
Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from degradants and impurities. Peak purity should be acceptable.
Linearity Correlation coefficient (r²) ≥ 0.999[5]
Accuracy % Recovery between 98.0% and 102.0%[5]
Precision %RSD for repeatability and intermediate precision ≤ 2.0%[1][5]
LOD & LOQ The LOQ should be established with acceptable precision and accuracy.
Robustness %RSD of the results should be within acceptable limits (typically ≤ 2.0%).

Comparative Analysis of Analytical Techniques

While HPLC is a robust and versatile technique for the analysis of this compound, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) offer alternative approaches with their own sets of advantages and disadvantages.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4]

  • Advantages:

    • High separation efficiency and resolution.

    • Excellent sensitivity and selectivity, especially with a mass spectrometric detector.

    • Provides structural information, aiding in the identification of unknown impurities.

  • Disadvantages:

    • Requires the analyte to be volatile and thermally stable. This compound may require derivatization to increase its volatility, which adds a step to the sample preparation and can introduce variability.[4]

    • High temperatures in the injector and column can lead to the degradation of thermally labile compounds.

Experimental Protocol: GC-MS (Illustrative)

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a high temperature (e.g., 280 °C).

  • Detector: Mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode.

  • Sample Preparation: May involve extraction with an organic solvent followed by a derivatization step (e.g., acylation).[6]

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.

  • Advantages:

    • High separation efficiency and short analysis times.[7]

    • Minimal solvent and sample consumption, making it an environmentally friendly technique.[7]

    • Can be a good alternative for charged or highly polar compounds.

  • Disadvantages:

    • Lower sensitivity compared to HPLC with UV detection or GC-MS, although this can be improved with certain techniques.[8]

    • Reproducibility can be a challenge due to factors affecting the electroosmotic flow.

Experimental Protocol: CE (Illustrative)

  • Instrumentation: Capillary electrophoresis system with a UV or diode array detector.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte: A buffer at a low pH (e.g., phosphate buffer at pH 2.5) to ensure the aniline derivative is protonated and carries a positive charge.[9]

  • Separation Voltage: Typically in the range of 15-30 kV.

  • Detection: Direct UV detection at a suitable wavelength.

Comparative Summary
FeatureHPLCGC-MSCapillary Electrophoresis (CE)
Applicability Excellent for polar, non-volatile compounds.Best for volatile and thermally stable compounds. May require derivatization for polar analytes.[4]Suitable for charged and highly polar compounds.
Sensitivity Good with UV detection, can be enhanced with other detectors.Excellent, especially in SIM mode.Generally lower than HPLC and GC-MS.[8]
Resolution Very good.Excellent.Excellent.
Throughput Moderate to high.Moderate, sample preparation can be time-consuming.High.
Cost Moderate.High.Low to moderate.
Ease of Use Well-established and relatively straightforward.Requires expertise in both chromatography and mass spectrometry.Can be more complex to optimize and troubleshoot.

Visualizing the Workflow and Comparison

To better illustrate the processes and comparisons discussed, the following diagrams are provided in Graphviz DOT language.

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting protocol Define Validation Protocol (Parameters & Acceptance Criteria) specificity Specificity (Forced Degradation) protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Compile Validation Report robustness->report

Caption: A workflow diagram for the validation of an HPLC method.

Analytical_Technique_Comparison cluster_analyte Analyte: this compound cluster_techniques Analytical Techniques cluster_pros_cons Key Considerations analyte Polar, Non-Volatile hplc HPLC (Recommended) analyte->hplc Directly compatible gcms GC-MS (Alternative) analyte->gcms Requires derivatization ce Capillary Electrophoresis (Alternative) analyte->ce Good for charged form hplc_pros Pros: - No derivatization - Robust & versatile hplc->hplc_pros gcms_pros Pros: - High sensitivity - Structural info gcms->gcms_pros gcms_cons Cons: - Requires derivatization - Thermal degradation risk gcms->gcms_cons ce_pros Pros: - High efficiency - Low solvent use ce->ce_pros ce_cons Cons: - Lower sensitivity - Reproducibility challenges ce->ce_cons

Caption: A comparative overview of analytical techniques.

Conclusion

For the routine analysis and quality control of this compound, a validated RP-HPLC method stands out as the most suitable technique. Its ability to analyze the polar, non-volatile compound without derivatization, combined with its robustness and accuracy, makes it a reliable choice for pharmaceutical applications. While GC-MS offers superior sensitivity and structural elucidation capabilities, the added complexity of derivatization makes it less ideal for high-throughput quality control. Capillary Electrophoresis presents a fast and efficient alternative, particularly for academic or research settings where sample and solvent conservation are paramount. Ultimately, the selection of an analytical method should be guided by its intended purpose, and for ensuring the quality of this compound in a regulated environment, a thoroughly validated HPLC method is the industry standard.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Methyl-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. Proper disposal is not merely a regulatory hurdle but a fundamental aspect of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Methyl-5-(methylsulfonyl)aniline, a compound often utilized as an intermediate in medicinal chemistry and materials science. Our approach is grounded in the principles of risk mitigation, regulatory compliance, and a causal understanding of the protocols.

Hazard Assessment and the Rationale for Stringent Control

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 1671-48-3) is an aromatic amine derivative whose safety profile necessitates careful handling.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Aquatic Toxicity: While specific data for this compound is limited, the parent compound, aniline, is classified as very toxic to aquatic life with long-lasting effects.[2] This structural similarity demands that this compound be treated as an environmental hazard, preventing its release into sewer systems or waterways.

  • Combustion Byproducts: In a fire, it can decompose to produce toxic and hazardous fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).[3]

This hazard profile is the primary driver for the disposal procedures outlined below. The goal is to prevent human exposure and environmental contamination at every stage of the waste management process.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement
Acute Toxicity, Oral Harmful if swallowed.GHS07P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[4]
Skin Irritation Causes skin irritation.GHS07P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[1]
Eye Irritation Causes serious eye irritation.GHS07P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
STOT Single Exposure May cause respiratory irritation.GHS07P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[1]

Operational Plan: From Generation to Disposal

The proper management of this compound waste is a multi-step process that begins at the point of generation. Adherence to this workflow is critical for ensuring safety and regulatory compliance.

Personal Protective Equipment (PPE) - Your First Line of Defense

All personnel handling waste containing this compound must wear appropriate PPE to prevent dermal, ocular, and respiratory exposure.

PPE ItemSpecificationRationale
Gloves Nitrile or neoprene gloves. Double-gloving is recommended.Prevents skin contact and absorption. Nitrile gloves are generally sufficient for short-term use, but for aniline compounds, butyl or neoprene may offer better protection for prolonged contact.[5][6]
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes of liquid waste or contact with solid dust particles.
Lab Coat Impermeable, disposable or dedicated lab coat with closed cuffs.Protects clothing and skin from contamination.
Respiratory Use in a certified chemical fume hood. If weighing or transferring powder outside a hood, a fit-tested N95 respirator or higher may be required.Minimizes the risk of inhaling aerosolized particles or vapors.[7]
Waste Segregation: The Cornerstone of Compliance

The Principle of Causality: Improper segregation can lead to dangerous chemical reactions within a waste container, creating a significant safety hazard. Furthermore, mixing hazardous and non-hazardous waste streams increases the volume of hazardous waste, leading to substantially higher disposal costs and regulatory burdens.[8][9]

All materials that have come into contact with this compound must be treated as hazardous waste.[10]

Diagram: Waste Segregation Workflow

WasteSegregation cluster_generation Point of Waste Generation (e.g., Fume Hood) cluster_streams Segregated Waste Streams A This compound Waste Generated Solid Contaminated Solid Waste (Gloves, Wipes, Weigh Boats) A->Solid e.g., contaminated PPE, glassware Liquid_NonHalo Non-Halogenated Organic Liquid Waste (e.g., in Ethanol, Toluene) A->Liquid_NonHalo e.g., reaction mixtures, chromatography fractions Liquid_Halo Halogenated Organic Liquid Waste (e.g., in DCM, Chloroform) A->Liquid_Halo e.g., extraction solvents Aqueous Contaminated Aqueous Waste (Acidic or Basic) A->Aqueous e.g., workup solutions

Caption: Segregation of waste at the point of generation.

Step-by-Step Waste Collection and Labeling Protocol
  • Select Appropriate Containers:

    • Solid Waste: Use a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[7]

    • Liquid Waste: Use compatible, sealed, and clearly labeled waste containers (e.g., polyethylene for aqueous, glass or polyethylene for organic solvents). Ensure containers have vented caps if there is a potential for gas generation.[5]

  • Collect Waste at the Source:

    • Solids: Place all contaminated disposables (gloves, paper towels, weigh paper, silica gel, etc.) directly into the solid waste container. Do not overfill.

    • Liquids: Pour liquid waste carefully into the designated liquid waste container using a funnel. Do not mix incompatible waste streams (e.g., acids and organic solvents). Keep halogenated and non-halogenated organic waste streams separate.[8]

  • Label Containers Clearly and Completely: All waste containers must be securely sealed and labeled immediately upon the first addition of waste.

    • Label Contents: The label must include the words "HAZARDOUS WASTE ".

    • Identify Components: List all chemical constituents by their full name (no abbreviations or formulas) and estimate their percentage. For this waste stream, "this compound" must be listed.

    • State Hazards: Indicate the relevant hazards (e.g., Toxic, Irritant, Environmental Hazard).

  • Temporary Storage in a Satellite Accumulation Area (SAA):

    • Store sealed and labeled waste containers in a designated, secure SAA within the laboratory, at or near the point of generation.[9]

    • The SAA must be under the control of the laboratory personnel.

    • Ensure secondary containment (e.g., a chemical-resistant tray or tub) is used to contain potential leaks or spills.[5]

    • Store away from incompatible materials, heat sources, and direct sunlight.[5]

Regulatory Compliance: RCRA Hazardous Waste Determination

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for determining if it is hazardous.[3][4] Since this compound is not explicitly on a specific list of hazardous wastes (e.g., the P or U lists), a determination must be made based on its properties, or "characteristics."[11][12]

The Four Characteristics of Hazardous Waste are:

  • Ignitability (D001)

  • Corrosivity (D002)

  • Reactivity (D003)

  • Toxicity (D004-D043)

Given its known hazards, waste containing this compound is likely to be classified as hazardous due to Toxicity .

The Toxicity Characteristic

A waste exhibits the characteristic of toxicity if, using the Toxicity Characteristic Leaching Procedure (TCLP) , the extract from a representative sample contains any of 40 specific contaminants at a concentration equal to or greater than the regulatory limit.[6][10][13]

Why this matters for a research chemical: While this compound itself is not on the list of 40 TCLP contaminants, the principle of "generator knowledge" applies.[3] Based on its structural similarity to other toxic anilines and its inherent hazard warnings, it should be managed as a toxic hazardous waste. The conservative and compliant approach is to designate the waste as toxic. Your institution's Environmental Health & Safety (EHS) department will provide specific guidance, but in the absence of explicit data, assume the waste is hazardous. A likely EPA hazardous waste code would be D002 (Corrosivity) if mixed with strong acids/bases or a generic code for toxicity based on state regulations, pending formal characterization. The final determination and assignment of waste codes must be done in consultation with your EHS office.

Diagram: RCRA Waste Determination Logic

RCRADetermination Start Solid or Liquid Waste containing 2-Methyl-5- (methylsulfonyl)aniline IsListed Is the waste explicitly on an EPA list (F, K, P, U)? Start->IsListed IsCharacteristic Does the waste exhibit a hazardous characteristic (Ignitability, Corrosivity, Reactivity, Toxicity)? IsListed->IsCharacteristic No Hazardous Manage as HAZARDOUS WASTE IsListed->Hazardous Yes IsCharacteristic->Hazardous Yes NonHazardous Manage as Non-Hazardous Waste (Unlikely for this compound) IsCharacteristic->NonHazardous No ConsultEHS Consult EHS for Waste Code Assignment (Likely Toxic Characteristic) Hazardous->ConsultEHS

Caption: Decision process for classifying chemical waste under RCRA.

Final Disposal and Decontamination

Arranging for Final Disposal

Under no circumstances should waste containing this compound be disposed of down the drain or in regular trash.[5] All waste must be collected and disposed of by a licensed and approved hazardous waste disposal company. Your institution's EHS department manages this process. Follow their procedures for requesting a waste pickup from your laboratory's SAA.

The ultimate disposal method is determined by the waste vendor and may include high-temperature incineration, which effectively destroys the organic molecule, preventing its release into the environment. For aqueous waste streams, advanced oxidation processes (AOPs), such as those using Fenton's reagent, may be employed by treatment facilities to degrade aromatic amines into less harmful substances.[14][15][16]

Spill and Decontamination Protocol

In the event of a spill, evacuate the area and alert your supervisor and EHS department. If the spill is small and you are trained to handle it:

  • Wear the full PPE described in section 2.1.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[5]

  • Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable cleaning solution (e.g., soap and water, followed by a solvent rinse like ethanol), collecting all cleaning materials as hazardous solid waste.

  • Label the container and manage it as hazardous waste.

By adhering to these rigorous, scientifically-grounded procedures, you contribute to a culture of safety, protect our shared environment, and ensure the integrity of your research from discovery through disposal.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a safety-first mindset. 2-Methyl-5-(methylsulfonyl)aniline, a substituted aniline, belongs to a class of compounds that requires stringent handling protocols due to potential toxicological risks. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our approach is grounded in the hierarchy of controls, ensuring that every step is part of a self-validating system to minimize exposure and maximize laboratory safety.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the potential hazards of this compound is fundamental to appreciating the necessity of the prescribed PPE. While specific toxicological data for this exact molecule may be limited, the well-documented hazards of the aniline chemical class provide a strong basis for a conservative and protective approach. The primary risks are associated with acute toxicity through all major routes of exposure.

Based on safety data for structurally related aniline compounds, we must assume this compound presents the following hazards:

Hazard ClassificationDescriptionRationale and Implication for Handling
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or harmful if swallowed, in contact with skin, or if inhaled.[1][2]This is the most critical hazard. It mandates the use of a chemical fume hood to prevent inhalation, gloves and a lab coat to prevent skin contact, and strict hygiene to prevent ingestion.
Serious Eye Damage / Eye Irritation Causes serious eye irritation or damage.[2][3][4][5]Direct contact with the eyes could lead to significant injury. Chemical splash goggles are the minimum required eye protection.
Skin Irritation Causes skin irritation upon contact.[2][3][4][5]This reinforces the need for proper gloves and protective clothing to create a barrier between the chemical and the skin.
Respiratory Tract Irritation May cause respiratory irritation if dust or fumes are inhaled.[2][4]All handling of the solid or solutions must be performed within a certified chemical fume hood to contain any airborne particles or vapors.

The Hierarchy of Controls: A System-Wide Safety Approach

PPE is the final and most personal line of defense, but it should never be the only one. A robust safety plan relies on the "Hierarchy of Controls," which prioritizes systemic solutions over individual protective measures.

cluster_controls The Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes systemic safety measures.

  • Engineering Controls : The mandatory primary control for handling this compound is a properly functioning and certified chemical fume hood .[3][4][6] This contains dust and vapors at the source, protecting the user and the general laboratory environment.

  • Administrative Controls : All personnel must be fully trained on the specific hazards and handling procedures outlined in a written Standard Operating Procedure (SOP). Work with this compound should be restricted to designated areas.

Core PPE Protocol: A Step-by-Step Guide

Adherence to the following PPE protocol is mandatory when handling this compound in any form (solid or solution).

Eye and Face Protection

Your eyes are highly susceptible to chemical splashes and airborne dust.

  • Minimum Requirement : Wear chemical splash goggles that meet the ANSI Z87.1 standard at all times. Standard safety glasses do not provide a seal around the eyes and are insufficient.

  • Elevated Risk : When there is a significant risk of splashing (e.g., transferring large volumes of solutions), a face shield must be worn over the chemical splash goggles .[7][8]

Skin and Body Protection

Preventing dermal contact is critical due to the compound's presumed toxicity and irritant properties.

  • Hand Protection : Double-gloving is required.

    • Inner Glove : A standard disposable nitrile glove.

    • Outer Glove : A second nitrile or neoprene glove. Neoprene offers excellent resistance to a broad range of chemicals, including acids and bases.[8][9]

    • Rationale : The double-glove system provides redundancy in case the outer glove is torn. It also allows for a safer doffing procedure where the outer, contaminated glove can be removed without touching the inner glove. Always consult the glove manufacturer's chemical resistance guide for specific compatibility information.[7]

  • Body Protection :

    • Wear a clean, long-sleeved laboratory coat that is fully buttoned.[7]

    • Ensure clothing covers all exposed skin on the arms and legs.

    • For procedures with a higher splash potential, supplement the lab coat with a chemical-resistant apron.

  • Footwear : Closed-toe, closed-heel shoes made of a non-porous material are mandatory. The entire foot must be covered.[7]

Respiratory Protection

When used within a certified chemical fume hood, additional respiratory protection is typically not required.

  • When a Respirator is Necessary : A respirator is required if engineering controls are insufficient or unavailable, such as during a large spill cleanup or when weighing the powder outside of a containment hood.[6]

  • Program Requirements : Use of a respirator necessitates enrollment in a formal respiratory protection program, which includes medical evaluation, training, and annual fit-testing to ensure a proper seal.[7] A NIOSH-approved air-purifying respirator with organic vapor/particulate combination cartridges is typically appropriate for these situations.[1]

Operational Plan: Donning, Doffing, and Disposal

The sequence of putting on (donning) and taking off (doffing) PPE is a critical control point to prevent cross-contamination.

cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) d1 1. Lab Coat d2 2. Inner Gloves d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Outer Gloves d3->d4 f1 1. Remove Outer Gloves f2 2. Remove Goggles / Face Shield f1->f2 f3 3. Remove Lab Coat f2->f3 f4 4. Remove Inner Gloves f3->f4

Caption: The procedural sequence for donning and doffing PPE.

Step-by-Step Doffing Procedure:
  • Outer Gloves : With your inner gloves still on, peel off the outer gloves, turning them inside out. Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat : Remove your lab coat by rolling it down your arms and turning it inside out to contain any surface contamination. Hang it in the designated area or dispose of it if it is a disposable coat.

  • Eye/Face Protection : Remove your goggles and/or face shield.

  • Inner Gloves : Peel off the final pair of gloves, again turning them inside out, without touching the outside of the glove with your bare hands.

  • Hygiene : Immediately wash your hands thoroughly with soap and water.[3]

Disposal Plan
  • Solid Waste : All disposable PPE (gloves, wipes, weigh paper) and any material that has come into direct contact with this compound must be considered hazardous waste.

  • Containers : Place all contaminated solid waste into a clearly labeled, sealed hazardous waste container.

  • Chemical Waste : Dispose of the chemical itself and any solutions according to your institution's and local's hazardous waste disposal procedures. Do not pour it down the drain.[1][10]

  • Empty Containers : Empty containers may retain hazardous residue and should be handled as hazardous waste.[6]

By integrating this comprehensive PPE and handling strategy into your daily workflow, you establish a robust barrier against chemical exposure, ensuring a safe and productive research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.